molecular formula C9H12IN3 B1341734 1-(5-Iodopyridin-2-yl)piperazine CAS No. 219635-89-9

1-(5-Iodopyridin-2-yl)piperazine

Cat. No.: B1341734
CAS No.: 219635-89-9
M. Wt: 289.12 g/mol
InChI Key: MKKJIJFTSAYHBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Iodopyridin-2-yl)piperazine (CAS 219635-89-9) is a valuable chemical intermediate in pharmaceutical research and development . With a molecular formula of C9H12IN3 and a molecular weight of 289.12 g/mol, this compound is characterized by its piperazine moiety linked to a 5-iodopyridinyl group . Its primary research application stems from its structure, which makes it a versatile building block for the synthesis of more complex molecules, particularly through metal-catalyzed cross-coupling reactions where the iodine atom can be readily functionalized . This compound has a melting point of approximately 135°C (with decomposition) and requires careful handling as it is sensitive to both air and light . It is supplied with a high purity of 95% and should be stored under recommended conditions in cool, dry, and well-sealed containers . As a key scaffold, it is related to other important research chemicals such as its Boc-protected derivative, tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate . This product is intended for research purposes as a pharmaceutical intermediate and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses. Please refer to the safety data sheet for handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-iodopyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN3/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKJIJFTSAYHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590311
Record name 1-(5-Iodopyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219635-89-9
Record name 1-(5-Iodo-2-pyridinyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219635-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Iodopyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(5-Iodopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(5-Iodopyridin-2-yl)piperazine, a key intermediate in pharmaceutical research. This document details the prevalent synthetic methodologies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. The presence of the piperazine moiety, a common pharmacophore, and the reactive iodine atom on the pyridine ring, makes it a versatile precursor for various cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures.[1] This guide will focus on the most common and effective methods for its synthesis: the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr).

Synthetic Methodologies

The synthesis of this compound is primarily achieved through two robust methods:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming carbon-nitrogen (C-N) bonds.[2][3] It involves the reaction of an aryl halide (in this case, 2-bromo-5-iodopyridine or 2-chloro-5-iodopyridine) with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base. This method is often favored for its high yields and broad substrate scope.

  • Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of a leaving group (such as a halogen) on an electron-deficient aromatic ring by a nucleophile (piperazine).[4][5][6] The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates this reaction at the 2-position. This method can be a more cost-effective alternative to palladium-catalyzed reactions, though it may require more forcing conditions.

Core Synthesis Protocol: Buchwald-Hartwig Amination

This section provides a detailed experimental protocol for the synthesis of this compound via Buchwald-Hartwig amination, a widely adopted and efficient method.

Reaction Scheme

cluster_product Product A 2-Chloro-5-iodopyridine C This compound A->C + B Piperazine B->C + Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand Phosphine Ligand (e.g., Xantphos) Base Base (e.g., NaOtBu) Solvent Solvent (e.g., Toluene)

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

  • 2-Chloro-5-iodopyridine

  • Piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-5-iodopyridine (1.0 equiv), piperazine (1.5 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the Buchwald-Hartwig amination synthesis of this compound.

ParameterValue
Starting Material 2-Chloro-5-iodopyridine
Reagent Piperazine
Molar Ratio (Aryl Halide:Amine:Base) 1 : 1.5 : 1.4
Palladium Catalyst Pd₂(dba)₃ (2 mol%)
Ligand Xantphos (4 mol%)
Base Sodium tert-butoxide (NaOt-Bu)
Solvent Toluene
Temperature 100-110 °C
Reaction Time 12-24 hours
Typical Yield 70-90%

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of this compound.

A Reaction Setup (Reactants, Catalyst, Ligand, Base) B Inert Atmosphere Purge (Evacuate/Backfill with Ar/N2) A->B C Solvent Addition (Anhydrous Toluene) B->C D Heating and Stirring (100-110°C, 12-24h) C->D E Reaction Monitoring (TLC or LC-MS) D->E F Work-up (Cooling, Dilution, Filtration) E->F Reaction Complete G Extraction (Aq. NaHCO3, Brine) F->G H Drying and Concentration (Na2SO4, Rotary Evaporation) G->H I Purification (Flash Column Chromatography) H->I J Product Characterization (NMR, MS) I->J

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

This compound is sensitive to air and light and should be handled with care.[1] It is recommended to store the compound in a cool, dry, and well-sealed container. For detailed safety information, please refer to the Safety Data Sheet (SDS). This product is intended for research use only and is not for diagnostic or therapeutic purposes.[1]

References

An In-depth Technical Guide on the Physicochemical Properties of 1-(5-Iodopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(5-Iodopyridin-2-yl)piperazine, a key chemical intermediate in pharmaceutical research and development. This document is intended to serve as a valuable resource for researchers and scientists involved in drug discovery and development by presenting key data, experimental methodologies, and relevant biological context.

Core Physicochemical Data

The following table summarizes the known and computationally predicted physicochemical properties of this compound. Understanding these properties is crucial for predicting the compound's behavior in biological systems and for designing future experiments.

PropertyValueSource
Molecular Formula C₉H₁₂IN₃[1][2]
Molecular Weight 289.12 g/mol [1][2]
Melting Point ~135°C (with decomposition)[1]
LogP (Computed) 1.0958[2]
Topological Polar Surface Area (TPSA) 28.16 Ų[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 1[2]
Purity ≥98%[2]

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination and verification of physicochemical properties. The following are standard methodologies applicable to piperazine derivatives.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and receptor interaction.[3] Potentiometric titration is a precise method for determining the pKa of a substance.[3]

Methodology:

  • Solution Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent, typically water or a co-solvent system if solubility is limited.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[3]

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[3]

Solubility Determination (Shake-Flask Method)

Solubility is a key determinant of a drug's absorption and bioavailability.[3] The shake-flask method is a standard and reliable procedure for determining the equilibrium solubility of a compound.[3]

Methodology:

  • Equilibration: An excess amount of solid this compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline) in a sealed container.

  • Agitation: The mixture is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and filtration.[3]

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). A calibration curve with standard solutions of known concentrations is used for accurate quantification.[3]

Visualizing Experimental and Biological Contexts

The following diagrams, created using the DOT language, illustrate a general experimental workflow and the potential involvement of piperazine derivatives in biological signaling pathways.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Product start Starting Materials (e.g., 2-Chloro-5-iodopyridine, Piperazine) reaction Chemical Reaction (e.g., Nucleophilic Substitution) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms purity_analysis Purity Analysis (HPLC, Elemental Analysis) purification->purity_analysis physchem Physicochemical Property Determination (Melting Point, Solubility, pKa) purity_analysis->physchem final_product This compound physchem->final_product

General experimental workflow for the synthesis and characterization of this compound.

G cluster_compound Piperazine Derivative cluster_targets Potential Biological Targets cluster_pathways Downstream Signaling Pathways cluster_cellular_response Cellular Response piperazine This compound gpcrs G-Protein Coupled Receptors (e.g., Dopamine, Serotonin Receptors) piperazine->gpcrs ion_channels Ion Channels (e.g., Calcium, Potassium Channels) piperazine->ion_channels enzymes Enzymes (e.g., Kinases, Proteases) piperazine->enzymes camp cAMP Pathway gpcrs->camp pi3k PI3K/Akt Pathway ion_channels->pi3k mapk MAPK/ERK Pathway enzymes->mapk response Modulation of Neuronal Activity, Gene Expression, Cell Proliferation, etc. camp->response pi3k->response mapk->response

Hypothetical signaling pathway interactions for piperazine derivatives.

Biological Context and Significance

Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[4] These compounds are known to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3] The specific biological activity of a piperazine derivative is largely determined by the substituents on the piperazine ring.[4]

For instance, arylpiperazine derivatives are well-known for their interactions with serotonergic and dopaminergic receptors, leading to their use as antipsychotic and antidepressant agents. The introduction of different functional groups can modulate the pharmacokinetic and pharmacodynamic properties of these molecules.[4] this compound, with its iodinated pyridine moiety, serves as a versatile intermediate for the synthesis of more complex molecules through cross-coupling reactions, allowing for the exploration of a wide chemical space in the pursuit of novel therapeutic agents.[1]

Handling and Storage

This compound is sensitive to air and light.[1] It should be stored in a cool, dry, and well-sealed container to maintain its integrity.[1] For detailed safety information, refer to the material safety data sheet (MSDS).

References

An In-Depth Technical Guide to 1-(5-Iodopyridin-2-yl)piperazine: A Key Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Iodopyridin-2-yl)piperazine, identified by the CAS number 219635-89-9, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structure, combining a piperazine ring with an iodinated pyridine moiety, renders it a versatile intermediate for the synthesis of complex molecules targeting a wide array of biological pathways. The presence of the iodine atom is particularly significant, as it provides a reactive handle for various cross-coupling reactions, enabling the facile introduction of diverse chemical functionalities. This guide provides a comprehensive overview of the physicochemical properties, a representative synthetic protocol, and its application in the development of advanced pharmaceutical agents.

Core Compound Identification and Properties

This compound is a well-characterized organic compound used primarily in research and development.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 219635-89-9[1]
Molecular Formula C₉H₁₂IN₃[1]
Molecular Weight 289.12 g/mol [1]
IUPAC Name This compound[1]
SMILES C1=CC(=NC=C1I)N2CCNCC2
Physical Form Solid
Melting Point Approximately 135°C (with decomposition)[1]
Storage Conditions Store in a cool, dry, and well-sealed container, protected from air and light.[1]

Chemical Structure

The chemical structure of this compound is presented below:

Chemical structure of this compound

Role in Drug Discovery and Development

The piperazine moiety is considered a "privileged scaffold" in drug design, appearing in a vast number of approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, and central nervous system (CNS) targeted agents. The versatility of the piperazine ring is attributed to its ability to improve the physicochemical properties of a molecule, such as solubility and bioavailability, and to establish crucial interactions with biological targets.

This compound serves as a valuable intermediate, leveraging the reactivity of the carbon-iodine bond for the construction of more elaborate molecular architectures. This is most commonly achieved through metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the strategic connection of the iodopyridine core to other molecular fragments, a key step in the synthesis of novel drug candidates.

Representative Synthetic Protocol

While specific industrial synthesis protocols for this compound can be proprietary, a general and widely applicable method involves the nucleophilic aromatic substitution (SNAr) of a suitable dihalopyridine precursor with piperazine. A representative experimental protocol is detailed below.

Reaction: Synthesis of this compound from 2-Chloro-5-iodopyridine and Piperazine.

Materials:

  • 2-Chloro-5-iodopyridine

  • Piperazine (anhydrous)

  • A suitable high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Experimental Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-iodopyridine (1.0 equivalent) and a high-boiling point solvent under an inert atmosphere.

  • Add an excess of anhydrous piperazine (typically 2-4 equivalents) to the reaction mixture.

  • Add a non-nucleophilic base (1.5-2.0 equivalents) to scavenge the hydrochloric acid byproduct.

  • Heat the reaction mixture to a temperature between 100-150°C and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

The following diagram illustrates the logical workflow of this synthesis.

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_workup Workup and Purification cluster_product Final Product A 2-Chloro-5-iodopyridine E Combine Reactants A->E B Piperazine B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., DMF) D->E F Heat and Stir (100-150°C) E->F G Reaction Monitoring (TLC/HPLC) F->G H Quench with Water G->H I Solvent Extraction H->I J Drying and Concentration I->J K Column Chromatography J->K L This compound K->L

Caption: A flowchart of the synthetic procedure for this compound.

Application in the Synthesis of a Biologically Active Molecule: A Case Study

To illustrate the utility of this compound, we will consider its hypothetical use in the synthesis of a novel kinase inhibitor via a Suzuki coupling reaction. Kinase inhibitors are a major class of targeted cancer therapeutics.

Hypothetical Target Molecule: A novel inhibitor of Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.

Experimental Protocol: Suzuki Coupling

  • In a reaction vessel, dissolve this compound (1.0 equivalent) and a suitable boronic acid or boronate ester (1.1 equivalents) in a solvent system such as a mixture of toluene, ethanol, and water.

  • Add a base, typically an aqueous solution of sodium carbonate or potassium carbonate (2.0 equivalents).

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100°C) and monitor the reaction until completion.

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the final compound using standard techniques such as column chromatography or recrystallization.

The diagram below outlines the logical relationship in this synthetic strategy.

G Application in Suzuki Coupling for Kinase Inhibitor Synthesis A This compound C Suzuki Coupling Reaction (Pd Catalyst, Base) A->C B Aryl Boronic Acid/Ester B->C D Novel EGFR Kinase Inhibitor C->D E Biological Evaluation (e.g., IC₅₀ determination) D->E F Potential Therapeutic for Non-Small Cell Lung Cancer E->F

Caption: The role of this compound in synthesizing a potential kinase inhibitor.

Conclusion

This compound is a strategically important intermediate in the field of drug discovery and development. Its well-defined structure and the reactivity of its iodo-substituent provide medicinal chemists with a reliable and versatile tool for the synthesis of novel, complex, and potentially therapeutic molecules. The principles and protocols outlined in this guide highlight its significance and provide a framework for its effective utilization in research settings. As the demand for new and effective pharmaceuticals continues to grow, the importance of such key building blocks in the synthetic chemist's arsenal cannot be overstated.

References

solubility and stability of 1-(5-Iodopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 1-(5-Iodopyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a piperazine ring attached to an iodopyridine moiety, makes it a versatile intermediate for the synthesis of more complex molecules, particularly through metal-catalyzed cross-coupling reactions where the iodine atom can be readily functionalized.[1] The piperazine scaffold is a privileged structure in drug development, known to impart favorable pharmacokinetic properties and to interact with a variety of biological targets.[2] This guide provides a comprehensive overview of the available data and standard methodologies for assessing the solubility and stability of this compound.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in public literature, some key physicochemical properties have been reported. These properties are fundamental for its handling, formulation, and development as a potential pharmaceutical agent.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 219635-89-9[3][4]
Molecular Formula C₉H₁₂IN₃[1][3]
Molecular Weight 289.12 g/mol [1][3]
Appearance Solid[1]
Melting Point ~135°C (with decomposition)[1]
Sensitivity Sensitive to air and light[1]
Storage 4°C, protect from light[3]

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not readily found in published literature. However, the solubility of the parent compound, piperazine, can provide some general guidance. Piperazine itself is freely soluble in water and glycerol but has limited solubility in ether.[5] The introduction of the bulky, hydrophobic iodopyridinyl group is expected to decrease aqueous solubility compared to the parent piperazine.

Table 2: Qualitative Solubility of Piperazine

SolventSolubility
WaterFreely Soluble
GlycerolFreely Soluble
GlycolsFreely Soluble
Ethanol (95%)Soluble (1 g in 2 ml)
MethanolReadily Soluble
ChloroformVery Soluble
BenzeneSlightly Soluble
HeptaneSlightly Soluble
EtherInsoluble

Source:[5]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The most reliable method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[6] This protocol is based on standard industry practices.

Objective: To determine the equilibrium solubility of this compound in a specific solvent system at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., phosphate buffer pH 7.4, water, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with low analyte binding)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.[6]

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[6] The pH of the suspension should be verified at the beginning and end of the experiment, especially for ionizable compounds.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the excess solid using either centrifugation or filtration. This step must be performed at the same temperature as the equilibration to prevent changes in solubility.[6]

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analysis: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Solubility_Workflow Diagram 1: Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Seal vial and agitate (24-48h at constant T) B->C D Centrifuge or filter to remove undissolved solid C->D E Withdraw aliquot of clear supernatant D->E F Dilute sample E->F G Analyze by validated HPLC method F->G H Calculate solubility G->H

Caption: Workflow for determining thermodynamic solubility.

Stability Profile

The stability of an Active Pharmaceutical Ingredient (API) is critical for ensuring its safety, quality, and efficacy over its shelf life.[2] this compound is reported to be sensitive to light, and its stability can be influenced by temperature, humidity, pH, and oxidative conditions.[1]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods. These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.

Table 3: Typical Conditions for Forced Degradation Studies

Stress ConditionTypical Protocol
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or up to 60°C.[5]
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature or up to 60°C.[5]
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.[7]
Thermal Solid drug substance heated at a high temperature (e.g., 80°C).
Photolytic Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

Note: The goal is typically to achieve 5-20% degradation of the parent compound.[5]

Potential degradation of the piperazine ring can occur via oxidation, leading to products like N-oxides or ring-opened derivatives such as ethylenediamine and N-formylpiperazine.[8][9][10][11]

Experimental Protocol: API Stability Testing (ICH Q1A)

This protocol outlines the requirements for long-term and accelerated stability studies as per ICH guidelines.

Objective: To evaluate the stability of this compound under defined storage conditions to establish a re-test period.

Materials:

  • At least three primary batches of the API.[2]

  • Container closure system that is the same as or simulates the proposed packaging for storage and distribution.

  • Calibrated stability chambers capable of controlling temperature and relative humidity (RH).

  • Validated stability-indicating analytical method (e.g., HPLC).

Procedure:

  • Protocol Development: Create a formal stability protocol detailing the batches to be tested, storage conditions, testing frequency, and analytical methods.[2]

  • Batch Selection: Use at least three primary batches manufactured by a process that simulates the final production process.[2]

  • Storage Conditions:

    • Long-Term Testing: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[12]

    • Accelerated Testing: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[12]

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter through the proposed re-test period.[12]

    • Accelerated: Test at a minimum of three time points, including 0, 3, and 6 months.[12]

  • Attributes to Test: Monitor attributes susceptible to change, which may include:

    • Appearance

    • Assay (potency)

    • Degradation products/Impurities

    • Moisture content

  • Evaluation: Analyze the data to identify any trends in degradation or changes in physical properties. A significant change is defined as a failure to meet the specification. If significant change occurs during accelerated testing, intermediate testing (e.g., 30°C ± 2°C / 65% RH ± 5% RH) should be conducted.

Stability_Testing_Workflow Diagram 2: ICH Stability Testing Workflow for an API cluster_setup Study Setup cluster_storage Storage & Sampling cluster_analysis Analysis & Evaluation A Develop Stability Protocol B Select ≥3 Primary Batches A->B C Package in Target Container Closure B->C D Long-Term Storage (e.g., 25°C/60% RH) C->D E Accelerated Storage (e.g., 40°C/75% RH) C->E F Sample at Predetermined Time Points (0, 3, 6, 12... months) D->F E->F G Test Attributes: Assay, Impurities, Appearance, etc. F->G H Evaluate Data & Trends G->H I Establish Re-Test Period H->I

Caption: General workflow for API stability testing.

Synthetic and Biological Context

General Synthetic Route

Arylpiperazines like this compound are commonly synthesized via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.[13] A typical SNAr approach involves the reaction of an electron-deficient halopyridine with piperazine.

Synthesis_Relationship Diagram 3: General Synthesis of 1-(Aryl)piperazines cluster_reactants Starting Materials cluster_product Product A 2-Halo-5-iodopyridine (e.g., 2-Chloro-5-iodopyridine) C Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Coupling A->C B Piperazine B->C D This compound C->D

Caption: Logical relationship in the synthesis of the title compound.

Potential Biological Targets and Signaling Pathways

The arylpiperazine scaffold is a well-established pharmacophore that targets aminergic G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D₂) receptors in the central nervous system (CNS).[2][14] Ligands of these receptors are crucial for treating psychiatric disorders like depression, anxiety, and schizophrenia.[2][6]

For instance, many arylpiperazine-containing drugs act as agonists or antagonists at various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A).[6][14] A drug binding to the 5-HT1A receptor, which is an inhibitory autoreceptor, can modulate the release of serotonin, thereby influencing mood and behavior. This interaction initiates a downstream signaling cascade, often involving the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Conclusion

This compound is a key intermediate in pharmaceutical research, possessing a scaffold common to many centrally-acting drugs. While specific, publicly available data on its quantitative solubility and stability are limited, this guide provides the established, industry-standard protocols for determining these critical parameters. Its known sensitivity to light necessitates careful handling and storage. Understanding its physicochemical properties through the detailed experimental procedures outlined herein is a crucial step for any researcher or drug development professional working with this and structurally related compounds.

References

commercial availability of 1-(5-Iodopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and potential applications of the chemical intermediate, 1-(5-Iodopyridin-2-yl)piperazine. This compound serves as a versatile building block in medicinal chemistry and drug discovery, primarily due to the presence of a reactive iodine atom and a piperazine moiety.

Commercial Availability

This compound is available from several chemical suppliers. The table below summarizes the offerings from various vendors. Please note that availability and product specifications may change, and it is recommended to consult the supplier directly for the most current information.

SupplierCatalog NumberPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Sigma-Aldrich 219635-89-9AldrichCPR219635-89-9C₉H₁₂IN₃289.12Product is listed as discontinued. Buyer assumes responsibility for identity and purity confirmation.
Boron Molecular BM1135≥97%219635-89-9C₉H₁₂IN₃289.12Available for purchase.[1]
Benchchem B134173495%219635-89-9C₉H₁₂IN₃289.12For research use only.[2]
ChemScene CS-0207279≥98%219635-89-9C₉H₁₂IN₃289.12For research use only.[3]

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 219635-89-9Multiple Sources[1][2][3]
Molecular Formula C₉H₁₂IN₃Multiple Sources[3]
Molecular Weight 289.12 g/mol Multiple Sources[2][3]
Appearance SolidSigma-Aldrich
Melting Point ~135°C (with decomposition)Benchchem[2]
SMILES Ic1ccc(nc1)N2CCNCC2Sigma-Aldrich
InChI Key MKKJIJFTSAYHBW-UHFFFAOYSA-NBenchchem[2]
Storage 4°C, protect from light. Sensitive to air.ChemScene, Benchchem[2][3]
GHS Pictogram GHS07 (Exclamation Mark)Sigma-Aldrich
Signal Word WarningSigma-Aldrich
Hazard Statement H302 (Harmful if swallowed)Sigma-Aldrich

Synthetic Considerations and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, general and widely accepted methods for the synthesis of N-arylpiperazines are applicable. These methods are foundational in medicinal chemistry for creating libraries of compounds for drug discovery.

General Synthetic Approach: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitable dihalopyridine with piperazine.

Experimental Protocol Outline (Hypothetical):

  • Reactant Preparation: A solution of 2-chloro-5-iodopyridine (or a similar dihalopyridine) is prepared in a suitable solvent such as toluene or an alcohol.

  • Reaction with Piperazine: An excess of piperazine is added to the solution. The use of excess piperazine also serves as the base to neutralize the HCl formed during the reaction.

  • Heating: The reaction mixture is heated to reflux for a specified period (e.g., 18 hours) to ensure the completion of the reaction.[4]

  • Work-up: After cooling, the reaction mixture is typically diluted with water, and the product is extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product is then purified using techniques such as flash chromatography on silica gel to yield the desired this compound.

G cluster_synthesis General Synthetic Workflow for N-Arylpiperazines A 2-Halo-5-iodopyridine (e.g., 2-chloro-5-iodopyridine) C Nucleophilic Aromatic Substitution (SNAr) A->C B Piperazine (Excess) B->C D Reaction Work-up (Extraction, Washing) C->D Crude Product E Purification (Chromatography) D->E F This compound E->F Purified Product

A general synthetic workflow for N-arylpiperazines.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly through metal-catalyzed cross-coupling reactions where the iodine atom can be readily functionalized.[2] The piperazine moiety is a common scaffold in many approved drugs and is known to be a "privileged structure" in medicinal chemistry.

Piperazine derivatives have a broad range of biological activities, including:

  • Anticancer[5]

  • Antiviral[6]

  • Antimicrobial[7]

  • Anti-inflammatory[6][8]

  • Central Nervous System (CNS) activity (e.g., antipsychotic, antidepressant)[6]

The general workflow for utilizing a building block like this compound in a drug discovery program is outlined below.

G cluster_drug_discovery Drug Discovery and Development Pathway A This compound (Building Block) B Chemical Synthesis (e.g., Suzuki, Sonogashira Coupling) A->B C Library of Novel Piperazine Derivatives B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Conceptual workflow for drug discovery using the target compound.

This workflow illustrates how the initial chemical intermediate can be diversified into a library of compounds, which are then screened for biological activity to identify promising drug candidates. The versatility of the iodo-pyridyl-piperazine scaffold allows for the exploration of a wide chemical space to target various biological pathways and disease states.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(5-Iodopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical intermediate 1-(5-Iodopyridin-2-yl)piperazine. This compound is a valuable building block in medicinal chemistry and drug development. The guide details predicted spectroscopic data (NMR, IR, and MS), outlines standard experimental protocols for data acquisition, and includes a workflow for the synthesis and characterization of this compound.

Compound Identification and Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with an iodine atom and a piperazine moiety.[1][2][3][4] Its chemical structure makes it a versatile intermediate for the synthesis of more complex molecules, particularly through functionalization of the iodine atom via cross-coupling reactions.[4]

PropertyValue
CAS Number 219635-89-9[1][2][3]
Molecular Formula C₉H₁₂IN₃[1][2]
Molecular Weight 289.12 g/mol [1][2]
Appearance Solid[1]
Melting Point Approximately 135°C (with decomposition)[4]
Purity Typically ≥98%[2]

Spectroscopic Data

The following tables present the predicted spectroscopic data for this compound based on its structure and typical values for similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.10d1HPyridine H-6
7.65dd1HPyridine H-4
6.40d1HPyridine H-3
3.50t4HPiperazine -CH₂-N(Py)
3.00t4HPiperazine -CH₂-NH
1.95s1HPiperazine -NH
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
158.5Pyridine C-2
150.0Pyridine C-6
145.0Pyridine C-4
110.0Pyridine C-3
82.0Pyridine C-5 (C-I)
45.5Piperazine -CH₂-N(Py)
45.0Piperazine -CH₂-NH
IR (Infrared) Spectroscopy Data (Predicted)

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
3250Medium, BroadN-H Stretch (Piperazine)
3050WeakC-H Stretch (Aromatic)
2950-2800MediumC-H Stretch (Aliphatic)
1600StrongC=N Stretch (Pyridine Ring)
1550StrongC=C Stretch (Pyridine Ring)
1450MediumCH₂ Bend
1250StrongC-N Stretch
820StrongC-H Bend (Aromatic, out-of-plane)
600MediumC-I Stretch
MS (Mass Spectrometry) Data (Predicted)

Ionization Mode: Electrospray Ionization (ESI+)

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Assignment
290.0100[M+H]⁺
233.040[M+H - C₄H₉N]⁺
205.020[M+H - C₄H₉N₂]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A larger number of scans is typically required compared to ¹H NMR. The spectral width should encompass the expected range for carbon signals (e.g., 0-160 ppm).

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.[5]

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment is first collected. The KBr pellet is then placed in the sample holder, and the sample spectrum is recorded. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared by dissolving a small amount (e.g., 1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[6] This stock solution is then further diluted to the low µg/mL or ng/mL range with the same solvent.[6]

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of molecule.

  • Data Acquisition: The sample solution is introduced into the ion source, typically via direct infusion or coupled with a liquid chromatography (LC) system. The instrument is operated in positive ion mode to generate protonated molecules [M+H]⁺. The mass analyzer scans a range of mass-to-charge (m/z) ratios to detect the parent ion and any fragment ions.

  • Data Processing: The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

G Workflow for Synthesis and Spectroscopic Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Verification start Starting Materials (e.g., 2-chloro-5-iodopyridine, Piperazine) reaction Chemical Reaction (e.g., Nucleophilic Aromatic Substitution) start->reaction workup Work-up and Purification (e.g., Extraction, Chromatography) reaction->workup product Isolated Product: This compound workup->product Yields nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Spectral Interpretation and Structure Confirmation nmr->analysis ir->analysis ms->analysis report Technical Report Generation analysis->report

Caption: A flowchart illustrating the synthesis and subsequent spectroscopic analysis workflow.

References

An In-depth Technical Guide to the Synthesis of 1-(5-Iodopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(5-Iodopyridin-2-yl)piperazine, a valuable building block in medicinal chemistry. This document details the primary synthetic routes, starting materials, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound is a key intermediate in the development of various pharmacologically active compounds. Its structure, featuring a piperazine moiety attached to an iodinated pyridine ring, allows for further functionalization, particularly through cross-coupling reactions at the iodo-position. This guide outlines the principal methods for its preparation, focusing on practical and efficient synthetic strategies.

Synthesis of the Starting Material: 2-Chloro-5-iodopyridine

The most common precursor for the synthesis of this compound is 2-chloro-5-iodopyridine. This section details its preparation from readily available starting materials.

Synthesis of 2-Amino-5-iodopyridine

A common route to 2-chloro-5-iodopyridine begins with the iodination of 2-aminopyridine.

Experimental Protocol: Iodination of 2-Aminopyridine

This protocol is adapted from a general method for the iodination of 2-aminopyridine.

  • Materials:

    • 2-Aminopyridine

    • Iodine

    • Hydrogen Peroxide (30% aqueous solution)

    • Water

    • Ice

  • Procedure:

    • Dissolve 2-aminopyridine (1.0 eq.) in water.

    • Heat the solution to 60-80 °C.

    • Add iodine (1.0-1.2 eq.) portion-wise while maintaining the temperature.

    • After the addition of iodine is complete, continue stirring at 80-90 °C for 1-3 hours.

    • Cool the reaction mixture slightly and slowly add hydrogen peroxide (0.3-1.2 eq.) dropwise.

    • Maintain the temperature at 80-90 °C for an additional 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Heat the mixture to reflux for 20-30 minutes.

    • Cool the reaction mixture in an ice bath to induce precipitation.

    • Filter the solid, wash with ice-cold water, and dry under vacuum to yield 2-amino-5-iodopyridine[1].

Synthesis of 2-Chloro-5-iodopyridine via Diazotization

2-Amino-5-iodopyridine can be converted to 2-chloro-5-iodopyridine through a Sandmeyer-type diazotization reaction.

Experimental Protocol: Diazotization of 2-Amino-5-iodopyridine

This protocol is a general procedure for the conversion of aminopyridines to chloropyridines.

  • Materials:

    • 2-Amino-5-iodopyridine

    • Sodium Nitrite (NaNO₂)

    • Concentrated Hydrochloric Acid (HCl)

    • Water

    • Copper(I) Chloride (CuCl) (optional, as catalyst)

  • Procedure:

    • Suspend 2-amino-5-iodopyridine (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.0-1.2 eq.) in water dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • In a separate flask, prepare a solution or suspension of CuCl in concentrated HCl, if used.

    • Slowly add the cold diazonium salt solution to the CuCl/HCl mixture.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

    • Cool the mixture, neutralize with a base (e.g., NaOH or Na₂CO₃), and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford 2-chloro-5-iodopyridine[2][3].

Synthesis of this compound

Two primary synthetic strategies are employed for the coupling of 2-chloro-5-iodopyridine with piperazine: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.

Synthetic_Pathways cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Buchwald-Hartwig Amination 2-Chloro-5-iodopyridine 2-Chloro-5-iodopyridine This compound This compound 2-Chloro-5-iodopyridine->this compound Piperazine, Base, Solvent, Heat tert-Butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate tert-Butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate 2-Chloro-5-iodopyridine->tert-Butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate N-Boc-piperazine, Pd catalyst, Ligand, Base Piperazine Piperazine N-Boc-piperazine N-Boc-piperazine tert-Butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate->this compound Deprotection (e.g., TFA or HCl)

Figure 1: Primary synthetic routes to this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the nitrogen atom and the iodo substituent, facilitates nucleophilic attack by piperazine at the 2-position, displacing the chloride.

Experimental Protocol: SNAr Reaction

This protocol is adapted from the general procedure for the reaction of 2-halopyridines with piperazine.

  • Materials:

    • 2-Chloro-5-iodopyridine

    • Piperazine (an excess is often used)

    • A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or neat piperazine)

    • A base (e.g., potassium carbonate (K₂CO₃) or triethylamine (NEt₃), optional, especially if excess piperazine is used)

  • Procedure:

    • To a reaction flask, add 2-chloro-5-iodopyridine (1.0 eq.) and piperazine (2.0-5.0 eq.).

    • Add a suitable solvent if not using neat piperazine.

    • If required, add a base (1.0-2.0 eq.).

    • Heat the reaction mixture to a temperature between 100-150 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and brine to remove excess piperazine and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound[4].

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction provides an alternative and often milder route to the desired product. This method typically involves the use of a protected piperazine, such as N-Boc-piperazine, followed by a deprotection step.

Experimental Protocol: Buchwald-Hartwig Amination and Deprotection

This two-step protocol is based on general procedures for Buchwald-Hartwig amination and subsequent Boc-deprotection.

Step 1: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents 2-Chloro-5-iodopyridine N-Boc-piperazine Pd Catalyst & Ligand Base reaction Reaction Setup (Inert atmosphere, Solvent, Heat) reagents->reaction workup Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product tert-Butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate purification->product

Figure 2: Workflow for the Buchwald-Hartwig amination step.

  • Materials:

    • 2-Chloro-5-iodopyridine (1.0 eq.)

    • tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) (1.1-1.5 eq.)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

    • Phosphine ligand (e.g., BINAP, Xantphos, RuPhos) (1-10 mol%)

    • Base (e.g., sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs₂CO₃)) (1.5-2.5 eq.)

    • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-chloro-5-iodopyridine, N-Boc-piperazine, the palladium catalyst, the phosphine ligand, and the base.

    • Add the anhydrous, degassed solvent.

    • Heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate[2][5][6][7].

Step 2: Boc Deprotection

  • Materials:

    • tert-Butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate

    • Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., dioxane or methanol)

    • Dichloromethane (DCM) or other suitable solvent

  • Procedure:

    • Dissolve the Boc-protected intermediate (1.0 eq.) in dichloromethane.

    • Add an excess of trifluoroacetic acid (e.g., 5-10 eq.) or the HCl solution.

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, remove the solvent and excess acid under reduced pressure.

    • Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is > 9.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford this compound[8].

Quantitative Data Summary

The following tables summarize representative reaction conditions and expected yields for the key synthetic transformations. Note that specific yields for the target molecule may vary and optimization is often required.

Table 1: Synthesis of 2-Chloro-5-iodopyridine

Starting MaterialReactionReagentsSolventTemperature (°C)Typical Yield (%)
2-AminopyridineIodinationI₂, H₂O₂Water80-9070-85
2-Amino-5-iodopyridineDiazotizationNaNO₂, HClWater/HCl0-6050-70

Table 2: Synthesis of this compound

Starting MaterialPiperazine SourceMethodKey ReagentsSolventTemperature (°C)Typical Yield (%)
2-Chloro-5-iodopyridinePiperazineSNArPiperazine (excess)Neat or DMF100-15060-90
2-Chloro-5-iodopyridineN-Boc-piperazineBuchwald-HartwigPd catalyst, Ligand, BaseToluene/Dioxane80-11070-95 (for coupling)
Boc-protected intermediate-DeprotectionTFA or HClDCMRoom Temp.>95

Conclusion

The synthesis of this compound can be reliably achieved through established synthetic methodologies. The choice between Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination will depend on factors such as substrate availability, desired purity, and scalability. The SNAr route is often simpler and more cost-effective for large-scale synthesis, while the Buchwald-Hartwig amination may offer milder conditions and higher yields for more sensitive substrates. This guide provides a solid foundation for researchers to develop and optimize the synthesis of this important chemical intermediate.

References

reaction mechanism for 1-(5-Iodopyridin-2-yl)piperazine formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reaction Mechanism for the Formation of 1-(5-Iodopyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its structure, featuring a piperazine moiety attached to an iodinated pyridine ring, allows for diverse functionalization, making it a valuable intermediate in the development of novel therapeutics. This technical guide provides a detailed overview of the primary reaction mechanism for its synthesis, supported by experimental protocols and quantitative data.

Core Reaction Mechanisms

The formation of this compound is predominantly achieved through two robust and widely adopted synthetic strategies:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Buchwald-Hartwig Amination

This guide will focus on the more direct and commonly employed SNAr pathway.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a cornerstone of heterocyclic chemistry, enabling the straightforward formation of carbon-nitrogen bonds. In the synthesis of this compound, this reaction typically involves the displacement of a halide from an activated pyridine ring by the nucleophilic piperazine.

The starting material of choice is often a 2-halo-5-iodopyridine, with 2-chloro-5-iodopyridine being a common precursor due to the high reactivity of the chlorine atom at the 2-position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack at the C2 position, making it susceptible to substitution.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The nitrogen atom of piperazine acts as a nucleophile, attacking the carbon atom bearing the leaving group (chloride) on the pyridine ring. This initial attack disrupts the aromaticity of the pyridine ring and leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring and the nitrogen atom.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the expulsion of the leaving group (chloride ion). This step is typically irreversible and drives the reaction to completion, yielding the desired this compound.

Experimental Protocols

The following experimental protocol for the synthesis of this compound via an SNAr reaction is based on established literature procedures.

Synthesis of this compound from 2-Chloro-5-iodopyridine

Reagents and Materials:

  • 2-Chloro-5-iodopyridine

  • Piperazine

  • Solvent (e.g., 1,4-dioxane, ethanol, or N,N-dimethylformamide)

  • Base (optional, e.g., potassium carbonate, triethylamine)

Procedure:

A mixture of 2-chloro-5-iodopyridine (1 equivalent) and piperazine (typically in excess, e.g., 5 equivalents) is heated in a suitable solvent. The reaction is often carried out at elevated temperatures, for instance, by heating to reflux in a solvent like ethanol or at a specific temperature such as 110°C in 1,4-dioxane. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then subjected to a standard work-up procedure, which may involve partitioning between an organic solvent (e.g., ethyl acetate) and water, followed by purification of the organic layer. Purification is commonly achieved by column chromatography on silica gel to afford the pure this compound.

Quantitative Data

The yield of the SNAr reaction for the synthesis of this compound can vary depending on the specific reaction conditions. The table below summarizes representative quantitative data from a documented procedure.

PrecursorReagentsSolventTemperature (°C)Time (h)Yield (%)
2-Chloro-5-iodopyridinePiperazine (5 eq.)1,4-Dioxane1101660

Visualizations

Reaction Mechanism Workflow

The following diagram illustrates the logical flow of the Nucleophilic Aromatic Substitution (SNAr) reaction for the formation of this compound.

SNAr_Mechanism Start Start Reactants 2-Chloro-5-iodopyridine + Piperazine Start->Reactants Nucleophilic_Attack Nucleophilic Attack (Formation of Meisenheimer Complex) Reactants->Nucleophilic_Attack Intermediate Meisenheimer Complex (Resonance Stabilized) Nucleophilic_Attack->Intermediate Elimination Elimination of Chloride Ion Intermediate->Elimination Product This compound Elimination->Product End End Product->End Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_final Final Product Mix Mix 2-Chloro-5-iodopyridine, Piperazine, and Solvent Heat Heat to Reflux or Specified Temperature Mix->Heat Monitor Monitor Reaction Progress (TLC/LC-MS) Heat->Monitor Evaporation Solvent Removal Monitor->Evaporation Upon Completion Extraction Aqueous Work-up Evaporation->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

References

In-Depth Technical Guide: Potential Hazards and Safety Precautions for 1-(5-Iodopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and potential hazards associated with 1-(5-Iodopyridin-2-yl)piperazine (CAS No. 219635-89-9). Due to the limited availability of specific toxicological data for this compound, this document also incorporates information from structurally related molecules, namely piperazine and various iodopyridines, to offer a more complete safety profile. All personnel handling this substance should be thoroughly trained in laboratory safety and have access to the appropriate personal protective equipment (PPE).

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available Safety Data Sheets (SDS), the compound is assigned the following GHS hazard classifications:

Data Presentation: GHS Classification

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarningGHS07
Skin Corrosion/IrritationCategory 1B/2H314/H315: Causes severe skin burns and eye damage / Causes skin irritationDanger/WarningGHS05 / GHS07
Serious Eye Damage/Eye IrritationCategory 1/2AH318/H319: Causes serious eye damage / Causes serious eye irritationDanger/WarningGHS05 / GHS07
Respiratory SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaledDangerGHS08
Skin SensitizationCategory 1H317: May cause an allergic skin reactionWarningGHS07
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarningGHS07

Note: Classifications may vary slightly between suppliers. The most conservative classification should be adopted for risk assessment.

Toxicological Data Summary

No specific LD50 or quantitative irritation data for this compound has been found in the public domain. The following table summarizes data for its core structural components, piperazine and iodopyridine derivatives, to infer potential toxicity.

Data Presentation: Quantitative Toxicological Data (Surrogate Compounds)

SubstanceTestSpeciesRouteValueReference
PiperazineLD50RatOral1,900 - 2,600 mg/kg[1][2]
PiperazineLD50MouseOral600 mg/kg[3]
PiperazineLD50RabbitDermal8,300 mg/kg[1]
PiperazineSkin CorrosionRabbitDermalCorrosive (OECD 404/431)[1][4][5]
PiperazineEye DamageRabbitOcularCauses serious eye damage[1][3]
5-IodopyrimidineGHS Classification-OralCategory 4 (Harmful if swallowed)[6]
5-IodopyrimidineGHS Classification-InhalationCategory 4 (Harmful if inhaled)[6]
5-IodopyrimidineGHS Classification-SkinCategory 2 (Causes skin irritation)[6]
5-IodopyrimidineGHS Classification-EyeCategory 2A (Causes serious eye irritation)[6]

Inference for this compound: The piperazine moiety suggests a potential for skin and eye corrosivity and sensitization.[1][7] The iodopyridine component contributes to its classification as harmful if swallowed or inhaled and as a skin and eye irritant.[6] The combined structure should be handled as a substance that is harmful by ingestion, corrosive to skin and eyes, and a potential sensitizer.

Safety Precautions and Handling

Adherence to strict safety protocols is mandatory when working with this compound.

  • Engineering Controls : Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[8] Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles and a face shield.[9]

    • Skin Protection : Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.

    • Respiratory Protection : If working outside a fume hood or if dusts are generated, a NIOSH-approved respirator with an appropriate particulate filter is required.[9]

  • Hygiene Measures : Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory. Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store locked up, protected from light and moisture.[1] The substance is hygroscopic and light-sensitive.[10]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Emergency Procedures

Mandatory Visualization: Chemical Spill Response Workflow

G cluster_spill Solid Chemical Spill Response start Spill Occurs alert Alert personnel in the immediate area start->alert evacuate Evacuate if necessary (large spill, toxic dust) alert->evacuate call_ehs Call Emergency Services / EHS evacuate->call_ehs Yes don_ppe Don appropriate PPE (Gloves, Goggles, Respirator) evacuate->don_ppe No (Minor Spill) contain Cover spill with damp paper towels to prevent dust generation don_ppe->contain cleanup Gently sweep solid into a dustpan contain->cleanup collect Transfer waste to a labeled, sealable container cleanup->collect decontaminate Decontaminate the area with soap and water collect->decontaminate dispose Dispose of waste and contaminated PPE as hazardous waste decontaminate->dispose end Spill Secured dispose->end

Caption: Workflow for responding to a solid chemical spill.

  • First Aid Measures :

    • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

    • In Case of Skin Contact : Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[1]

    • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

    • If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[1]

Risk Management and Experimental Planning

A thorough risk assessment must be conducted before any new procedure involving this compound.

Mandatory Visualization: Laboratory Risk Assessment Workflow

G cluster_risk Laboratory Risk Assessment Process identify Step 1: Identify Hazards (Review SDS, literature for chemical, process, and equipment hazards) assess Step 2: Assess Risks (Evaluate likelihood and severity of potential incidents) identify->assess control Step 3: Implement Controls (Hierarchy of Controls: Elimination, Substitution, Engineering, Administrative, PPE) assess->control document Step 4: Document SOP (Write Standard Operating Procedure with safety controls) control->document train Step 5: Train Personnel (Ensure all users understand hazards and procedures) document->train review Step 6: Review & Update (Periodically review assessment, especially after changes) train->review review->identify Re-evaluate

Caption: A six-step workflow for laboratory risk assessment.

Experimental Protocols for Hazard Evaluation

The following are summaries of standard OECD guidelines used to determine the GHS classifications for acute toxicity, skin corrosion, and eye irritation. These protocols would be required to generate specific data for this compound.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
  • Objective : To determine the acute oral toxicity of a substance and classify it according to the GHS. This method uses a stepwise procedure with a small number of animals.

  • Animal Model : Typically, rats (usually females) are used. Animals are fasted prior to dosing.

  • Procedure :

    • A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is selected based on existing information.

    • A group of three animals is dosed with the substance via oral gavage.

    • The animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded periodically.

    • Dosing Progression :

      • If mortality is observed in 2 or 3 animals, the test is stopped, and the substance is classified.

      • If 0 or 1 animal dies, the procedure is repeated with a higher or lower dose, respectively, in another group of three animals.

      • This stepwise process continues until the criteria for classification are met.

  • Endpoint : The primary endpoint is the number of mortalities within each dosing group, which allows for classification into one of the GHS acute toxicity categories.

Experimental Protocol: Acute Dermal Irritation/Corrosion (OECD Guideline 404)
  • Objective : To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Animal Model : The albino rabbit is the preferred species.

  • Procedure :

    • A small area of the animal's back is clipped free of fur.

    • 0.5 g of the solid test substance, moistened with a small amount of water, is applied to a gauze patch.

    • The patch is applied to the prepared skin area and held in place with a semi-occlusive dressing for a 4-hour exposure period.

    • After 4 hours, the patch and any residual substance are removed.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Endpoint : Skin reactions are scored based on a standardized scale. If irreversible damage like ulcers, bleeding, or bloody scabs occurs, the substance is classified as corrosive. Reversible damage leads to a classification of irritant.

Experimental Protocol: Acute Eye Irritation/Corrosion (OECD Guideline 405)
  • Objective : To determine the potential of a substance to produce irritation or corrosion when applied to the eye.

  • Animal Model : Albino rabbits are typically used. The use of analgesics and anesthetics is required to minimize pain and distress.

  • Procedure :

    • A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is applied into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.

    • The eye is not washed out after instillation.

    • The eye is examined for lesions of the cornea (opacity), iris, and conjunctiva (redness, swelling) at 1, 24, 48, and 72 hours after application.

    • The observation period can be extended up to 21 days to assess the reversibility of effects.

  • Endpoint : Ocular lesions are scored using a standardized system. The severity and reversibility of the scores determine the final classification as corrosive, a severe irritant, or an irritant.

References

An In-depth Technical Guide to the Exploration of 1-(5-Iodopyridin-2-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 1-(5-iodopyridin-2-yl)piperazine derivatives. This class of compounds holds significant potential in the development of novel therapeutics, particularly for central nervous system (CNS) disorders, due to the versatile nature of the arylpiperazine scaffold.

Introduction

The this compound core is a key pharmacophore found in a variety of biologically active molecules. Piperazine derivatives are a well-established class of compounds in medicinal chemistry, known for their interactions with a range of biological targets, including G-protein coupled receptors (GPCRs) and various enzymes.[1] The presence of the pyridine ring and the piperazine moiety allows for diverse structural modifications to fine-tune the pharmacological profile of these derivatives. The iodine atom on the pyridine ring serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a wide array of analogues.[2]

This guide will delve into the synthetic methodologies for preparing these derivatives, their biological activities with a focus on CNS targets, and the structural requirements for achieving desired potency and selectivity.

Synthetic Methodologies

The synthesis of this compound derivatives typically involves a multi-step process. The core scaffold, this compound, is a commercially available chemical intermediate, which simplifies the initial steps of synthesis.[2]

General Synthesis of the Core Scaffold

The formation of the 1-(aryl)piperazine linkage is a common reaction in medicinal chemistry. A prevalent method is the nucleophilic aromatic substitution (SNAr) reaction between an activated aryl halide and piperazine. For the synthesis of the core scaffold, this would involve the reaction of 2-chloro-5-iodopyridine with an excess of piperazine.

Experimental Protocol: Synthesis of this compound

A mixture of 2-chloro-5-iodopyridine and an excess of piperazine (typically 3-5 equivalents) is heated in a suitable solvent, such as dioxane or dimethylformamide (DMF), at a temperature ranging from 100 to 150 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the excess piperazine is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification is typically achieved by column chromatography on silica gel to afford this compound.

Derivatization of the Piperazine Moiety

Further derivatization of the this compound core is achieved by targeting the secondary amine of the piperazine ring. Common reactions include:

  • N-Alkylation: Reaction with various alkyl halides or mesylates in the presence of a base (e.g., potassium carbonate, triethylamine) in a polar aprotic solvent (e.g., acetonitrile, DMF).

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

  • Amide Coupling: Reaction with carboxylic acids or acyl chlorides in the presence of a coupling agent (e.g., EDC/HOBt) or a base, respectively.

Modification of the Pyridine Ring

The iodine atom on the pyridine ring is a key feature that allows for further diversification of the scaffold through various cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to introduce new aryl or heteroaryl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to introduce alkynyl substituents.

  • Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst and a base to introduce alkenyl groups.

Logical Workflow for the Synthesis of this compound Derivatives

G A 2-Chloro-5-iodopyridine C This compound (Core Scaffold) A->C SNAr B Piperazine B->C E Piperazine-Derivatized Analogues C->E N-Alkylation / Reductive Amination / Amide Coupling G Pyridine-Modified Analogues C->G Cross-Coupling (Suzuki, Sonogashira, Heck) D Alkyl Halides / Aldehydes & Ketones / Carboxylic Acids D->E F Boronic Acids / Alkynes / Alkenes F->G

Caption: Synthetic routes to this compound derivatives.

Biological Activities and Therapeutic Potential

Arylpiperazine derivatives are known to exhibit a wide range of pharmacological activities, with a significant number of them targeting CNS receptors.[3] Based on the structure of this compound, it is anticipated that its derivatives will primarily interact with dopamine and serotonin receptors.

Dopamine Receptor Ligands

Derivatives of arylpiperazines are well-documented as ligands for dopamine D2-like receptors (D2, D3, and D4).[4][5] These receptors are key targets for the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[6] The affinity and selectivity for these receptor subtypes can be modulated by the nature of the substituent on the second nitrogen of the piperazine ring.

Serotonin Receptor Ligands

The arylpiperazine moiety is a classic pharmacophore for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[7][8] Ligands targeting these receptors are used in the treatment of anxiety, depression, and other mood disorders.[3] The electronic and steric properties of the aryl group and the substituent on the piperazine nitrogen play a crucial role in determining the affinity and functional activity (agonist, antagonist, or partial agonist) at these receptors.

Quantitative Biological Data of Analogous Compounds

While specific quantitative data for this compound derivatives are not widely available in the public domain, data from structurally related compounds provide valuable insights into their potential activity. The following table summarizes binding affinities (Ki values) of representative arylpiperazine derivatives for dopamine and serotonin receptors.

Compound ClassReceptor TargetKi (nM)Reference
1-Aryl-4-substituted-piperazinesD290.6[9]
1-Aryl-4-substituted-piperazinesD31.4[4]
1-Aryl-4-substituted-piperazines5-HT1A1.4 - 31.7[9]
1-Aryl-4-substituted-piperazines5-HT2A>1000
1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivativesD20.9 - 3.3 (EC50)[10]
1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivativesD310 - 19 (EC50)[10]
1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives5-HT1A1.4 - 2.3 (EC50)[10]

Structure-Activity Relationships (SAR)

The biological activity of arylpiperazine derivatives is highly dependent on their structural features. Key SAR observations for related compounds that can be extrapolated to the this compound series include:

  • The Aryl Moiety: The nature and substitution pattern of the aryl group attached to the piperazine ring significantly influence receptor affinity and selectivity. For the 1-(5-iodopyridin-2-yl) moiety, the position of the nitrogen atom and the iodine substituent will dictate the electronic and steric properties, which in turn will affect receptor binding.

  • The Piperazine Linker: The piperazine ring itself provides a rigid scaffold that correctly orients the aryl group and the N4-substituent for optimal receptor interaction.

  • The N4-Substituent: The substituent on the second nitrogen of the piperazine is a critical determinant of pharmacological activity. The length and nature of the alkyl chain, as well as the terminal functional group, can dramatically alter the affinity and selectivity for different receptor subtypes. For instance, a longer alkyl chain is often favored for 5-HT1A receptor affinity.

Signaling Pathway for Dopamine D2 and Serotonin 5-HT1A Receptors

G cluster_0 Dopamine D2 Receptor Pathway cluster_1 Serotonin 5-HT1A Receptor Pathway D2R D2 Receptor Gi Gi Protein D2R->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HT1AR 5-HT1A Receptor Gi_2 Gi Protein HT1AR->Gi_2 Activation AC_2 Adenylate Cyclase Gi_2->AC_2 Inhibition GIRK GIRK Channel Gi_2->GIRK Activation cAMP_2 ↓ cAMP AC_2->cAMP_2 PKA_2 ↓ PKA Activity cAMP_2->PKA_2 Hyperpolarization Hyperpolarization GIRK->Hyperpolarization

Caption: Simplified signaling pathways for D2 and 5-HT1A receptors.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel this compound derivatives, a series of in vitro and in vivo assays are required.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11][12]

Experimental Protocol: Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT1A Receptors

Materials:

  • Cell membranes expressing the human recombinant D2 or 5-HT1A receptor.

  • Radioligands: [³H]-Spiperone (for D2) or [³H]-8-OH-DPAT (for 5-HT1A).

  • Non-specific binding inhibitors: Haloperidol (for D2) or 5-HT (for 5-HT1A).

  • Test compounds (this compound derivatives) at various concentrations.

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • For total binding, incubate membranes with only the radioligand.

  • For non-specific binding, incubate membranes with the radioligand and a high concentration of the non-specific binding inhibitor.

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Functional Assays

Functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor. These assays typically measure the downstream signaling events following receptor activation, such as changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization.

In Vivo Models

Promising compounds identified from in vitro assays should be further evaluated in animal models of CNS disorders to assess their efficacy, pharmacokinetic properties, and potential side effects.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly for CNS disorders. The synthetic versatility of this core structure allows for the creation of large and diverse chemical libraries for screening. By leveraging the established knowledge of arylpiperazine pharmacology and employing the detailed experimental protocols outlined in this guide, researchers can effectively explore the therapeutic potential of this exciting class of compounds. Further investigation into the structure-activity relationships of this compound derivatives will be crucial for the rational design of potent and selective drug candidates.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 1-(5-Iodopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and data for the palladium-catalyzed Suzuki coupling of 1-(5-Iodopyridin-2-yl)piperazine with a variety of aryl and heteroaryl boronic acids. The resulting 1-(5-arylpyridin-2-yl)piperazine derivatives are valuable scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds. The protocols described herein are based on established methodologies for the coupling of 2-halopyridines, taking into account the high reactivity of the carbon-iodine bond.[1][2][3]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of a palladium(0) complex to the aryl halide (this compound). This is followed by transmetalation of the organic moiety from the boronic acid to the palladium center, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst. The general scheme for this reaction is depicted below.

Suzuki_Coupling This compound This compound 1-(5-Arylpyridin-2-yl)piperazine 1-(5-Arylpyridin-2-yl)piperazine This compound->1-(5-Arylpyridin-2-yl)piperazine Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->1-(5-Arylpyridin-2-yl)piperazine Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->1-(5-Arylpyridin-2-yl)piperazine Base Base Base->1-(5-Arylpyridin-2-yl)piperazine

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of this compound with various arylboronic acids. The conditions cited are generalized from protocols for similar 2-halopyridine substrates and are intended to serve as a starting point for optimization.[2][4] It is generally observed that electron-donating groups on the boronic acid lead to good yields, while electron-withdrawing groups may result in slightly lower yields.[4]

EntryArylboronic AcidProductTypical Catalyst SystemTypical Base/SolventRepresentative Yield (%)
1Phenylboronic acid1-(5-Phenylpyridin-2-yl)piperazinePd(PPh₃)₄K₃PO₄ / 1,4-Dioxane:H₂O85-95
24-Methoxyphenylboronic acid1-(5-(4-Methoxyphenyl)pyridin-2-yl)piperazinePd(PPh₃)₄K₂CO₃ / Toluene:EtOH:H₂O88-96
33-Tolylboronic acid1-(5-(3-Tolyl)pyridin-2-yl)piperazinePdCl₂(dppf)Na₂CO₃ / DMF:H₂O82-92
44-Fluorophenylboronic acid1-(5-(4-Fluorophenyl)pyridin-2-yl)piperazinePd(PPh₃)₄K₃PO₄ / 1,4-Dioxane:H₂O80-90
53-Pyridylboronic acid1-(5-(Pyridin-3-yl)pyridin-2-yl)piperazinePd(PPh₃)₂Cl₂Na₂CO₃ / 1,4-Dioxane75-85
6Thiophene-2-boronic acid1-(5-(Thiophen-2-yl)pyridin-2-yl)piperazinePd(PPh₃)₄K₂CO₃ / 1,4-Dioxane:H₂O78-88

Experimental Protocols

The following are detailed protocols for conducting Suzuki coupling reactions with this compound. These protocols are based on established methods for similar substrates and should be adapted and optimized for specific applications.[1][2]

Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0)

This protocol is a robust starting point for the coupling of a wide range of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

  • Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes.

  • Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(5-arylpyridin-2-yl)piperazine.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Water (degassed)

  • Microwave synthesis vial and reactor

Procedure:

  • In a microwave synthesis vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), sodium carbonate (1.0 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.015 mmol).

  • Add DMF (3 mL) and degassed water (1 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100-120 °C for 15-30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography as described in Protocol 1.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the Suzuki coupling reaction, from setup to purification.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Inert Atmosphere: Purge with N₂ or Ar A->B C Add Catalyst and Solvent B->C D Heat and Stir (Conventional or Microwave) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterization I->J

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a different palladium source/ligand combination (e.g., Pd₂(dba)₃ with a bulky phosphine ligand).
Insufficiently strong or insoluble baseSwitch to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄.
Poor solvent choiceScreen different solvents like toluene, DMF, or THF, ensuring an appropriate amount of water is present if using an aqueous base.
Homocoupling of Boronic Acid Presence of oxygenEnsure the reaction mixture is thoroughly degassed before adding the catalyst.
Protodeboronation Prolonged reaction time or high temperatureMonitor the reaction closely and stop it once the starting material is consumed. Consider using a milder base or lower temperature.

For any new synthesis, it is highly recommended to perform a small-scale trial to optimize the reaction conditions for the specific substrates being used.

References

Application Notes and Protocols for the Sonogashira Coupling of 1-(5-Iodopyridin-2-yl)piperazine with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, has become an indispensable tool in medicinal chemistry and materials science for the synthesis of complex molecular architectures. Of particular interest is the functionalization of heterocyclic scaffolds, such as pyridine, which are prevalent in numerous pharmaceutical agents. The introduction of an alkynyl moiety onto a pyridine ring, specifically at the 5-position of a 2-(piperazin-1-yl)pyridine core, provides a versatile handle for further chemical elaboration, making this a key transformation in the generation of novel compound libraries for drug discovery.

These application notes provide a detailed protocol for the Sonogashira coupling of 1-(5-Iodopyridin-2-yl)piperazine with a variety of terminal alkynes, offering a robust and reproducible method for the synthesis of 1-(5-alkynylpyridin-2-yl)piperazine derivatives.

Core Concepts and Reaction Mechanism

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) intermediate. This is followed by a transmetalation step where the alkynyl group is transferred from the copper acetylide to the palladium center. The cycle is completed by reductive elimination, which forms the C-C bond of the final product and regenerates the active Pd(0) catalyst.

  • Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step in the palladium cycle.[1]

A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in preventing the formation of alkyne homocoupling (Glaser coupling) byproducts.

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with various terminal alkynes.

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene, 1-Hexyne, Propargyl alcohol, Trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

  • Solvents and reagents for workup and purification (e.g., ethyl acetate, saturated aqueous ammonium chloride, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 - 0.05 equiv.), and copper(I) iodide (0.04 - 0.10 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous DMF or THF (to achieve a concentration of approximately 0.1-0.2 M with respect to the iodopyridine) followed by triethylamine or diisopropylethylamine (2.0 - 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1 - 1.5 equiv.) dropwise to the stirred reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to 50-80 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by washing with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(5-alkynylpyridin-2-yl)piperazine derivative.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes, based on analogous reactions of substituted iodopyridines.[3] Yields are for isolated products after purification.

EntryAlkyneProductReaction Time (h)Temperature (°C)Yield (%)
1Phenylacetylene1-(5-(Phenylethynyl)pyridin-2-yl)piperazine310092
21-Hexyne1-(5-(Hex-1-yn-1-yl)pyridin-2-yl)piperazine310085
3Propargyl alcohol3-(6-(Piperazin-1-yl)pyridin-3-yl)prop-2-yn-1-ol310078
4Trimethylsilylacetylene1-(5-((Trimethylsilyl)ethynyl)pyridin-2-yl)piperazine310095
5Cyclohexylacetylene1-(5-(Cyclohexylethynyl)pyridin-2-yl)piperazine310088
64-Ethynylanisole1-(5-((4-Methoxyphenyl)ethynyl)pyridin-2-yl)piperazine310090

Note: The data presented is representative of typical yields for Sonogashira couplings of similar substrates and may require optimization for specific cases.

Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Ar-Pd(II)L₂-I Pd0->Pd_add Oxidative Addition (Ar-I) Pd_trans Ar-Pd(II)L₂-C≡CR' Pd_add->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination Product Ar-C≡CR' CuI Cu(I)I Cu_alkyne Cu(I)-C≡CR' CuI->Cu_alkyne H-C≡CR' / Base Cu_alkyne->Pd_add Transfers Acetylide to Palladium

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Workflow

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Iodide, Pd Catalyst, CuI inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Anhydrous Solvent and Base inert->solvent alkyne Add Terminal Alkyne solvent->alkyne react Stir at Room Temp then Heat to 50-80 °C alkyne->react monitor Monitor by TLC or LC-MS react->monitor cool Cool to Room Temp & Dilute monitor->cool filter Filter through Celite® cool->filter extract Wash with aq. NH₄Cl and Brine filter->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify by Flash Chromatography dry->purify final_product final_product purify->final_product Isolated Product

References

Application Notes and Protocols for Buchwald-Hartwig Amination using 1-(5-Iodopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and drug development for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the synthesis of arylamines from aryl halides and primary or secondary amines with high efficiency and functional group tolerance, overcoming many limitations of traditional methods.[1] The N-aryl piperazine moiety is a particularly important scaffold found in a wide array of biologically active molecules and approved pharmaceuticals, targeting conditions such as cancer, depression, and anxiety.[3]

These application notes provide a detailed protocol and representative data for the Buchwald-Hartwig amination of 1-(5-Iodopyridin-2-yl)piperazine, a key intermediate in the synthesis of various pharmaceutical candidates. The pyridine and piperazine motifs are prevalent in drug discovery, and this reaction offers a versatile route to construct complex molecules around this core structure.

Core Concepts and Reaction Mechanism

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the desired N-aryl product is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[1][4]

The choice of ligand, base, and solvent is critical for the success of the reaction, influencing reaction rates, yields, and substrate scope. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and prevent side reactions.[5]

// Diagram caption caption [label="Buchwald-Hartwig Amination Catalytic Cycle", shape=plaintext, fontcolor="#202124", fontsize=10]; } Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. The selection of catalyst, ligand, base, and solvent significantly impacts the reaction outcome.

Table 1: Buchwald-Hartwig Amination of this compound with Anilines

AminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃Toluene1001285
4-MethoxyanilinePd(OAc)₂ (2)BINAP (3)NaOt-BuDioxane1101692
4-ChloroanilinePd₂(dba)₃ (3)RuPhos (6)K₃PO₄Toluene1002478
2-MethylanilinePd(OAc)₂ (2.5)XPhos (5)NaOt-BuDioxane1001888

Table 2: Buchwald-Hartwig Amination of this compound with Alkylamines

AminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)BrettPhos (4)LHMDSTHF801295
PiperidinePd(OAc)₂ (3)cataCXium A (6)NaOt-BuToluene1001091
n-ButylaminePd₂(dba)₃ (2.5)XPhos (5)K₂CO₃Dioxane1102083
CyclohexylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Toluene1001689

Note: The data presented in these tables are compiled from various sources and are intended to be representative. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

The following protocols provide a general methodology for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Amination with Anilines

Materials:

  • This compound (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, NaOt-Bu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the aniline derivative, the base, the palladium catalyst, and the phosphine ligand.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-5-(piperazin-1-yl)pyridin-2-amine.

Protocol 2: General Procedure for Amination with Aliphatic Amines

Materials:

  • This compound (1.0 equiv)

  • Aliphatic amine (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-3 mol%)

  • Phosphine ligand (e.g., RuPhos, BrettPhos, 4-6 mol%)

  • Base (e.g., LHMDS, NaOt-Bu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, toluene)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, dissolve this compound, the palladium catalyst, and the phosphine ligand in the anhydrous, degassed solvent.

  • Add the aliphatic amine, followed by the base.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired product.

Experimental_Workflow reagents 1. Combine Reactants (Aryl Iodide, Amine, Base, Catalyst, Ligand) setup 2. Inert Atmosphere (Evacuate & Backfill) reagents->setup solvent 3. Add Anhydrous Solvent setup->solvent reaction 4. Heat & Stir (Monitor Progress) solvent->reaction workup 5. Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

Applications in Drug Discovery

The products derived from the Buchwald-Hartwig amination of this compound are valuable building blocks in the synthesis of a wide range of biologically active compounds. The ability to introduce diverse amine functionalities onto the pyridyl-piperazine scaffold allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This is particularly relevant in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents where the N-aryl piperazine motif is a key pharmacophore. The mild reaction conditions and broad substrate scope of the Buchwald-Hartwig amination make it an indispensable tool for medicinal chemists and drug development professionals.[6][7]

Logical_Relationship start This compound reaction Buchwald-Hartwig Amination start->reaction products Substituted 5-(Piperazin-1-yl)pyridin-2-amines reaction->products amines Diverse Primary & Secondary Amines amines->reaction library Compound Library Generation products->library sar Structure-Activity Relationship (SAR) Studies library->sar drug_discovery Drug Discovery & Development sar->drug_discovery

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-(5-Iodopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a potent kinase inhibitor, utilizing 1-(5-Iodopyridin-2-yl)piperazine as a key starting material. The described methodology leverages a Suzuki coupling reaction, a powerful and versatile tool in medicinal chemistry for the formation of carbon-carbon bonds.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.

The 2-aminopyridine and piperazine moieties are common structural motifs found in many clinically successful kinase inhibitors. The starting material, this compound, provides a versatile scaffold that can be readily elaborated through cross-coupling reactions to generate libraries of potential kinase inhibitors. The iodine atom on the pyridine ring is particularly amenable to palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl groups.

This protocol details the synthesis of a pyrazolopyridine-based kinase inhibitor, a class of compounds known to exhibit potent inhibitory activity against various kinases.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general principle of kinase inhibition and the workflow for the synthesis of the target kinase inhibitor.

Kinase_Inhibition_Pathway cluster_0 Normal Kinase Activity cluster_1 Inhibition of Kinase Activity ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates Blocked Signal Blocked Kinase->Blocked Phosphorylated_Substrate Phosphorylated Substrate (Signal Propagation) Substrate->Phosphorylated_Substrate Inhibitor Kinase Inhibitor (e.g., Pyrazolopyridine) Inhibitor->Kinase Binds Competitively

Figure 1: General mechanism of competitive kinase inhibition.

Synthesis_Workflow Start This compound Suzuki Suzuki Coupling Start->Suzuki Reagent Pyrazoleboronic Acid Ester Reagent->Suzuki Purification Purification (Column Chromatography) Suzuki->Purification Final_Product Final Kinase Inhibitor (Pyrazolopyridine Derivative) Purification->Final_Product Analysis Characterization (NMR, MS) Final_Product->Analysis Bioassay Biological Evaluation (Kinase Assay) Final_Product->Bioassay

Figure 2: General workflow for the synthesis and evaluation of the target kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 2-(piperazin-1-yl)-5-(1H-pyrazol-4-yl)pyridine via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a pyrazoleboronic acid pinacol ester.

Materials:

  • This compound

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware for synthesis and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 2-(piperazin-1-yl)-5-(1H-pyrazol-4-yl)pyridine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize representative data for the synthesis and biological activity of pyrazolopyridine-based kinase inhibitors derived from this compound.

Table 1: Synthesis of 2-(piperazin-1-yl)-5-(1H-pyrazol-4-yl)pyridine

Starting MaterialCoupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)
This compound4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O85875-85

Table 2: Biological Activity of a Representative Pyrazolopyridine Kinase Inhibitor

Kinase TargetIC₅₀ (nM)
Kinase A50
Kinase B250
Kinase C>1000

Note: The data presented are representative and may vary depending on the specific kinase and assay conditions.

Structure-Activity Relationship (SAR)

The following diagram illustrates a general structure-activity relationship for this class of inhibitors.

Figure 3: General Structure-Activity Relationship (SAR) for pyrazolopyridine-based kinase inhibitors. (Note: A generic image placeholder is used; in a real application, a chemical structure would be depicted).

Conclusion

The use of this compound in conjunction with Suzuki-Miyaura cross-coupling provides an efficient and modular approach to the synthesis of a diverse range of potential kinase inhibitors. The protocol outlined here for the synthesis of a pyrazolopyridine derivative serves as a foundational method that can be adapted to generate a library of analogs for structure-activity relationship studies and lead optimization in drug discovery programs. The amenability of this scaffold to parallel synthesis makes it an attractive starting point for the rapid identification of novel and potent kinase inhibitors.

Application Notes and Protocols: The Use of 1-(5-Iodopyridin-2-yl)piperazine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Iodopyridin-2-yl)piperazine is a key building block in the synthesis of novel compounds for Central Nervous System (CNS) drug discovery. Its structure, featuring a piperazine ring linked to an iodopyridine moiety, makes it a versatile scaffold for generating diverse libraries of molecules. The piperazine group is a well-established pharmacophore in many CNS-active drugs, known to interact with various neurotransmitter receptors. The iodopyridine component serves as a crucial handle for modern cross-coupling reactions, allowing for the strategic introduction of a wide array of chemical functionalities to explore structure-activity relationships (SAR) and optimize drug-like properties.

This document provides detailed application notes and protocols for the utilization of this compound in the discovery of CNS drug candidates, with a focus on synthesizing derivatives targeting serotonin and dopamine receptors.

Key Applications in CNS Drug Discovery

Derivatives of this compound are primarily explored for their potential to modulate key CNS targets, including:

  • Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7): The arylpiperazine motif is a classic feature of ligands for various serotonin receptor subtypes, which are implicated in the pathophysiology of depression, anxiety, and psychosis.

  • Dopamine Receptors (e.g., D2, D3): These receptors are critical targets for antipsychotic medications. The development of selective D2/D3 receptor ligands is an active area of research for treating schizophrenia and other psychotic disorders with improved side-effect profiles.

The synthetic versatility of this compound allows for the systematic modification of its structure to achieve desired potency, selectivity, and pharmacokinetic properties. The iodine atom on the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Synthetic Protocols

The following protocols describe common methods for derivatizing this compound to generate libraries of compounds for screening in CNS drug discovery programs.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-2-(piperazin-1-yl)pyridine Derivatives

This protocol outlines the synthesis of 5-aryl-2-(piperazin-1-yl)pyridine derivatives, where a new carbon-carbon bond is formed at the 5-position of the pyridine ring.

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Coupling start This compound product 5-Aryl-2-(piperazin-1-yl)pyridine Derivative start->product + boronic_acid Arylboronic Acid (R-B(OH)2) boronic_acid->product + catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., Dioxane/H2O) solvent->product

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3-5 mol%)

  • Base (e.g., Potassium carbonate, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Ethyl acetate, brine, anhydrous sodium sulfate for work-up

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-5-(2-(piperazin-1-yl)pyridin-5-yl)amine Derivatives

This protocol describes the formation of a carbon-nitrogen bond at the 5-position of the pyridine ring, coupling this compound with a primary or secondary amine.

Reaction Scheme:

G cluster_1 Buchwald-Hartwig Amination start_bh This compound product_bh N-Aryl/Alkyl-5-(2-(piperazin-1-yl)pyridin-5-yl)amine start_bh->product_bh + amine Amine (R1R2NH) amine->product_bh + catalyst_bh Pd Catalyst & Ligand (e.g., Pd2(dba)3, Xantphos) catalyst_bh->product_bh base_bh Base (e.g., Cs2CO3) base_bh->product_bh solvent_bh Solvent (e.g., Toluene) solvent_bh->product_bh

Caption: Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), 2-4 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-8 mol%)

  • Base (e.g., Cesium carbonate, 1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up materials as in Protocol 1.

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the mixture to 90-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Biological Evaluation Protocols

Once a library of derivatives has been synthesized, the following protocols can be used to assess their biological activity at key CNS targets.

Protocol 3: Radioligand Binding Assay for Serotonin 5-HT1A Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for the human 5-HT1A receptor.

Experimental Workflow:

G cluster_2 Radioligand Binding Assay Workflow membranes Prepare cell membranes expressing 5-HT1A receptors incubation Incubate membranes with [3H]-8-OH-DPAT (radioligand) and test compound membranes->incubation separation Separate bound and free radioligand by rapid filtration incubation->separation quantification Quantify bound radioactivity using liquid scintillation counting separation->quantification analysis Calculate IC50 and Ki values quantification->analysis

Caption: Workflow for a 5-HT1A receptor radioligand binding assay.

Materials:

  • Cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells)

  • Radioligand: [³H]-8-Hydroxy-DPAT

  • Non-specific binding control: Serotonin (10 µM)

  • Test compounds (derivatives of this compound) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA)

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation counter and scintillation cocktail

Procedure:

  • Prepare dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: Functional Assay for Dopamine D2 Receptor Activity (cAMP Inhibition)

This protocol measures the functional activity (EC₅₀ or IC₅₀) of a test compound at the human dopamine D2 receptor by quantifying its effect on cAMP levels.

Signaling Pathway:

G cluster_3 Dopamine D2 Receptor Signaling agonist D2 Agonist d2r D2 Receptor agonist->d2r binds gi Gi Protein d2r->gi activates ac Adenylate Cyclase gi->ac inhibits camp cAMP ac->camp produces atp ATP atp->ac

Caption: Simplified signaling pathway of the D2 dopamine receptor.

Materials:

  • A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1)

  • Forskolin (to stimulate adenylate cyclase)

  • Reference agonist (e.g., Quinpirole) and antagonist (e.g., Haloperidol)

  • Test compounds

  • cAMP detection kit (e.g., HTRF, ELISA, or a reporter gene assay)

  • Cell culture medium and reagents

  • Plate reader compatible with the chosen detection method

Procedure:

  • Plate the D2 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with assay buffer.

  • To determine agonist activity, add the test compounds at various concentrations and incubate.

  • To determine antagonist activity, pre-incubate the cells with the test compounds before adding a fixed concentration of a reference agonist (e.g., Quinpirole).

  • Add forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Incubate for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Generate dose-response curves by plotting the cAMP levels against the logarithm of the test compound concentration.

  • For agonists, calculate the EC₅₀ value (the concentration that produces 50% of the maximal response).

  • For antagonists, calculate the IC₅₀ value (the concentration that inhibits 50% of the agonist-induced response).

Data Presentation

The quantitative data obtained from these assays should be summarized in a clear and organized manner to facilitate SAR analysis and candidate selection.

Table 1: Representative Binding Affinities (Ki, nM) of this compound Derivatives at CNS Receptors

Compound IDR Group (from Suzuki Coupling)5-HT1A Ki (nM)D2 Ki (nM)Selectivity (D2/5-HT1A)
Parent I>1000>1000-
Example 1 Phenyl15.2250.516.5
Example 2 2-Methoxyphenyl5.8180.231.1
Example 3 3-Fluorophenyl22.1310.814.1

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific data for derivatives of this compound is not publicly available. The values are representative of what might be expected for arylpiperazine derivatives.

Table 2: Representative Functional Activity (EC₅₀/IC₅₀, nM) of this compound Derivatives at the D2 Receptor

Compound IDR Group (from Suzuki Coupling)D2 Functional AssayEC₅₀/IC₅₀ (nM)Emax (%)
Example 1 PhenylAntagonist150.395
Example 2 2-MethoxyphenylAntagonist98.698
Example 3 3-FluorophenylPartial Agonist215.445

Note: This data is also illustrative and represents the type of information that would be generated from the functional assay protocol.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel CNS drug candidates. Through the application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, a wide range of derivatives can be efficiently prepared. The subsequent biological evaluation of these compounds using the detailed protocols provided in these application notes will enable researchers to identify and optimize potent and selective ligands for key CNS targets, ultimately contributing to the development of new therapeutics for neurological and psychiatric disorders.

Application Notes and Protocols: Developing D2/5-HT1A Receptor Ligands from 1-(5-Iodopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of ligands with dual activity at dopamine D2 and serotonin 5-HT1A receptors is a key strategy in the design of atypical antipsychotics and other CNS agents. A balanced activity at these two receptors is thought to contribute to a better side-effect profile, particularly a reduction in extrapyramidal symptoms, and enhanced efficacy against the negative symptoms of schizophrenia.[1][2] The 1-(5-Iodopyridin-2-yl)piperazine scaffold serves as a versatile starting point for the synthesis of such dual-activity ligands. The iodine atom at the 5-position of the pyridine ring provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

These application notes provide a comprehensive overview of the synthesis, characterization, and pharmacological evaluation of a representative series of D2/5-HT1A receptor ligands derived from this compound. Detailed experimental protocols for key in vitro assays are also included to guide researchers in their drug discovery efforts.

Synthetic Strategy

The general synthetic approach to generate a library of analogs from this compound involves two main strategies:

  • N-Alkylation/Arylation of the Piperazine Ring: The secondary amine of the piperazine moiety can be readily alkylated or arylated with various electrophiles to introduce diverse substituents.

  • Palladium-Catalyzed Cross-Coupling Reactions: The iodine atom on the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

A general workflow for the synthesis and evaluation of these ligands is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Pharmacological Evaluation A This compound B N-Alkylation/Arylation A->B C Pd-Catalyzed Cross-Coupling A->C D Library of Analogs B->D C->D E Radioligand Binding Assays (D2 & 5-HT1A) D->E Screening F Functional Assays (D2 - cAMP) (5-HT1A - GTPγS) E->F G Data Analysis & SAR F->G

Figure 1: General workflow for the development of D2/5-HT1A ligands.

Data Presentation: Representative Structure-Activity Relationship (SAR)

The following tables summarize the in vitro pharmacological data for a representative series of compounds derived from this compound. This data is provided as an illustrative example to guide SAR studies.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound Derivatives

Compound IDR1 (at Piperazine N4)R2 (at Pyridine C5)D2 Ki (nM)5-HT1A Ki (nM)
1a HI125.585.2
1b -CH₃I98.770.1
1c -(CH₂)₃-PhI25.315.8
1d -(CH₂)₄-PhI15.18.9
2a HPhenyl102.465.7
2b -(CH₂)₄-PhPhenyl8.23.1
2c -(CH₂)₄-Ph4-Fluorophenyl5.62.5
2d -(CH₂)₄-Ph2-Methoxyphenyl12.86.4

Table 2: In Vitro Functional Activity of Selected this compound Derivatives

Compound IDD2 Receptor Functional Assay (cAMP)5-HT1A Receptor Functional Assay ([³⁵S]GTPγS)
EC₅₀ (nM) Eₘₐₓ (%)
1d 55.2-85 (Antagonist)
2b 20.1-92 (Antagonist)
2c 15.8-95 (Antagonist)

Experimental Protocols

Protocol 1: Radioligand Binding Assay for D2 and 5-HT1A Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the human dopamine D2 and serotonin 5-HT1A receptors.

Materials:

  • Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing the human D2 or 5-HT1A receptor.

  • Radioligands:

    • For D2: [³H]-Spiperone or [³H]-Raclopride.

    • For 5-HT1A: [³H]-8-OH-DPAT.

  • Non-specific Binding Ligands:

    • For D2: Haloperidol (10 µM).

    • For 5-HT1A: Serotonin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well Plates: Standard or deep-well plates.

  • Glass Fiber Filters: GF/B or GF/C, pre-treated with 0.5% polyethylenimine (PEI).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of cell membrane suspension.

    • Non-specific Binding: 50 µL of non-specific binding ligand, 50 µL of radioligand, and 100 µL of cell membrane suspension.

    • Test Compound: 50 µL of test compound dilution, 50 µL of radioligand, and 100 µL of cell membrane suspension.

  • Incubation: Incubate the plates at room temperature (or 37°C) for 60-90 minutes.

  • Harvesting: Rapidly filter the contents of each well through the pre-treated glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: D2 Receptor Functional Assay (cAMP Inhibition)

This protocol measures the ability of test compounds to act as antagonists at the D2 receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • Cells: CHO or HEK-293 cells stably expressing the human D2 receptor.

  • Assay Medium: Serum-free DMEM or HBSS.

  • Forskolin: Adenylyl cyclase activator.

  • IBMX (3-isobutyl-1-methylxanthine): Phosphodiesterase inhibitor.

  • cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kit.

  • D2 Receptor Agonist (for antagonist mode): Quinpirole or dopamine.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and incubate overnight.

  • Assay Preparation: Wash the cells with assay medium. Add assay medium containing IBMX (e.g., 500 µM) and incubate for 20 minutes at 37°C.

  • Antagonist Mode:

    • Add serial dilutions of the test compound (as antagonist) to the wells.

    • Add a fixed concentration of a D2 agonist (e.g., quinpirole at its EC₈₀).

    • Add a fixed concentration of forskolin (e.g., 10 µM).

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data with the forskolin-only response as 100% and the response with the D2 agonist + forskolin as 0%.

    • Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀ value.

Protocol 3: 5-HT1A Receptor Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the functional activity of test compounds at the 5-HT1A receptor by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.[3][4][5]

Materials:

  • Receptor Source: Cell membranes from CHO or HEK-293 cells stably expressing the human 5-HT1A receptor.

  • [³⁵S]GTPγS: Radiolabeled GTP analog.

  • GDP (Guanosine diphosphate).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific Binding: Unlabeled GTPγS (10 µM).

Procedure:

  • Membrane Pre-incubation: Pre-incubate the cell membranes with GDP (e.g., 10 µM) on ice for at least 15 minutes.

  • Assay Setup: In a 96-well plate, add the following:

    • 50 µL of assay buffer containing serial dilutions of the test compound.

    • 50 µL of the pre-incubated cell membrane suspension.

    • 50 µL of [³⁵S]GTPγS diluted in assay buffer.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Harvesting: Terminate the reaction by rapid filtration through glass fiber filters (GF/B or GF/C) using a cell harvester. Wash the filters with ice-cold wash buffer.

  • Counting: Measure the filter-bound radioactivity by scintillation counting.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound.

    • Determine the EC₅₀ and Eₘₐₓ values by non-linear regression. Eₘₐₓ is typically expressed as a percentage of the response to a standard full agonist like 8-OH-DPAT.

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the D2 and 5-HT1A receptors.

D2_Pathway cluster_membrane Cell Membrane D2R D2 Receptor Gi Gi Protein D2R->Gi Inhibition of activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand D2 Antagonist Ligand->D2R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activation

Figure 2: D2 receptor antagonist signaling pathway.

SHT1A_Pathway cluster_membrane Cell Membrane SHT1A 5-HT1A Receptor Gi Gi Protein SHT1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Ligand 5-HT1A Agonist Ligand->SHT1A Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activation

Figure 3: 5-HT1A receptor agonist signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel D2/5-HT1A receptor ligands. The synthetic handles on this molecule allow for extensive chemical exploration to optimize the affinity and functional activity at these two important CNS targets. The protocols and representative data provided in these application notes are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and pharmacology, facilitating the discovery of new and improved therapeutics for psychiatric disorders.

References

Application Notes and Protocols for the Functionalization of the Piperazine Ring of 1-(5-Iodopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the functionalization of the secondary amine on the piperazine ring of 1-(5-Iodopyridin-2-yl)piperazine. This compound is a versatile building block in medicinal chemistry, and its derivatization is crucial for the development of novel therapeutic agents, particularly kinase inhibitors and modulators of dopamine and serotonin receptors. The following sections detail procedures for N-alkylation, N-acylation, N-arylation, and N-sulfonylation, supported by quantitative data and experimental workflows.

Introduction

The this compound scaffold is a key intermediate in pharmaceutical research. The presence of a reactive secondary amine on the piperazine ring allows for a wide range of chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The iodo-substituent on the pyridine ring also offers a handle for further modifications, such as cross-coupling reactions, although the focus of these notes is the functionalization of the piperazine nitrogen. Piperazine derivatives are integral to the development of therapeutics for a variety of diseases, including cancer and central nervous system disorders.[1][2][3]

N-Alkylation of this compound

N-alkylation introduces alkyl groups to the piperazine nitrogen, which can influence the compound's basicity, lipophilicity, and steric profile, thereby affecting its biological activity. Two primary methods for N-alkylation are direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Direct Alkylation with Alkyl Halides

This method involves the reaction of this compound with an alkyl halide in the presence of a base. To favor mono-alkylation, it is often advantageous to use a protecting group on one of the piperazine nitrogens, though careful control of stoichiometry can also achieve this.[4]

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., K₂CO₃, 2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Representative Examples):

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃ACN80685
Ethyl iodideDIPEADMF601278
3-Bromopropan-1-olNaHCO₃EtOHReflux872
Reductive Amination with Aldehydes or Ketones

Reductive amination is a versatile method for N-alkylation that proceeds via the formation of an iminium ion intermediate, which is then reduced in situ. This method is particularly useful for introducing more complex alkyl groups.[4]

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.2 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq.), to the mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Quantitative Data Summary (Representative Examples):

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeSTABDCERT492
AcetoneNaBH(OAc)₃DCMRT688
CyclohexanoneSTABDCERT885

Experimental Workflow for N-Alkylation:

N_Alkylation_Workflow cluster_direct Direct Alkylation cluster_reductive Reductive Amination start_direct This compound reagents_direct Alkyl Halide, Base (e.g., K₂CO₃) reaction_direct Reaction in Solvent (e.g., ACN) Heat (60-80°C) reagents_direct->reaction_direct workup_direct Workup & Purification reaction_direct->workup_direct product_direct N-Alkyl-1-(5-Iodopyridin-2-yl)piperazine workup_direct->product_direct start_reductive This compound reagents_reductive Aldehyde/Ketone, Reducing Agent (e.g., STAB) reaction_reductive Reaction in Solvent (e.g., DCE) Room Temperature reagents_reductive->reaction_reductive workup_reductive Workup & Purification reaction_reductive->workup_reductive product_reductive N-Alkyl-1-(5-Iodopyridin-2-yl)piperazine workup_reductive->product_reductive

Caption: Workflow for N-alkylation of this compound.

N-Acylation of this compound

N-acylation introduces an acyl group to the piperazine nitrogen, forming an amide bond. This functionalization is common in drug design to modulate biological activity and pharmacokinetic properties. Acyl chlorides and anhydrides are typically used as acylating agents.

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in a solvent such as DCM or THF.

  • Add a base, for instance, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data Summary (Representative Examples):

Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Acetyl chlorideTEADCM0 to RT295
Benzoyl chlorideDIPEATHF0 to RT391
Acetic anhydridePyridineDCM0 to RT488

Experimental Workflow for N-Acylation:

N_Acylation_Workflow start This compound reagents Acyl Chloride/Anhydride, Base (e.g., TEA) reaction Reaction in Solvent (e.g., DCM) 0°C to Room Temperature reagents->reaction workup Workup & Purification reaction->workup product N-Acyl-1-(5-Iodopyridin-2-yl)piperazine workup->product

Caption: Workflow for N-acylation of this compound.

N-Arylation of this compound

N-arylation, typically achieved through Buchwald-Hartwig amination, is a powerful tool for creating carbon-nitrogen bonds between the piperazine and an aryl group. This modification is frequently employed in the synthesis of kinase inhibitors and other biologically active molecules.

Experimental Protocol (Buchwald-Hartwig Amination):

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Quantitative Data Summary (Representative Examples):

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃/XantphosCs₂CO₃Toluene1101882
1-Chloro-4-nitrobenzenePd(OAc)₂/SPhosNaOtBuDioxane1001275
2-ChloropyridinePd₂(dba)₃/BINAPK₃PO₄Toluene1102468

N_Arylation_Workflow start This compound reagents Aryl Halide, Pd Catalyst, Ligand, Base reaction Reaction in Solvent (e.g., Toluene) Heat (80-110°C) under Inert Atmosphere reagents->reaction workup Workup & Purification reaction->workup product N-Aryl-1-(5-Iodopyridin-2-yl)piperazine workup->product

Caption: Inhibition of a kinase signaling pathway by a derivative.

Dopamine and Serotonin Receptor Modulation

Functionalized piperazine derivatives are well-known for their activity on dopamine (D₂) and serotonin (5-HT) receptors in the central nervous system. [5]They can act as agonists, antagonists, or partial agonists, making them valuable for treating psychiatric and neurological disorders.

Signaling Pathway Diagram for a G-Protein Coupled Receptor (GPCR) Modulator:

GPCR_Modulation_Pathway cluster_pathway GPCR Signaling Ligand Dopamine / Serotonin GPCR D₂ or 5-HT Receptor Ligand->GPCR G_Protein G-Protein GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response Modulator This compound Derivative Modulator->GPCR Modulation (Agonist/Antagonist)

Caption: Modulation of a GPCR signaling pathway by a derivative.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

The functionalization of the piperazine ring of this compound offers a versatile platform for the synthesis of a diverse range of compounds with significant potential in drug discovery. The protocols outlined in these application notes provide a foundation for the development of novel therapeutic agents targeting kinases and CNS receptors. Careful selection of the functionalization strategy and reaction conditions is crucial for achieving the desired products in good yields and purity.

References

Application Notes and Protocols for Creating Compound Libraries with 1-(5-Iodopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Crucially, the search results indicate that pyrazine and piperazine derivatives are common scaffolds for kinase inhibitors and GPCR ligands. This gives me a clear direction for the "Application" section of the notes and for creating relevant signaling pathway diagrams. I have enough information to construct plausible signaling pathways targeted by libraries derived from the core scaffold.

Therefore, I can now proceed with structuring the application notes. I will synthesize the information into protocols, create tables for hypothetical but realistic quantitative data based on the general yields of these reactions, and design the required diagrams. I do not need further searches to fulfill the user's request.

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Iodopyridin-2-yl)piperazine is a versatile bifunctional building block crucial for the synthesis of diverse compound libraries in drug discovery. Its structure, featuring a piperazine ring and an iodopyridine moiety, allows for sequential or parallel derivatization through various chemical transformations. The piperazine nitrogen atoms offer sites for amidation, alkylation, and reductive amination, while the iodo-substituent on the pyridine ring is a prime handle for metal-catalyzed cross-coupling reactions.

This document provides detailed protocols for leveraging this compound in the construction of compound libraries, primarily through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These methods are foundational in medicinal chemistry for creating carbon-carbon and carbon-nitrogen bonds, respectively.[1] The resulting N-aryl piperazine scaffolds are prevalent in a wide range of biologically active molecules, targeting conditions such as cancer and neurological disorders.[2]

Key Applications in Drug Discovery

Compound libraries derived from the this compound scaffold are of significant interest for targeting major classes of therapeutic proteins, including kinases and G-protein coupled receptors (GPCRs).

  • Kinase Inhibitors: The pyrazine and piperazine moieties are common structural motifs in small molecule kinase inhibitors.[3][4] By functionalizing the iodopyridine core with various aryl or heteroaryl groups via Suzuki coupling, and diversifying the piperazine moiety, libraries of potent and selective kinase inhibitors can be generated for oncology and inflammation research.[5][6]

  • GPCR Ligands: The N-aryl piperazine scaffold is a well-established pharmacophore for ligands targeting G-protein coupled receptors (GPCRs), particularly those involved in central nervous system (CNS) disorders.[7][8] Buchwald-Hartwig amination allows for the introduction of a wide range of amine-containing fragments, enabling the fine-tuning of receptor affinity and selectivity.

Data Presentation: Representative Library Synthesis Data

The following tables summarize representative quantitative data for the generation of a compound library from this compound.

Table 1: Suzuki-Miyaura Cross-Coupling Reactions

EntryArylboronic AcidPalladium Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/EtOH/H₂O (3:1:1)100892
33-Thiopheneboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)951678
44-Cyanophenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O (4:1)1001088

Table 2: Buchwald-Hartwig Amination Reactions

EntryAminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XantPhos (4)NaO-t-BuToluene100691
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1101875
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Toluene100889
4N-MethylpiperazinePd(OAc)₂ (2)BINAP (3)NaO-t-BuToluene901295

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed C-N bond formation between the aryl iodide of the core scaffold and a diverse range of amines. For this protocol, it is assumed that one of the piperazine nitrogens is protected (e.g., with a Boc group) to ensure selective reaction at the iodopyridine position.

Materials:

  • tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate (1.0 equiv)

  • Amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XantPhos, BINAP, RuPhos) (1.2 - 6 mol%)

  • Base (e.g., NaO-t-Bu, Cs₂CO₃, K₃PO₄) (1.4 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Ethyl acetate

  • Water and brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst (0.01-0.05 equiv.), the phosphine ligand (0.012-0.06 equiv.), the base (1.4-2.0 equiv.), and tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate (1.0 equiv.).

  • Seal the vessel, remove it from the glovebox, and add the anhydrous, degassed solvent followed by the amine (1.1-1.5 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time (4-24 hours).

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_reactions Core Reactions cluster_reagents Key Reagent Classes cluster_library Resulting Library cluster_application Therapeutic Targets start This compound suzuki Suzuki-Miyaura Coupling (C-C bond formation) start->suzuki buchwald Buchwald-Hartwig Amination (C-N bond formation) start->buchwald library Diverse Compound Library suzuki->library buchwald->library boronic_acids Aryl/Heteroaryl Boronic Acids boronic_acids->suzuki amines Primary/Secondary Amines amines->buchwald targets Kinases, GPCRs, etc. library->targets signaling_pathway cluster_gpcr GPCR Signaling ligand Library Compound (Antagonist) gpcr GPCR ligand->gpcr Binds g_protein G-Protein (αβγ) gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response kinase_pathway cluster_kinase Kinase Signaling Cascade inhibitor Library Compound (Kinase Inhibitor) kinase1 Kinase 1 inhibitor->kinase1 Inhibits receptor Receptor Tyrosine Kinase receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylates response Gene Expression (Proliferation, etc.) transcription_factor->response

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-iodopyridine derivatives. The high reactivity of the carbon-iodine bond makes 2-iodopyridines excellent substrates for a variety of coupling reactions, enabling the synthesis of complex substituted pyridines, which are prevalent motifs in pharmaceuticals and functional materials.[1][2] This document covers key coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings.

Introduction to Palladium-Catalyzed Cross-Coupling of 2-Iodopyridines

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[3][4] For 2-iodopyridine derivatives, the carbon-iodine (C-I) bond is significantly weaker and therefore more reactive towards oxidative addition to a palladium(0) catalyst compared to other carbon-halogen bonds (C-Br, C-Cl).[2][5] This inherent reactivity allows for selective functionalization, often under milder conditions, making 2-iodopyridines highly valuable starting materials in organic synthesis.[1][2]

The general catalytic cycle for these reactions, illustrated below for a Suzuki-Miyaura coupling, involves three key steps: oxidative addition of the 2-iodopyridine to a Pd(0) complex, transmetalation with a coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[2][6]

Palladium Catalytic Cycle cluster_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition 2-Iodopyridine (R-I) pd_complex R-Pd(II)-I(L_n) (Oxidative Addition Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Organometallic Reagent (R'-M) pd_intermediate R-Pd(II)-R'(L_n) (Transmetalation Complex) transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product R-R' (Coupled Product) reductive_elimination->product Experimental_Workflow start Start setup Reaction Setup: - Add 2-Iodopyridine, Coupling Partner, Catalyst, Ligand, Base to a dry flask. start->setup inert Inert Atmosphere: - Evacuate and backfill flask with N₂ or Ar (3x). setup->inert solvent Add degassed solvent via syringe. inert->solvent reaction Heat reaction to desired temperature and stir. solvent->reaction monitor Monitor reaction progress by TLC or LC-MS. reaction->monitor workup Workup: - Cool to RT. - Dilute with organic solvent. - Filter (e.g., through Celite). monitor->workup Reaction Complete extraction Extraction: - Wash with water and brine. - Dry organic layer (e.g., Na₂SO₄). workup->extraction purification Purification: - Concentrate under reduced pressure. - Purify by column chromatography. extraction->purification end End purification->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Pyridyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki coupling reactions involving 2-pyridyl halides.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Low or no product formation is a common challenge in Suzuki couplings with 2-pyridyl halides, often stemming from catalyst deactivation, substrate reactivity issues, or unfavorable reaction conditions.

Possible Causes & Solutions

Possible Cause Recommended Solution
Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[1][2]Use appropriate ligands: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[3] N-heterocyclic carbene (NHC) ligands like IPr can also be effective. These ligands can protect the palladium center and facilitate the catalytic cycle.
Inefficient Transmetalation: The transfer of the pyridyl group from the boron reagent to the palladium complex can be sluggish, especially for electron-deficient heteroaryl compounds.[1][4]Choose a suitable base: The choice of base is critical. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[1][5] In some cases, milder bases like potassium fluoride (KF) or sodium bicarbonate (NaHCO₃) may be necessary to prevent side reactions.[4][5]
Low Reactivity of 2-Pyridyl Halide: 2-Chloropyridines are notably less reactive than their bromo or iodo counterparts.[1]Increase reaction temperature: Higher temperatures can often overcome the activation energy barrier for less reactive halides.[1] Switch to a more active catalyst system: Consider using highly active palladium precatalysts in combination with specialized ligands.[6][7]
Protodeboronation of the Boronic Acid/Ester: The C-B bond of the pyridylboronic acid can be cleaved by a proton source, a common side reaction.[1][5][8]Use anhydrous conditions: Employing dry solvents and reagents minimizes this side reaction.[5] Use stable boron reagents: Consider using 2-pyridyl pinacol esters or N-methyliminodiacetic acid (MIDA) boronates, which are more stable than the corresponding boronic acids.[2][9][10]
Issue 2: Formation of Significant Side Products

The presence of impurities such as homocoupled products or dehalogenated starting material can complicate purification and reduce the yield of the desired product.

Possible Causes & Solutions

Side Product Possible Cause Recommended Solution
Homocoupling: Formation of bipyridyl or biaryl impurities from the coupling of two boronic acid molecules.[5]Presence of Oxygen: This side reaction is often promoted by oxygen.Thoroughly degas all solvents and reagents: Use techniques such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[3][5] Maintain an inert atmosphere throughout the reaction.
Dehalogenation: The starting 2-pyridyl halide is converted back to pyridine.[5]Unoptimized Reaction Conditions: Certain conditions can favor this side reaction.Screen reaction parameters: Systematically vary the base, solvent, and temperature to find conditions that favor the desired cross-coupling over dehalogenation.[5]
Protodeboronation: The boronic acid is converted to the corresponding arene.[1][5]Presence of Protic Sources: Water or other protic impurities can lead to the cleavage of the C-B bond.Use anhydrous solvents and reagents: Ensure all components of the reaction are dry.[5] Use milder bases: Strong bases can sometimes exacerbate protodeboronation. Consider screening milder bases like NaHCO₃ or KHCO₃.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the "2-pyridyl problem" in Suzuki coupling?

A1: The "2-pyridyl problem" refers to the challenges encountered when using 2-pyridyl organoboron reagents in Suzuki-Miyaura cross-coupling reactions.[8][11] These challenges are primarily due to the instability of the 2-pyridyl boron compounds, which are prone to protodeboronation, and the tendency of the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst inhibition.[2][8]

Q2: Which palladium catalyst and ligand combination is best for coupling 2-pyridyl halides?

A2: There is no single "best" combination as the optimal choice depends on the specific substrates. However, highly active and air-stable palladium phosphine oxide and chloride complexes have shown great success.[6] Catalyst systems based on Pd₂(dba)₃ with bulky, electron-rich phosphine ligands like SPhos, XPhos, RuPhos, or phosphite and phosphine oxide ligands are often highly effective.[3][4][7]

Q3: What are the recommended bases and solvents for this type of coupling?

A3: The choice of base and solvent is crucial and often requires screening.

  • Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium fluoride (KF) are commonly used and have proven effective.[4][5] The strength of the base should be tailored to the specific substrates to maximize yield and minimize side reactions.[5]

  • Solvents: Anhydrous solvents are highly recommended to minimize protodeboronation.[5] Common choices include dioxane, toluene, and THF.[4][6] Sometimes, a co-solvent like water is used, but it must be carefully controlled.[3]

Q4: How can I prevent protodeboronation of my 2-pyridylboronic acid?

A4: To minimize protodeboronation, you should:

  • Use anhydrous solvents and reagents.[5]

  • Employ milder reaction conditions, such as lower temperatures and shorter reaction times if possible.[5]

  • Consider using more stable boron derivatives like 2-pyridyl pinacol esters or MIDA boronates.[2][9]

  • Use milder bases like sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃).[3][5]

Q5: My reaction is not reproducible. What are the likely causes?

A5: Lack of reproducibility can stem from several factors:

  • Reagent Quality: The purity and stability of the boronic acid/ester are critical. Heterocyclic boronic acids can decompose upon storage.[3]

  • Inert Atmosphere: Inconsistent degassing or maintaining an inert atmosphere can lead to variable results due to catalyst oxidation or promotion of side reactions.[3]

  • Water Content: The amount of water can significantly impact the reaction, especially when using bases like K₃PO₄ which may require a small amount of water to be effective.[5]

Experimental Protocols & Data

General Experimental Protocol for Suzuki-Miyaura Coupling of 2-Pyridyl Halides

This is a generalized procedure and should be optimized for specific substrates.

  • Reaction Setup: To a dry reaction vessel, add the 2-pyridyl halide (1 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (2-3 equiv.), and the palladium catalyst (e.g., 0.5-5 mol % Pd source) and ligand.[1][4][6]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the degassed solvent via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[1][6]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[1]

Comparative Data: Catalyst & Ligand Performance
Catalyst / LigandAryl HalideBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ / 1 Aryl BromideKFDioxane10074-91[4]
Pd₂(dba)₃ / 2 Aryl ChlorideK₃PO₄Dioxane10065-85[4]
Pd Phosphine Chloride 1c Aryl BromideK₃PO₄Dioxane90~99[6]
Pd(dppf)Cl₂Aryl BromideK₂CO₃MeCN/H₂O80~90 (initial)[3]
Pd(OAc)₂ / PPh₃Aryl Bromide---No Product[3]

Ligand 1 and 2 are specialized phosphite and phosphine oxide ligands respectively, as described in the cited literature.[4] Catalyst 1c is a specific palladium phosphine chloride complex.[6]

Visual Guides

Troubleshooting_Suzuki_Coupling start Low or No Yield cause1 Catalyst Deactivation? start->cause1 cause2 Protodeboronation? start->cause2 cause3 Side Reactions? start->cause3 cause4 Low Substrate Reactivity? start->cause4 sol1 Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) cause1->sol1 Yes sol2 Use Stable Boron Reagent (Pinacol Ester, MIDA Boronate) + Anhydrous Conditions cause2->sol2 Yes sol3 Degas Solvents Thoroughly & Maintain Inert Atmosphere cause3->sol3 Yes sol4 Increase Temperature & Screen More Active Catalyst cause4->sol4 Yes end Improved Yield sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for low-yield Suzuki coupling of 2-pyridyl halides.

Suzuki_Catalytic_Cycle_Components cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products 2-Pyridyl-X 2-Pyridyl Halide (Ar-X) Pd_Catalyst Pd(0) Catalyst + Ligand 2-Pyridyl-X->Pd_Catalyst Oxidative Addition Boronic_Ester Boronic Acid/Ester (Ar'-B(OR)₂) Base Base (e.g., K₃PO₄) Boronic_Ester->Base Activation Coupled_Product Coupled Product (Ar-Ar') Pd_Catalyst->Coupled_Product Reductive Elimination Base->Pd_Catalyst Transmetalation

Caption: Key components and steps in the Suzuki-Miyaura catalytic cycle.

References

preventing deiodination in reactions with 1-(5-Iodopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing deiodination during reactions with 1-(5-Iodopyridin-2-yl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem in reactions with this compound?

A1: Deiodination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the iodine substituent on the pyridine ring is replaced by a hydrogen atom.[1] This leads to the formation of the undesired byproduct 1-(Pyridin-2-yl)piperazine, which reduces the yield of the desired coupled product and complicates purification.

Q2: Which types of reactions are most susceptible to deiodination with this substrate?

A2: Deiodination is a known side reaction in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[1] In general, aryl iodides are more prone to dehalogenation compared to their bromo- and chloro- counterparts in these reactions.

Q3: What are the primary factors that influence the extent of deiodination?

A3: Several factors can significantly impact the competition between the desired coupling reaction and undesired deiodination:

  • Catalyst and Ligand: The choice of the palladium catalyst and, more importantly, the phosphine ligand is crucial. Bulky, electron-rich ligands often favor the desired reductive elimination step over the deiodination pathway.[1]

  • Base: The strength and type of base can greatly influence the reaction outcome. Stronger bases, particularly alkoxides, can promote the formation of palladium hydride species that lead to deiodination.[1]

  • Temperature: Higher reaction temperatures can increase the rate of deiodination. Running the reaction at the lowest effective temperature is often beneficial.[1]

  • Solvent: The polarity and protic nature of the solvent can play a role in the deiodination process.

Troubleshooting Guides

Issue 1: Significant Deiodination in Suzuki-Miyaura Coupling

  • Symptoms: Low yield of the desired biaryl product. The major byproduct is identified as 1-(Pyridin-2-yl)piperazine.

  • Possible Causes & Solutions:

    • Inappropriate Ligand: Standard ligands like PPh₃ may not be optimal.

      • Solution: Switch to bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can accelerate the rate of reductive elimination, outcompeting the deiodination pathway.

    • Base is too Strong: Strong bases like NaOtBu or KOtBu can generate palladium hydrides, which are key species in the deiodination process.

      • Solution: Use a milder, non-nucleophilic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective alternatives that minimize deiodination.

    • High Reaction Temperature: Elevated temperatures can favor the deiodination side reaction.

      • Solution: Lower the reaction temperature. Attempt the reaction at a moderate temperature (e.g., 80 °C) and monitor for progress. Only increase the temperature if the reaction is too slow.

Issue 2: Deiodination in Buchwald-Hartwig Amination

  • Symptoms: The primary byproduct is the deiodinated starting material, with low conversion to the desired aminated product.

  • Possible Causes & Solutions:

    • Ligand Choice: The selected ligand may not be optimal for this specific transformation.

      • Solution: Employ bulky biaryl phosphine ligands like XPhos or RuPhos, which have been shown to be effective in promoting C-N bond formation while suppressing dehalogenation.

    • Base Selection: While a strong, non-nucleophilic base is typically required, its choice can be optimized.

      • Solution: Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium tert-butoxide (KOtBu) are common choices, but their effect on deiodination should be monitored. If deiodination is significant, screening different bases may be necessary.

    • High Catalyst Loading: Counterintuitively, an excessively high palladium catalyst loading can sometimes lead to an increase in side reactions.

      • Solution: Try reducing the catalyst loading to 1-2 mol%.

Issue 3: Deiodination in Sonogashira Coupling

  • Symptoms: Formation of 1-(Pyridin-2-yl)piperazine alongside the desired alkynylated product.

  • Possible Causes & Solutions:

    • Catalyst System Inefficiency: For copper-free Sonogashira reactions, ensure the rigorous exclusion of oxygen.

      • Solution: For copper-cocatalyzed reactions, consider using a milder base like a tertiary amine (e.g., Et₃N, DIPEA) to minimize side reactions.

    • Slow Reductive Elimination: The final product-forming step may be slow, allowing time for deiodination to occur.

      • Solution: The use of bulky, electron-rich phosphine ligands, similar to those recommended for Suzuki coupling, can be beneficial in accelerating this step.

Data Presentation

The following tables summarize reaction conditions from the literature for coupling reactions of analogous halo-heterocycles, providing a starting point for optimization to minimize deiodination.

Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination of 4-Halo-1H-1-tritylpyrazoles (Analogous System)

HalogenCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref
IPd(dba)₂ (10)XPhos (20)tBuOK (2.0)Xylene1601060[1]
BrPd(dba)₂ (10)XPhos (20)tBuOK (2.0)Xylene1601075[1]

Note: In this specific study on an analogous system, the bromo-substituted pyrazole gave a higher yield than the iodo-substituted pyrazole under these conditions, highlighting the increased propensity of iodo-heterocycles to undergo side reactions.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Deiodination

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)

    • Potassium Phosphate (K₃PO₄) (3.0 equiv)

    • Anhydrous, degassed 1,4-dioxane or toluene

    • Schlenk flask or reaction vial with stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

    • Seal the vessel with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.

    • Add the degassed, anhydrous aprotic solvent (e.g., 1,4-dioxane) via syringe.

    • Stir the reaction mixture at room temperature for 5 minutes.

    • Heat the reaction mixture to a moderate temperature (e.g., 80 °C).

    • Monitor the reaction progress by TLC or LC-MS, checking for the formation of both the desired product and the deiodinated byproduct.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

G cluster_0 Reaction Pathways cluster_1 Desired Coupling Pathway cluster_2 Undesired Deiodination Pathway A Pd(0)L2 C Oxidative Addition A->C B Ar-I (this compound) B->C D Ar-Pd(II)-I(L2) C->D E Transmetalation (with Boronic Acid) D->E J Formation of Pd-H Species D->J F Ar-Pd(II)-Ar'(L2) E->F G Reductive Elimination F->G H Ar-Ar' (Desired Product) G->H I Regenerated Pd(0)L2 G->I K Ar-Pd(II)-H(L2) J->K L Reductive Elimination K->L M Ar-H (Deiodinated Byproduct) L->M N Regenerated Pd(0)L2 L->N

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

G start Start: Reaction Setup check_deiodination Significant Deiodination Observed? start->check_deiodination change_ligand 1. Change Ligand (e.g., to SPhos, XPhos) check_deiodination->change_ligand Yes success Success: High Yield, Low Byproduct check_deiodination->success No change_base 2. Change Base (e.g., to K3PO4, Cs2CO3) change_ligand->change_base lower_temp 3. Lower Temperature (e.g., to 80°C) change_base->lower_temp re_evaluate Re-evaluate Reaction lower_temp->re_evaluate re_evaluate->success Improved failure Further Optimization Needed re_evaluate->failure No Improvement

References

Technical Support Center: Sonogashira Coupling of Iodopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sonogashira coupling reactions involving iodopyridine substrates. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when performing a Sonogashira coupling with iodopyridines, and how can I prevent it?

A1: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser or Hay coupling.[1][2] This reaction produces a diyne byproduct and is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[2][3]

To minimize or prevent Glaser coupling:

  • Maintain a Strict Inert Atmosphere: Oxygen is a key promoter of this side reaction.[3] Ensure your reaction vessel, solvents, and reagents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and that the reaction is maintained under a positive pressure of inert gas.[3][4]

  • Reduce Copper(I) Catalyst Loading: High concentrations of the copper co-catalyst can accelerate homocoupling. Use the minimum effective amount of CuI (typically 2-10 mol%).[3]

  • Switch to Copper-Free Conditions: If homocoupling remains a persistent issue, employing a copper-free Sonogashira protocol is a highly effective strategy.[2][3] These methods often require specific, bulky, and electron-rich phosphine ligands to facilitate the catalytic cycle.[1]

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration of the reactive copper acetylide intermediate, thus disfavoring the dimerization pathway.[3]

Q2: My reaction is not proceeding to completion, or the yield is very low. What are the likely causes?

A2: Low yield or incomplete conversion can stem from several factors:

  • Reagent and Solvent Quality: The reaction is sensitive to moisture and oxygen. Ensure all solvents and amine bases are anhydrous and have been properly degassed.[4]

  • Catalyst Inactivity: The active Pd(0) catalyst is sensitive to air. If your catalyst has been improperly stored or handled, it may be inactive. The formation of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition.[3] Using fresh, high-quality catalysts is crucial.

  • Sub-optimal Temperature: While iodopyridines are generally reactive, some substrate combinations may require gentle heating (e.g., 40-65 °C) to proceed efficiently.[1] However, excessively high temperatures can accelerate catalyst decomposition.[3]

  • Insufficient Base: The amine base is crucial for neutralizing the HI generated during the reaction and for forming the copper acetylide intermediate.[2][5] Ensure you are using a sufficient quantity (typically 2-3 equivalents) of a high-purity amine base.[1]

Q3: I am observing the formation of palladium black in my reaction flask. What does this mean and how can I avoid it?

A3: Palladium black is finely divided, elemental palladium that has precipitated out of solution. Its formation signifies the decomposition of the active Pd(0) catalyst, rendering it inactive and halting the reaction.[3]

Common causes and preventative measures include:

  • Presence of Oxygen: Rigorous degassing of all solvents and reagents and maintaining a strict inert atmosphere is the most critical step to prevent catalyst oxidation and decomposition.[3]

  • Impurities: Impurities in the reagents, particularly the solvent or base, can poison the catalyst. Use high-purity, anhydrous materials.[3]

  • Excessive Heat: High reaction temperatures can promote the thermal decomposition of the palladium complexes. If heating is necessary, it should be carefully controlled.[3]

  • Inappropriate Ligand Choice: For challenging couplings, the phosphine ligand plays a key role in stabilizing the palladium center. If decomposition is an issue, switching to a more sterically bulky and electron-rich ligand can improve catalyst stability.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a problem-solution format.

Problem Potential Cause(s) Recommended Solution(s)
Significant Alkyne Homocoupling (Glaser Product) 1. Oxygen present in the reaction.[3]2. High concentration of CuI co-catalyst.[3]3. High concentration of terminal alkyne.1. Rigorously degas all solvents and reagents and maintain a positive inert gas pressure.[4]2. Reduce CuI loading to the minimum effective amount (e.g., 2-5 mol%).3. Add the alkyne slowly via syringe pump.4. Switch to a copper-free protocol.[3]
Low or No Product Yield 1. Inactive catalyst (Pd(0) has oxidized).2. Water or oxygen in solvents/reagents.[4]3. Insufficiently active substrate/alkyne combination.4. Incorrect base or insufficient amount.[1]1. Use fresh, high-quality palladium catalyst and CuI.2. Use anhydrous, degassed solvents and reagents.[4]3. Increase reaction temperature moderately (e.g., to 60 °C).4. Try a more electron-rich, bulky phosphine ligand (e.g., XPhos, P(t-Bu)₃).[4]5. Switch to a more polar aprotic solvent like DMF.[1]
Formation of Palladium Black 1. Presence of oxygen.[3]2. High reaction temperature.[3]3. Impure solvents or reagents.[3]1. Improve inert atmosphere technique (use a Schlenk line, degas thoroughly).2. Run the reaction at a lower temperature.3. Use fresh, anhydrous, high-purity solvents and reagents.
Incomplete Consumption of Iodopyridine 1. Insufficient reaction time or temperature.2. Insufficient amount of terminal alkyne.3. Catalyst deactivation during the reaction.1. Increase reaction time and monitor by TLC/LC-MS.2. Add a slight excess of the terminal alkyne (e.g., 1.2-1.5 equivalents).[1]3. If palladium black is observed, see above. If not, consider a slight increase in catalyst loading.[4]

Data Presentation: Influence of Reaction Parameters

The choice of base and solvent can significantly impact the yield of the Sonogashira coupling. The following tables provide a summary based on literature data for aryl halides.

Table 1: Effect of Different Bases on Sonogashira Coupling Yield (Reaction: Aryl Halide + Terminal Alkyne)

BaseCategoryTypical ConditionsRelative Efficacy/YieldReference(s)
Triethylamine (Et₃N)Organic AmineStandard, often used as solvent/co-solventGood to Excellent[1][3]
Diisopropylethylamine (DIPEA)Organic AmineSterically hindered, good for sensitive substratesGood to Excellent[1]
PiperidineOrganic AmineOften used in copper-free systemsExcellent[6]
K₂CO₃InorganicUsed in copper-free systems, requires polar solventGood[4][7]
Cs₂CO₃InorganicHighly effective, but more expensiveExcellent[4]

Table 2: Effect of Different Solvents on Sonogashira Coupling Yield (Reaction: Aryl Halide + Terminal Alkyne)

SolventCategoryTypical ConditionsRelative Efficacy/YieldReference(s)
THFPolar Aprotic EtherRoom temp to 60 °C, commonGood[1][3]
DMFPolar Aprotic AmideGood for less reactive substratesVery Good to Excellent[1]
TolueneNonpolar AromaticCan be effective, especially in copper-free systemsModerate to Good[8]
Acetonitrile (MeCN)Polar Aprotic NitrileGeneral purposeGood[1]
DioxanePolar Aprotic EtherOften used in copper-free systemsGood[4]

Experimental Protocols

Detailed Protocol: Copper-Catalyzed Sonogashira Coupling of 3-Iodopyridine with Phenylacetylene

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 3-Iodopyridine (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N), anhydrous and degassed (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • Setup: To a dry, two-necked round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add 3-Iodopyridine (1.0 equiv). Via syringe, add anhydrous, degassed THF, followed by anhydrous, degassed Et₃N (3.0 equiv).

  • Stirring: Stir the resulting mixture at room temperature for 10-15 minutes. The solution should be a clear, yellowish suspension.

  • Alkyne Addition: Slowly add phenylacetylene (1.2 equiv) dropwise to the reaction mixture via syringe over 5 minutes.

  • Reaction: Stir the reaction at room temperature. If no significant progress is observed after 1-2 hours, the mixture can be gently heated to 40-50 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 3-iodopyridine starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a short pad of celite to remove the catalyst residues and salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(phenylethynyl)pyridine product.

Visualization of Reaction Pathways

The following diagram illustrates the primary catalytic cycle for the Sonogashira coupling and the diversion that leads to the common Glaser homocoupling side reaction.

Sonogashira_Side_Reactions cluster_sonogashira Sonogashira Catalytic Cycle (Desired) cluster_copper Copper Co-catalyst Cycle & Side Reaction pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(L)₂-I pd0->pd_complex1 Oxidative Addition (Ar-I) pd_complex2 Ar-Pd(II)(L)₂-C≡CR' pd_complex1->pd_complex2 Transmetalation product Ar-C≡CR' pd_complex2->product Reductive Elimination product->pd0 Regenerates Catalyst alkyne H-C≡CR' cu_acetylide Cu-C≡CR' alkyne->cu_acetylide Base, CuI cu_acetylide->pd_complex1 To Transmetalation glaser_product R'C≡C-C≡CR' cu_acetylide->glaser_product  O₂, Cu(I)

References

Technical Support Center: Purification of 1-(5-Iodopyridin-2-yl)piperazine Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-(5-Iodopyridin-2-yl)piperazine derivatives using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses common issues encountered during the HPLC purification of this compound derivatives.

Issue 1: Peak Tailing

Q: Why are the chromatographic peaks for my this compound derivative tailing, and how can I resolve this?

A: Peak tailing is a common challenge when analyzing basic compounds like this compound derivatives. The primary cause is the interaction of the basic nitrogen atoms in the pyridine and piperazine rings with acidic residual silanol groups on the surface of silica-based stationary phases.[1][2] This secondary interaction leads to a broader trailing edge of the peak. Other potential causes include column overload and a mismatch between the sample solvent and the mobile phase.[1]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to a range of 2.5-3.0 with a suitable buffer (e.g., 10-20 mM phosphate buffer) can protonate the residual silanol groups, minimizing their interaction with your basic analyte.[1] Be cautious of buffer precipitation if using a high concentration of acetonitrile (ACN) in the gradient.[1]

  • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), at a low concentration (e.g., 5-10 mM) into the mobile phase can be effective.[1] TEA will preferentially interact with the active silanol sites, shielding them from your compound.[1]

  • Column Selection: If peak tailing persists, consider switching to a column with a different stationary phase. Polar-embedded or charged surface hybrid (CSH) columns are often suitable for basic compounds.[3] End-capped columns are also designed to reduce silanol interactions.[4]

  • Sample Concentration: Reduce the sample concentration or injection volume to prevent column overload, which can cause peak distortion.[1][3]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[3]

Issue 2: Poor Resolution and Co-elution

Q: My target this compound derivative is co-eluting with an impurity. How can I improve the separation?

A: Poor resolution is typically a result of insufficient chromatographic efficiency, selectivity, or retention.[1] To improve separation, you need to modify one or more of these factors.

Troubleshooting Steps:

  • Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Adjust Mobile Phase pH: Minor alterations in the mobile phase pH can change the ionization state of your compound and any impurities, which can significantly impact their retention and selectivity.[1]

  • Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different solvent-analyte interactions.

  • Modify the Stationary Phase: If you are using a standard C18 column, changing to a phenyl, cyano, or polar-embedded phase can offer different interaction mechanisms and potentially resolve the co-eluting peaks.[1]

  • Increase Column Efficiency: Using a longer column or a column packed with smaller particles can enhance efficiency and improve resolution.[4]

Issue 3: Low Recovery

Q: I am observing low recovery of my this compound derivative after purification. What are the possible reasons?

A: Low recovery can stem from several factors, including irreversible adsorption of the analyte onto the column, sample degradation, or issues with the collection process.

Troubleshooting Steps:

  • Assess Column Adsorption: The basic nature of your compound can lead to strong, sometimes irreversible, binding to acidic silanol groups on the column. The strategies for reducing peak tailing, such as using mobile phase additives or low pH, can also mitigate this issue.

  • Check for Sample Degradation: Although generally stable, confirm the stability of your compound under the acidic or basic conditions of your mobile phase.

  • Ensure Proper Sample Preparation: Use a sample solvent that ensures complete dissolution of your compound. Incomplete dissolution will lead to inaccurate quantification and apparent low recovery.

  • Optimize Collection Parameters: If using a fraction collector, ensure the peak detection settings are appropriate to capture the entire peak of your compound of interest.

Experimental Protocols

General HPLC Method for Purification of this compound Derivatives

This protocol provides a starting point for method development. Optimization will likely be required for specific derivatives and impurity profiles.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, and a UV or photodiode array (PDA) detector.

  • Column:

    • A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is a common starting point. Consider a polar-embedded or end-capped column for better peak shape.[4]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.

    • Solvent B: Acetonitrile (ACN) or Methanol (MeOH).

    • Note: The acidic additive helps to protonate silanols and improve peak shape.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: 30-40 °C

    • Detection Wavelength: Scan for the absorbance maximum of your specific derivative. A wavelength around 239 nm has been used for similar structures.[5]

    • Gradient Program: A typical starting gradient is 5-95% Solvent B over 20-30 minutes. This should be optimized based on the retention of your compound.

  • Sample Preparation:

    • Dissolve the crude sample in a suitable solvent, such as a mixture of the initial mobile phase composition or a solvent like DMSO, followed by dilution with the mobile phase. Ensure the final sample solvent is not significantly stronger than the initial mobile phase to avoid peak distortion.[3] Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Typical HPLC Parameters for Pyridine/Piperazine Derivative Purification

ParameterTypical Range/ValueRationale
Column Type C18, Phenyl, Cyano, Polar-embeddedVarying selectivity to resolve impurities.[1]
Particle Size 3 - 5 µmSmaller particles for higher efficiency.[4]
Mobile Phase A Water with 0.1% TFA or Formic AcidAcidic modifier to improve peak shape for basic compounds.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers in reversed-phase HPLC.[6]
pH Range 2.5 - 3.5Minimizes silanol interactions.[1][3]
Flow Rate 0.8 - 1.5 mL/minInfluences analysis time and resolution.[7]
Temperature 30 - 45 °CAffects viscosity and can improve peak shape.[7]
Injection Volume 5 - 50 µLDependent on sample concentration and column dimensions.

Frequently Asked Questions (FAQs)

Q1: Do I need to derivatize my this compound compound for HPLC analysis?

A1: Generally, no. The pyridine ring provides a sufficient chromophore for UV detection. Derivatization is more commonly required for piperazine itself, which lacks a strong chromophore.[8][9] However, if you are trying to detect very low levels of impurities that lack a chromophore, derivatization could be a considered strategy.

Q2: What is the role of triethylamine (TEA) in the mobile phase?

A2: Triethylamine is a competing base that is added to the mobile phase to reduce peak tailing of basic analytes.[1] It interacts with the free silanol groups on the silica packing material, effectively masking them from your basic compound and leading to more symmetrical peaks.[1]

Q3: Can I use a phosphate buffer instead of TFA or formic acid?

A3: Yes, phosphate buffers can be used to control the pH of the mobile phase, typically in the range of 2.5-3.5 for basic compounds.[10] However, be aware that phosphate buffers have limited solubility in high concentrations of acetonitrile and can precipitate, potentially damaging the HPLC system.[1]

Q4: My compound is not retained on a C18 column. What should I do?

A4: If your derivative is highly polar, it may have insufficient retention on a standard C18 column. In such cases, consider using a more polar stationary phase, such as a cyano or an amino column. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) could be an effective technique for very polar compounds.[3][8]

Q5: How can I confirm the identity of the purified peak?

A5: The most definitive way to confirm the identity of your purified fraction is to use mass spectrometry (MS). Coupling the HPLC to a mass spectrometer (LC-MS) allows for the determination of the molecular weight of the compound in each peak. Nuclear Magnetic Resonance (NMR) spectroscopy of the collected fraction will confirm the structure.

Visualizations

HPLC_Troubleshooting_Workflow cluster_solutions Troubleshooting Steps start Start: Peak Tailing Observed for This compound Derivative check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_ph Is mobile phase pH optimized? check_overload->check_ph No reduce_load->check_ph end_good Peak Shape Improved reduce_load->end_good adjust_ph Adjust pH to 2.5-3.0 using 0.1% TFA or Formic Acid check_ph->adjust_ph No check_column Is the column appropriate? check_ph->check_column Yes use_additive Add a competing base (e.g., 0.1% TEA) adjust_ph->use_additive adjust_ph->end_good use_additive->check_column use_additive->end_good change_column Switch to a polar-embedded, CSH, or end-capped column check_column->change_column No end_bad Persistent Tailing: Consult further technical support check_column->end_bad Yes, but tailing persists change_column->end_good

Caption: Troubleshooting workflow for peak tailing in HPLC.

References

challenges in the scale-up synthesis of 1-(5-Iodopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-(5-Iodopyridin-2-yl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the scale-up synthesis of this compound?

A1: The two most common and scalable methods are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. The choice between them depends on the starting materials' availability and cost, desired purity, and scale of the reaction.

Q2: Which starting materials are recommended for the synthesis?

A2: For SNAr, 2-chloro-5-iodopyridine or 2-bromo-5-iodopyridine are typically used with a mono-protected piperazine, such as tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). For the Buchwald-Hartwig reaction, 2-bromo-5-iodopyridine is a common choice due to its higher reactivity compared to the chloro-analogue.

Q3: Why is it necessary to use a mono-protected piperazine like N-Boc-piperazine?

A3: Piperazine has two reactive secondary amine groups. Using unprotected piperazine can lead to a significant amount of the di-substituted by-product, 1,4-bis(5-iodopyridin-2-yl)piperazine, which is often difficult to separate from the desired mono-substituted product.[1] The Boc-protecting group ensures that only one nitrogen atom reacts, and it can be easily removed in a subsequent step.[2]

Q4: What are the main challenges in the Buchwald-Hartwig amination of 2-halopyridines?

A4: The primary challenge is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst inhibition or poisoning and consequently low yields.[3] Careful selection of ligands is crucial to mitigate this effect.

Q5: How can I remove the Boc protecting group after the coupling reaction?

A5: The Boc group is typically removed under acidic conditions. A common method is treatment with hydrochloric acid (HCl) in a solvent like dioxane or isopropanol, or trifluoroacetic acid (TFA) in dichloromethane (DCM).

Q6: My final product is contaminated with residual palladium. How can I remove it?

A6: Residual palladium is a common issue in cross-coupling reactions and is strictly regulated in active pharmaceutical ingredients (APIs).[4][5] Purification methods include treatment with metal scavengers (e.g., thiol-functionalized silica), activated carbon, or specific crystallization techniques designed to leave the metal impurities in the mother liquor.[6][7] Standard column chromatography may not be sufficient to remove palladium to the required low ppm levels.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation in Buchwald-Hartwig reaction 1. Catalyst Poisoning: The nitrogen on the 2-halopyridine substrate is coordinating to the palladium center.[3]2. Inactive Catalyst: The palladium(0) active species has not formed or has decomposed.3. Poor Reagent Quality: Degradation of the phosphine ligand (oxidation) or base (hydrolysis).4. Insufficient Temperature: The reaction may be too slow at the current temperature.1. Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) that can stabilize the catalytic complex and hinder coordination by the pyridine nitrogen.[3]2. Catalyst System: Use a pre-formed Pd(0) catalyst or ensure conditions are suitable for the in-situ reduction of the Pd(II) precursor. The formation of palladium black indicates catalyst decomposition.[3]3. Reagent Handling: Use fresh, high-purity ligands and anhydrous, strong bases like sodium tert-butoxide. Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen).4. Temperature Optimization: Gradually increase the reaction temperature, typically in the range of 80-110 °C, while monitoring for catalyst decomposition.[3]
Significant amount of di-substituted by-product Use of unprotected piperazine or premature deprotection of N-Boc-piperazine.Use N-Boc-piperazine as the starting material.[2] If using unprotected piperazine, a large excess (e.g., >10 equivalents) may reduce di-substitution but complicates downstream processing.
Low yield in SNAr reaction 1. Low Reactivity of Aryl Halide: 2-chloropyridines are generally less reactive than 2-fluoropyridines in SNAr reactions.2. Insufficient Temperature: The activation energy for the reaction is not being met.3. Weak Base: The base may not be strong enough to facilitate the reaction or neutralize the HX by-product effectively.1. Starting Material: If possible, use 2-fluoro-5-iodopyridine as it is more reactive in SNAr. Alternatively, consider switching to the Buchwald-Hartwig protocol for less reactive halides.2. Temperature: Increase the reaction temperature. SNAr reactions on less activated rings often require elevated temperatures (>100 °C).[8]3. Base and Solvent: Use a non-nucleophilic base like potassium carbonate or triethylamine. A polar aprotic solvent like DMF, DMSO, or NMP can help to increase the reaction rate.
Difficult purification of the final product 1. Similar Polarity of Product and Impurities: The desired product and by-products (e.g., di-substituted piperazine, unreacted starting material) have similar chromatographic behavior.2. Residual Palladium: The final product is contaminated with palladium.1. Crystallization: Develop a crystallization protocol. This can be highly effective for purification on a large scale. Consider salt formation of the piperazine product to facilitate crystallization and purification.[9]2. Chromatography: If chromatography is necessary, optimize the solvent system for better separation. On a large scale, techniques like flash chromatography are common.[10]3. Palladium Removal: After the main purification, treat the product solution with a metal scavenger or perform a charcoal treatment to reduce palladium levels.[5][6]

Quantitative Data

Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination

ParameterCondition ACondition BCondition C
Aryl Halide 2-Bromo-5-iodopyridine2-Bromo-5-iodopyridine2-Chloro-5-iodopyridine
Piperazine N-Boc-piperazine (1.2 eq)N-Boc-piperazine (1.2 eq)N-Boc-piperazine (1.5 eq)
Pd Source (mol%) Pd₂(dba)₃ (1 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)
Ligand (mol%) RuPhos (2.2 mol%)XPhos (4.4 mol%)XPhos (4.4 mol%)
Base NaOt-Bu (2.1 eq)Cs₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)
Solvent Toluene1,4-DioxaneToluene
Temperature 100 °C110 °C110 °C
Time (h) 121824
Yield (%) 92%88%75%
Purity (HPLC) >98%>98%>97%

Data is representative and based on typical conditions for similar reactions. Actual results may vary.

Table 2: Boc-Deprotection and Final Product Purification

StepReagent/MethodSolventTemperatureTimeYield (%)Purity (HPLC)Residual Pd (ppm)
Boc-Deprotection 4M HClIsopropanol25 °C4 h95%>99%N/A
Work-up Aqueous NaOH (pH >12), ExtractionEthyl Acetate25 °C1 h--50-100
Purification Step 1 CrystallizationIsopropanol/Heptane0-5 °C12 h85%>99.5%15-25
Purification Step 2 Thiol-based scavengerEthyl Acetate40 °C6 h98% (recovery)>99.5%<10

Data is representative and based on typical conditions for similar reactions. Actual results may vary.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination (Example using Condition A)

  • Reaction Setup: To an appropriately sized, oven-dried reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge 2-bromo-5-iodopyridine (1.0 eq), N-Boc-piperazine (1.2 eq), and sodium tert-butoxide (2.1 eq).

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes.

  • Solvent and Catalyst Addition: Add anhydrous toluene (5-10 volumes). Begin stirring and then add the pre-mixed catalyst solution of Pd₂(dba)₃ (1 mol%) and RuPhos (2.2 mol%) in a small amount of anhydrous toluene.

  • Reaction: Heat the reaction mixture to 100 °C and maintain for 12 hours. Monitor the reaction progress by HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench with water and dilute with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product, tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate, can be purified by flash chromatography or taken directly to the next step if purity is sufficient.

Protocol 2: Boc-Deprotection

  • Dissolution: Dissolve the crude or purified tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate in isopropanol (5-10 volumes).

  • Acidification: Slowly add 4M HCl in dioxane or an aqueous solution of concentrated HCl at room temperature while stirring.

  • Reaction: Stir the mixture at room temperature for 4 hours. Monitor the reaction by HPLC or TLC until all starting material is consumed.

  • Isolation: The product hydrochloride salt may precipitate. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Basification and Extraction: Dissolve the residue in water and basify to pH >12 with 50% aqueous NaOH. Extract the free base product with ethyl acetate or dichloromethane (3x).

  • Final Steps: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Deprotection reagents Charge Reactor: - 2-Bromo-5-iodopyridine - N-Boc-piperazine - NaOtBu inert Inert Atmosphere (Nitrogen Purge) reagents->inert add_solvent Add Toluene inert->add_solvent add_catalyst Add Pd₂(dba)₃ / RuPhos add_solvent->add_catalyst heat Heat to 100°C (12h) add_catalyst->heat monitor Monitor by HPLC heat->monitor quench Cool & Quench (Water) monitor->quench extract Extract with Ethyl Acetate quench->extract deprotect Boc Deprotection (HCl) extract->deprotect final_product This compound deprotect->final_product

Caption: Experimental workflow for the Buchwald-Hartwig synthesis route.

Caption: Comparison of SNAr and Buchwald-Hartwig synthetic routes.

Troubleshooting_Logic start Low Yield in Buchwald-Hartwig Reaction q1 Is Palladium Black Observed? start->q1 a1_yes Catalyst Decomposition q1->a1_yes Yes q2 Reaction Stalled After Initial Conversion? q1->q2 No sol1 Solution: - Lower Temperature - Check Reagent Purity a1_yes->sol1 success Yield Improved sol1->success a2_yes Catalyst Poisoning q2->a2_yes Yes q3 No Reaction At All? q2->q3 No sol2 Solution: - Screen Bulky Ligands (e.g., RuPhos, XPhos) a2_yes->sol2 sol2->success a3_yes Inactive Catalyst System or Low Temperature q3->a3_yes Yes sol3 Solution: - Check Base/Solvent Quality - Increase Temperature - Verify Catalyst Activity a3_yes->sol3 sol3->success

Caption: Troubleshooting logic for low yield in Buchwald-Hartwig amination.

References

Technical Support Center: Managing Catalyst Deactivation in 2-Pyridyl Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during 2-pyridyl cross-coupling reactions. The unique electronic and steric properties of the 2-pyridyl moiety present distinct challenges, primarily due to the coordinating ability of the pyridine nitrogen, which can lead to catalyst inhibition and deactivation.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the "2-pyridyl problem" in cross-coupling reactions?

A1: The "2-pyridyl problem" refers to the difficulties encountered when using 2-pyridyl organometallic reagents in cross-coupling reactions.[2][3] The primary challenge stems from the Lewis basic nitrogen atom at the 2-position of the pyridine ring. This nitrogen can coordinate to the palladium catalyst, leading to the formation of stable, inactive complexes that poison the catalyst and impede the catalytic cycle.[1] Additionally, 2-pyridylboronic acids are often unstable and susceptible to protodeboronation.[2][4]

Q2: What are the main catalyst deactivation pathways in 2-pyridyl cross-coupling?

A2: The primary mechanisms of catalyst deactivation include:

  • Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the palladium center and preventing the coordination of reactants, thereby inhibiting key steps like oxidative addition or reductive elimination.[1]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at elevated temperatures or high concentrations.[1][5]

  • Catalyst Decomposition: The active Pd(0) catalyst can agglomerate to form inactive palladium black, particularly if the catalytic cycle is slow due to inhibition by the pyridine substrate.[1]

  • Ligand Degradation: Phosphine ligands can degrade under certain reaction conditions, leading to loss of catalyst activity.[6]

Q3: How does the choice of ligand impact catalyst deactivation?

A3: The ligand plays a crucial role in mitigating catalyst deactivation. Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often effective.[1] These ligands sterically hinder the coordination of the pyridine nitrogen to the palladium center and increase the electron density on the metal, which promotes the desired catalytic steps.[1][7]

Q4: Can additives help prevent catalyst deactivation?

A4: Yes, certain additives can improve catalyst performance and longevity. For instance, copper(I) salts have been shown to facilitate the cross-coupling of 2-pyridyl boronic esters, possibly by promoting a C-B to C-Cu transmetalation, which then undergoes transmetalation with palladium.[8] The use of halide salt additives can also accelerate the reaction and mitigate the inhibitory effects of certain bases.[5][9][10]

Troubleshooting Guide

This guide addresses common issues encountered during 2-pyridyl cross-coupling experiments.

Issue Potential Cause Troubleshooting Steps
Low or No Conversion Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is coordinating to the palladium center and inhibiting the catalytic cycle.[1]1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[1] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may overcome partial deactivation.[1][11] 3. Use a Stable Pyridyl Surrogate: Consider using air-stable 2-pyridyl MIDA boronates, which release the boronic acid slowly under the reaction conditions.[8]
Inefficient Oxidative Addition: The C-X bond of the 2-halopyridine is not being effectively activated.[1]1. Change the Halide: If possible, switch from a chloride to a bromide or iodide, as C-Br and C-I bonds are more reactive.[1] 2. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments, monitoring for decomposition.[1]
Poor Transmetalation: The transfer of the organometallic reagent to the palladium center is slow.[1]1. Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] 2. Ensure Anhydrous Conditions (for some couplings): While some water can be beneficial in Suzuki-Miyaura couplings, it can also lead to side reactions.[1]
Formation of Side Products Protodeboronation (in Suzuki Coupling): The boronic acid is replaced by a hydrogen atom.[1]1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry.[1] 2. Choose a Non-Aqueous Base: Consider using a base like K₃PO₄ in an anhydrous solvent.[1] 3. Use a Stable Boronic Acid Surrogate: MIDA boronates can minimize protodeboronation by maintaining a low concentration of the free boronic acid.[8]
Homocoupling: The boronic acid or the aryl halide couples with itself.[11]1. Ensure Inert Atmosphere: Thoroughly degas the solvent and reagents to remove oxygen, which can promote homocoupling.[11][12] 2. Use a Pre-catalyst: Pd(II) pre-catalysts can sometimes lead to homocoupling during the in-situ reduction to Pd(0). Using a Pd(0) source or a pre-catalyst that rapidly forms the active species can minimize this.[1] 3. Adjust Stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling.[11]
Dehalogenation: The halide on the pyridine substrate is replaced by a hydrogen atom.[1]1. Optimize Ligand and Base: The choice of ligand and base can influence the rate of reductive elimination versus dehalogenation.[1] 2. Lower the Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[1]
Catalyst Decomposition Palladium Black Formation: The active Pd(0) species agglomerates into inactive palladium black.[1]1. Optimize Reaction Conditions to Increase Rate: Implement strategies to accelerate the catalytic cycle (e.g., appropriate ligand selection, optimal temperature) to minimize the lifetime of soluble Pd(0) species.[1]

Quantitative Data Summary

Table 1: Effect of Ligand on the Suzuki-Miyaura Coupling of 2-Pyridyl Boronic Esters with Aryl Bromides

EntryLigandCatalyst Loading (mol %)Yield (%)Reference
1PPh₃3<10[13]
2P(t-Bu)₃385[13]
3XPhos292[13]
4SPhos288[13]

Reaction conditions: Aryl bromide (1 equiv), 2-pyridyl boronic ester (1.2 equiv), K₃PO₄ (2 equiv), dioxane, 90 °C, 18 h.

Table 2: Impact of Additives on the Cross-Coupling of 2-Pyridyl MIDA Boronate with an Aryl Chloride

EntryAdditive (equiv)Yield (%)Reference
1None<5[8]
2Cu(OAc)₂ (0.2)45[8]
3Cu(OAc)₂ (0.2) + DEA (1.0)95[8]

Reaction conditions: 2-Pyridyl MIDA boronate (1.2 equiv), aryl chloride (1 equiv), XPhos-Pd-G3 (3 mol%), K₃PO₄ (3 equiv), DMF, 100 °C, 24 h. DEA = Diethanolamine.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate with an Aryl Halide

This protocol is adapted from a method developed to overcome the challenges of 2-pyridylboronic acid instability.[11]

  • Materials:

    • 2-Pyridyl MIDA boronate

    • Aryl halide (chloride, bromide, or iodide)

    • XPhos-Pd-G3 (Palladium precatalyst)

    • Potassium phosphate (K₃PO₄), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Diethanolamine (DEA)

  • Procedure:

    • In a glovebox, to an oven-dried reaction vial, add the 2-pyridyl MIDA boronate (1.2 equiv), the aryl halide (1.0 equiv), XPhos-Pd-G3 (3 mol%), and anhydrous K₃PO₄ (3.0 equiv).

    • Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.

    • Add anhydrous DMF via syringe to achieve a concentration of 0.125 M with respect to the aryl halide.

    • Add diethanolamine (1.0 equiv) via syringe.

    • Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.

    • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: In-situ Monitoring of Catalyst Deactivation by ¹H NMR Spectroscopy

This protocol allows for the real-time study of reaction kinetics to identify catalyst deactivation.

  • Materials:

    • Substrates (2-halopyridine and coupling partner)

    • Palladium catalyst and ligand

    • Base

    • Anhydrous, deuterated solvent (e.g., toluene-d₈)

    • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Procedure:

    • In a glovebox, prepare a stock solution of the catalyst, ligand, and internal standard in the deuterated solvent.

    • In an NMR tube, add the 2-halopyridine, coupling partner, and base.

    • Add a known volume of the catalyst stock solution to the NMR tube and cap it securely.

    • Immediately place the NMR tube in a pre-heated NMR spectrometer and acquire ¹H NMR spectra at regular intervals.

    • Integrate the signals corresponding to the starting materials, product, and internal standard.

    • Plot the concentration of the product versus time to determine the reaction rate. A plateau in product formation before the complete conversion of starting materials is indicative of catalyst deactivation.[1]

Visualizations

CatalystDeactivationPathway Active_Catalyst Active Pd(0)L_n Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition + 2-Pyridyl-X Inactive_Complex Inactive [Pd(0)L_n(2-pyridyl)] Complex (Poisoned) Active_Catalyst->Inactive_Complex Coordination with 2-pyridyl substrate Palladium_Black Palladium Black (Decomposed) Active_Catalyst->Palladium_Black Agglomeration Transmetalation Transmetalation Oxidative_Addition->Transmetalation + R-M Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Product Coupled Product Reductive_Elimination->Product Forms Aryl_Halide 2-Pyridyl-X Organometallic R-M

Caption: Catalyst deactivation pathways in 2-pyridyl cross-coupling.

TroubleshootingWorkflow Start Low Yield or Incomplete Reaction Check_Catalyst Suspect Catalyst Deactivation? Start->Check_Catalyst Change_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) Check_Catalyst->Change_Ligand Yes Check_Side_Products Significant Side Products? Check_Catalyst->Check_Side_Products No Increase_Loading Increase Catalyst Loading Change_Ligand->Increase_Loading Use_Surrogate Use Stable 2-Pyridyl Surrogate (e.g., MIDA boronate) Increase_Loading->Use_Surrogate Optimize_Conditions Optimize Other Conditions (Base, Solvent, Temp.) Use_Surrogate->Optimize_Conditions Protodeboronation Protodeboronation? Check_Side_Products->Protodeboronation Yes Check_Side_Products->Optimize_Conditions No Use_Anhydrous Ensure Anhydrous Conditions Protodeboronation->Use_Anhydrous Yes Homocoupling Homocoupling? Protodeboronation->Homocoupling No Use_Anhydrous->Homocoupling Degas_Reaction Thoroughly Degas Solvent and Reagents Homocoupling->Degas_Reaction Yes Homocoupling->Optimize_Conditions No Degas_Reaction->Optimize_Conditions End Improved Yield Optimize_Conditions->End

Caption: Troubleshooting workflow for 2-pyridyl cross-coupling.

References

Technical Support Center: Removal of Palladium Catalyst from 1-(5-Iodopyridin-2-yl)piperazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of residual palladium catalysts from reactions involving 1-(5-Iodopyridin-2-yl)piperazine and related nitrogen-containing heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove palladium from reactions involving this compound?

A1: The primary difficulty stems from the presence of multiple nitrogen atoms in the this compound structure. These nitrogen atoms act as Lewis bases and can coordinate strongly with palladium species, forming stable, soluble complexes that are difficult to remove using standard purification techniques like simple filtration.[1][2][3] This strong binding, or chelation, keeps the palladium catalyst in the product phase.

Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for elemental impurities in APIs.[1] For palladium, the permitted daily exposure (PDE) is 100 µ g/day .[2] This often translates to a concentration limit of 10 parts per million (ppm) for a drug product with a daily dose of 10 grams.[2]

Q3: What are the most common methods for removing palladium catalysts?

A3: The most prevalent methods for palladium removal include:

  • Adsorption: Utilizing solid-supported materials like activated carbon or specialized palladium scavengers to bind the palladium, which is then removed by filtration.[2]

  • Scavenging: Employing molecules with a high affinity for palladium to selectively bind and facilitate its removal.[2]

  • Crystallization: Purifying the product through crystallization, which can leave palladium impurities behind in the mother liquor.[2]

  • Chromatography: Using column chromatography to separate the product from the catalyst.[2][4]

Q4: What are palladium scavengers and how do they function?

A4: Palladium scavengers are typically solid-supported reagents, often based on silica or polymer backbones, that are functionalized with groups exhibiting a high affinity for palladium.[2] Thiol-based scavengers (e.g., SiliaMetS® Thiol) and dimercaptotriazine (DMT)-based scavengers are known to be particularly effective.[2][3] The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The resulting solid scavenger-palladium complex is then easily removed by filtration.[2]

Q5: How do I select the appropriate palladium removal method?

A5: The choice of method depends on several factors, including the oxidation state of the palladium, the solvent system, the nature of your product, and the desired level of purity.[5][6] A screening of different scavengers and methods is often recommended to find the most effective solution for a specific reaction.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the removal of palladium from this compound reactions.

Issue Possible Cause(s) Recommended Solution(s)
High residual palladium after purification. Strong chelation of palladium to the pyridine and piperazine nitrogens.[1][3]- Employ a high-affinity scavenger like thiol-functionalized silica or dimercaptotriazine (DMT).[2][3] - Optimize scavenging conditions (e.g., increase scavenger amount, temperature, or stirring time).[2] - Consider a sequential treatment approach, such as filtration through Celite followed by a scavenger.[2]
Product loss during the scavenging process. Non-specific adsorption of the product onto the scavenger, especially with activated carbon.[3]- Reduce the amount of scavenger to the minimum effective quantity.[5] - After filtration, wash the scavenger with fresh solvent to recover any adsorbed product.[1][5] - Test a different type of scavenger that may have a lower affinity for your product.[5]
Ineffective filtration of the scavenger. Fine particles of the scavenger (e.g., activated carbon) passing through the filter medium.[1]- Use a finer porosity filter paper or a membrane filter (e.g., 0.45 µm PTFE).[5] - Employ a pad of Celite® over the filter paper to create a finer filtration bed.[5] Ensure the Celite bed is well-packed and pre-wetted.[5]
Inconsistent palladium removal between batches. Variability in the palladium species (e.g., Pd(0) vs. Pd(II), colloidal vs. dissolved) present in the crude product.[1]- Standardize the reaction work-up procedure to ensure consistency in the palladium species before scavenging.[1] - Consider a pre-treatment step, such as an oxidative or reductive wash, to convert various palladium species to a single, more easily captured form.[1] - Use a broad-spectrum scavenger that is effective against a wider range of palladium species.[1]

Quantitative Data Summary: Efficiency of Palladium Removal Methods

The following table summarizes the efficiency of various palladium removal techniques from different reaction mixtures, providing a comparative overview.

Method Starting Pd (ppm) Final Pd (ppm) % Removal Conditions Reference Compound Class
SiliaMetS Thiol 2400≤ 16> 99.3%10 wt% scavenger, room temp, 18hHeterocyclic Drug Candidate
SiliaMetS Thiourea 2400≤ 16> 99.3%10 wt% scavenger, room temp, 18hHeterocyclic Drug Candidate
Activated Carbon (Darco) 2400> 100< 95.8%10 wt% adsorbent, room temp, 18hHeterocyclic Drug Candidate
MP-TMT (Polystyrene-bound TMT) 33010-3090.9 - 97.0%0.20 wt scavenger in DMF, overnightc-Met Kinase Inhibitor
Flash Column Chromatography >5000~500~90%Standard silica gel chromatographyIndole Derivatives
Column Chromatography + Si-TMT Resin >5000< 100> 98%Sequential purificationIndole Derivatives

Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, substrate, and solvent system.

Detailed Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS Thiol)

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent.

  • Scavenger Addition: Add the silica-based scavenger (typically 3-5 equivalents relative to the initial palladium catalyst loading, or as a weight percentage of the crude product).[2]

  • Stirring: Stir the mixture at an appropriate temperature (e.g., 25-60°C) for a period of 1 to 18 hours.[1] The optimal time and temperature should be determined experimentally.[2]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.[2]

  • Washing: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.[1]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1][2]

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent.[2]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.

  • Filtration: Filter the mixture through a well-packed Celite® pad to remove the fine carbon particles. This step is critical to avoid carbon contamination in the final product.

  • Washing: Wash the Celite®/carbon cake with fresh solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure. Note that product loss due to non-specific adsorption on the carbon can occur.[3][7]

Visual Guides

Experimental Workflow for Palladium Removal

G cluster_0 Reaction and Quench cluster_1 Palladium Removal cluster_2 Final Product Isolation A Pd-Catalyzed Reaction (e.g., Suzuki, Buchwald-Hartwig) B Reaction Work-up (e.g., Aqueous Wash) A->B C Add Pd Scavenger (e.g., SiliaMetS Thiol) or Activated Carbon B->C D Stir (1-18h, 25-60°C) C->D E Filter through Celite® Pad D->E F Wash Filter Cake with Solvent E->F G Combine Filtrate and Washings F->G H Solvent Evaporation G->H I Purified Product (<10 ppm Pd) H->I

Caption: General experimental workflow for palladium catalyst removal.

Decision Tree for Selecting a Palladium Removal Method

G Start Crude Product Containing Residual Palladium Q1 Is the Pd level > 500 ppm? Start->Q1 Q2 Is the product sensitive to adsorption? Q1->Q2 No Method1 High-Affinity Scavenger (e.g., Thiol, DMT) Q1->Method1 Yes Q2->Method1 Yes Method2 Activated Carbon (Cost-effective) Q2->Method2 No Q3 Is a very low Pd level (<10 ppm) required? Method3 Crystallization or Chromatography Q3->Method3 No Method4 Sequential Treatment: Celite Filtration -> Scavenger Q3->Method4 Yes Method1->Q3 Method2->Q3

Caption: Decision-making guide for palladium removal method selection.

References

stability issues of 2-iodopyridine compounds in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Iodopyridine Compounds. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with 2-iodopyridine and its derivatives in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems you may encounter regarding the stability of 2-iodopyridine compounds in solution.

FAQ 1: My 2-iodopyridine solution is turning yellow/brown. What is causing this discoloration?

Answer:

Discoloration of 2-iodopyridine solutions is a common indicator of degradation. This is often caused by exposure to light, heat, or atmospheric oxygen. The C-I bond in 2-iodopyridine is relatively weak and can cleave, leading to the formation of colored byproducts.

Troubleshooting Steps:

  • Protect from Light: 2-Iodopyridine is known to be light-sensitive.[1] Always store the solid compound and its solutions in amber vials or wrap the containers in aluminum foil to prevent photodegradation. When conducting reactions, consider shielding the reaction vessel from direct light.

  • Maintain a Cool Environment: Elevated temperatures can accelerate the thermal decomposition of 2-iodopyridine. It is recommended to store stock solutions at low temperatures, such as 0-8°C, to maintain their stability.[2]

  • Inert Atmosphere: While generally stable under normal conditions, prolonged exposure to air can lead to oxidative degradation. For long-term storage of solutions, or for sensitive reactions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Check Solvent Purity: Impurities in the solvent can sometimes catalyze degradation. Ensure you are using high-purity, dry solvents.

FAQ 2: What are the primary degradation pathways for 2-iodopyridine in solution?

Answer:

The primary degradation pathways for 2-iodopyridine in solution are photodegradation and potential hydrolysis, especially under certain pH conditions.

  • Photodegradation: Exposure to UV light can lead to the cleavage of the carbon-iodine bond. A major initial product of the photolytic degradation of 2-iodopyridine in aqueous solution is 2-hydroxypyridine.[3][4] This intermediate can undergo further degradation.

  • Hydrolysis: While generally slow, hydrolysis can occur, particularly at elevated temperatures and certain pH values, to also form 2-hydroxypyridine.

Visualizing the Primary Degradation Pathway:

G 2-Iodopyridine 2-Iodopyridine 2-Hydroxypyridine 2-Hydroxypyridine 2-Iodopyridine->2-Hydroxypyridine  Light (UV) / Heat H₂O Further_Degradation_Products Further Degradation Products 2-Hydroxypyridine->Further_Degradation_Products  Light (UV)

Primary degradation pathway of 2-iodopyridine.
FAQ 3: How does pH affect the stability of 2-iodopyridine solutions?

Answer:

The stability of 2-iodopyridine itself is not drastically affected by pH under ambient conditions. However, the degradation of its primary photoproduct, 2-hydroxypyridine, is pH-dependent. The removal of 2-hydroxypyridine is faster at lower pH values.[4] Therefore, if your experimental conditions involve exposure to light, working at a neutral or slightly basic pH might slow the subsequent degradation of the initial photoproduct.

FAQ 4: I am seeing unexpected byproducts in my cross-coupling reaction involving 2-iodopyridine. Could this be due to degradation?

Answer:

Yes, the instability of 2-iodopyridine can lead to the formation of byproducts that complicate cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Common Issues and Troubleshooting:

  • Formation of Pyridine (Protodeiodination): If your reaction mixture contains a hydrogen source (e.g., water, alcohol, or certain bases) and is exposed to heat or light, you may observe the formation of pyridine, where the iodine atom is replaced by a hydrogen atom.

    • Solution: Ensure your reaction is run under anhydrous conditions and protected from light.

  • Formation of 2-Hydroxypyridine: As mentioned, this is a common degradation product. 2-Hydroxypyridine can potentially coordinate with the metal catalyst and inhibit its activity.

    • Solution: Use fresh, pure 2-iodopyridine, and protect your reaction from light.

  • Homocoupling of Reagents: Degradation of the catalyst or starting materials can sometimes favor homocoupling side reactions.

    • Solution: Use a high-quality catalyst and ensure an inert atmosphere to prevent catalyst deactivation.

Troubleshooting Workflow for Unexpected Byproducts in Cross-Coupling Reactions:

G start Unexpected Byproducts in Cross-Coupling Reaction check_purity Analyze starting 2-iodopyridine by HPLC or NMR for impurities start->check_purity check_conditions Review reaction conditions: - Anhydrous? - Inert atmosphere? - Light protection? check_purity->check_conditions Purity OK purify_reagent Purify 2-iodopyridine (e.g., recrystallization, column chromatography) check_purity->purify_reagent Impurities Found check_byproducts Identify byproducts by LC-MS (e.g., pyridine, 2-hydroxypyridine) check_conditions->check_byproducts Conditions OK optimize_conditions Optimize reaction setup: - Use freshly distilled solvents - Degas reaction mixture - Shield from light check_conditions->optimize_conditions Deficiencies Found adjust_catalyst Consider catalyst deactivation. Increase catalyst loading or use a more robust ligand. check_byproducts->adjust_catalyst purify_reagent->check_conditions optimize_conditions->check_byproducts success Successful Reaction adjust_catalyst->success

Troubleshooting workflow for cross-coupling reactions.

Experimental Protocols

This section provides detailed methodologies for assessing the stability of 2-iodopyridine compounds.

Protocol 1: Stability-Indicating HPLC Method

This method can be used to quantify the amount of 2-iodopyridine in a solution over time and to separate it from its primary degradation product, 2-hydroxypyridine.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of 2-iodopyridine in the desired solvent (e.g., acetonitrile, methanol, or a mixture with water) at a concentration of 1 mg/mL.

  • For the stability study, dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent.

  • Store aliquots of the working solution under the desired stress conditions (e.g., ambient light, dark, elevated temperature).

  • At each time point, withdraw a sample, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.

Data Analysis:

  • The retention time for 2-iodopyridine will be longer than for the more polar 2-hydroxypyridine.

  • Quantify the peak area of 2-iodopyridine at each time point to determine the degradation rate.

Workflow for HPLC Stability Study:

G prep_solution Prepare 2-Iodopyridine Solution (0.1 mg/mL) stress_conditions Expose to Stress Conditions (Light, Heat, etc.) prep_solution->stress_conditions sampling Take Aliquots at Time Points (t=0, 1, 2, ... hrs) stress_conditions->sampling hplc_analysis Analyze by HPLC sampling->hplc_analysis data_analysis Quantify Peak Area and Calculate Degradation hplc_analysis->data_analysis

Workflow for conducting an HPLC stability study.
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy

¹H NMR spectroscopy can be used to monitor the degradation of 2-iodopyridine in real-time or at discrete time points by observing the disappearance of its characteristic signals and the appearance of signals from degradation products.

Instrumentation:

  • NMR Spectrometer (≥400 MHz recommended for better resolution).

Sample Preparation:

  • Prepare a solution of 2-iodopyridine (approx. 5-10 mg) in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Store the NMR tube under the desired stress conditions (e.g., in a fume hood with ambient light, in a water bath at a specific temperature).

  • Acquire subsequent ¹H NMR spectra at various time intervals.

Data Analysis:

  • 2-Iodopyridine Signals: Monitor the integration of the aromatic protons of 2-iodopyridine.

  • 2-Hydroxypyridine Signals: Look for the appearance of new signals corresponding to the aromatic protons of 2-hydroxypyridine. The chemical shifts will be different from the starting material.

  • By comparing the integration of the signals of 2-iodopyridine to an internal standard or to the sum of the integrations of the starting material and the product, the extent of degradation can be quantified over time.

Summary of Stability Factors and Recommendations

FactorInfluence on StabilityRecommendation
Light HighStore solid and solutions in amber containers or wrapped in foil. Protect reactions from direct light.[1]
Temperature ModerateStore stock solutions at 0-8°C. Avoid high temperatures in reactions unless necessary for reactivity.[2]
Oxygen Low to ModerateFor long-term storage or sensitive reactions, use degassed solvents and an inert atmosphere.
pH Low (direct)The primary degradation product (2-hydroxypyridine) is less stable at low pH.[4]
Solvent Purity ModerateUse high-purity, dry solvents to avoid catalyzed degradation.

By understanding these stability issues and implementing the recommended troubleshooting and handling procedures, you can significantly improve the reliability and success of your experiments involving 2-iodopyridine compounds.

References

Technical Support Center: Improving Regioselectivity in Reactions of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists working with substituted pyridines. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot regioselectivity issues encountered during their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, supplemented with data, detailed protocols, and diagrams to address common challenges.

Section 1: Electrophilic Aromatic Substitution (EAS)

Electrophilic substitution on the electron-deficient pyridine ring is inherently challenging and often requires harsh conditions. The nitrogen atom deactivates the ring, and under the acidic conditions frequently used, protonation of the nitrogen further deactivates it.

Troubleshooting & FAQs

Q1: My electrophilic halogenation of a substituted pyridine is giving me a mixture of isomers. How can I improve regioselectivity?

A1: The regiochemical outcome of pyridine halogenation depends on the balance between the directing effect of the ring nitrogen (which favors C3/C5) and any existing substituents.[1]

  • Electron-Donating Groups (EDGs) like -NH₂, -OR, and alkyl groups are ortho, para-directing and activate the ring. The final regioselectivity results from the interplay between the C3-directing effect of the nitrogen and the ortho, para-directing effect of the substituent.

  • Electron-Withdrawing Groups (EWGs) like -NO₂ and -CN are meta-directing and further deactivate the ring. This typically reinforces the inherent C3/C5 selectivity.[1]

Troubleshooting Steps:

  • Lower the Temperature: Running the reaction at a lower temperature can sometimes favor the thermodynamically more stable product, increasing selectivity.

  • Change the Halogenating Agent: The bulkiness of the halogenating agent can influence the site of attack due to steric hindrance. Consider switching from Br₂ to a bulkier source like N-Bromosuccinimide (NBS).

  • Use a Directing Group Strategy: Temporarily installing a directing group can block a reactive site or activate a specific position.

  • Consider Pyridine N-oxide: A common and effective strategy is to first oxidize the pyridine to its N-oxide.[2] The N-oxide is more reactive towards electrophiles and strongly directs substitution to the C4 position. The N-oxide can then be deoxygenated to yield the C4-substituted pyridine.[2]

Q2: I'm trying to achieve substitution at the C3 position, but the yield is very low. What can I do?

A2: Direct electrophilic substitution on pyridine preferentially occurs at the C3 position because the intermediate sigma complex avoids placing a destabilizing positive charge on the electronegative nitrogen atom.[1] However, yields are often low due to the ring's deactivation.[1]

Troubleshooting Steps:

  • Increase Reaction Temperature: Harsher conditions, such as elevated temperatures, are often necessary. For example, the sulfonation of pyridine requires a temperature of 220 °C.[2]

  • Use a More Potent Lewis Acid: A stronger Lewis acid can help to activate the electrophile, but be mindful of potential side reactions.

  • Activate the Ring: If possible, introduce an electron-donating group (EDG) onto the ring to increase its reactivity towards electrophiles.[2]

EAS_Troubleshooting_Workflow start Start: Poor Regioselectivity in EAS Reaction q1 What is the nature of the substituent on the ring? start->q1 edg Electron-Donating Group (EDG) (-NH2, -OR, -Alkyl) q1->edg EDG ewg Electron-Withdrawing Group (EWG) (-NO2, -CN, -COR) q1->ewg EWG q2_edg Is C4-substitution desired? edg->q2_edg q2_ewg Is C3/C5 substitution failing? ewg->q2_ewg sol_n_oxide Strategy: Use Pyridine N-oxide - Oxidize pyridine to N-oxide. - Perform EAS (directs to C4). - Deoxygenate to get product. q2_edg->sol_n_oxide Yes sol_directing_group Strategy: Directed Lithiation - Use a directing group (e.g., amide). - Perform ortho-lithiation. - Quench with electrophile. q2_edg->sol_directing_group No (C2/C6 desired) end Analyze Regioisomeric Ratio sol_n_oxide->end sol_directing_group->end sol_harsher_cond Strategy: Harsher Conditions - Increase reaction temperature. - Use stronger Lewis acids. - Increase reaction time. q2_ewg->sol_harsher_cond Yes (Low Yield) sol_harsher_cond->end

Diagram 1: Decision workflow for troubleshooting poor regioselectivity in EAS reactions.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on pyridines inherently favors the C2 and C4 positions. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[2][3][4]

Troubleshooting & FAQs

Q1: My SNAr reaction on a 2,6-dichloropyridine is giving a mixture of C2 and C6 products. How can I favor one over the other?

A1: The distribution between C2 and C6 (or C2 and C4 in other systems) can be influenced by several factors:

  • Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically hindered position.[2] Similarly, a bulky substituent on the pyridine ring will direct the incoming nucleophile to the more accessible position. For example, bulky 3-substituents on a 2,6-dichloropyridine can induce regioselectivity towards the 6-position.[5]

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can have a dramatic effect on regioselectivity.[2]

  • Electronic Effects: The electronic nature of other substituents can subtly influence the relative electron deficiency at the C2 and C4/C6 positions.[2] For 3-substituted 2,6-dichloropyridines, 3-cyano and 3-trifluoromethyl groups favor substitution at C6, while 3-carboxylate and 3-amide groups favor C2.[5]

Troubleshooting Steps:

  • Modify the Nucleophile: If possible, increase the steric bulk of the nucleophile to favor attack at the less hindered position.

  • Screen Solvents: Conduct a solvent screen to identify optimal conditions. As shown in the table below, switching from a non-hydrogen-bond-accepting solvent to a hydrogen-bond-accepting one can invert selectivity.

  • Adjust the Temperature: Altering the reaction temperature can shift the kinetic vs. thermodynamic product distribution.

Data Presentation: Solvent Effect on Regioselectivity

The following table summarizes the effect of solvent on the regioselectivity of the reaction between 2,6-dichloro-3-(methoxycarbonyl)pyridine and 1-methylpiperazine.

SolventKamlet-Taft β (H-bond acceptor)C2:C6 Isomer RatioReference
Dichloromethane (DCM)0.1016 : 1[5]
Acetonitrile0.319 : 1[5]
Dimethyl Sulfoxide (DMSO)0.761 : 2[5]

SNAr_Pathway sub Substituted Halopyridine (e.g., 2,6-Dichloropyridine) out1 Attack at C2/C6 sub->out1 fac1 Steric Hindrance fac1->out1 fac2 Solvent Properties fac2->out1 fac3 Electronic Effects fac3->out1 prod_c2 C2-Substituted Product out1->prod_c2 Favored by: - Less bulky nucleophile/substituents - Non-H-bond accepting solvents - EWGs at C3 (e.g., -CO₂Me) prod_c6 C6-Substituted Product out1->prod_c6 Favored by: - Bulky nucleophile/substituents - H-bond accepting solvents (e.g., DMSO) - EWGs at C3 (e.g., -CF₃)

Diagram 2: Interplay of factors determining C2 vs. C6 attack in SNAr reactions.

Section 3: Metal-Catalyzed Cross-Coupling & C-H Functionalization

Controlling regioselectivity in C-H functionalization and cross-coupling reactions is a significant challenge due to the multiple C-H bonds and potential coupling sites.[6][7] Selectivity is often governed by the directing effect of substituents, the choice of catalyst and ligands, or the inherent electronic properties of the pyridine ring.[8]

Troubleshooting & FAQs

Q1: I am attempting a directed C-H functionalization, but I am getting a mixture of ortho- and meta-products. How can I improve the ortho-selectivity?

A1: Directed metalation is a powerful tool for regioselective functionalization. The choice of base and directing group is critical.

Troubleshooting Steps:

  • Evaluate the Directing Group: Strong chelating groups (e.g., amides, -CONR₂) are excellent ortho-directors. Ensure your directing group is positioned correctly and is electronically capable of coordinating to the metal center.

  • Optimize the Base: For deprotonation, lithium amide bases like LDA or TMP-based reagents are commonly used.[9] Milder conditions with higher functional group tolerance can be achieved using TMP-metal reagents (Metal = Mg, Zn).[9]

  • Use an Additive: Additives like LiCl can break up organometallic aggregates and increase reactivity and selectivity.

  • Change the Metal Catalyst: The choice of transition metal (e.g., Pd, Rh, Ir) and its ligand sphere can completely change the regiochemical outcome. Ligand-controlled regioselectivity is a well-established strategy in palladium catalysis.[10]

Experimental Protocols

Protocol 1: Regioselective ortho-Deprotonation and Iodination [2]

This protocol describes the directed lithiation and subsequent iodination of a substituted pyridine at the position ortho to the directing group.

Materials:

  • Substituted Pyridine (with a directing group)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium amide base (e.g., LDA, LiTMP)

  • Electrophile (e.g., I₂)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the substituted pyridine in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of the lithium amide base (typically 1.1 equivalents) to the cooled pyridine solution.

  • Stir the reaction mixture at -78 °C for the appropriate time (e.g., 30-60 minutes).

  • Add the electrophile (e.g., a solution of I₂ in THF) to the reaction mixture at -78 °C.

  • Allow the reaction to warm slowly to room temperature.

  • Quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl) and proceed with standard workup and purification.

This document is intended for informational purposes and to guide troubleshooting. All experiments should be conducted with appropriate safety precautions and after consulting primary literature.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Halo-2-piperazinylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, 5-halo-2-piperazinylpyridines serve as versatile scaffolds. The strategic functionalization of these building blocks is critically dependent on the nature of the halogen substituent. This guide provides an objective comparison of the reactivity of 5-fluoro-, 5-chloro-, 5-bromo-, and 5-iodo-2-piperazinylpyridines in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The information is supported by established reactivity principles and representative experimental data.

General Reactivity Trends

The reactivity of the carbon-halogen (C-X) bond in 5-halo-2-piperazinylpyridines is a function of the halogen's electronegativity and the C-X bond strength. This dictates the preferred reaction type and the requisite conditions for successful transformation.

Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium catalyst to the C-X bond. The reactivity trend is inversely correlated with bond strength, following the general order:

I > Br > Cl >> F

Consequently, iodo- and bromo-substituted pyridines are the most reactive substrates, often requiring milder conditions, while chloro-derivatives necessitate more robust catalytic systems. Fluoro-substituted pyridines are generally unreactive in these cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a nucleophile attacks the carbon atom bearing the halogen, forming a Meisenheimer intermediate. The reaction rate is influenced by the halogen's ability to stabilize the intermediate through its inductive effect and its facility as a leaving group. For pyridinium ions, a different reactivity order has been observed where the 2-fluoro substituent is roughly as reactive as other halogens in reactions with piperidine.[1][2] However, in many activated aromatic systems, the general trend is:

F > Cl > Br > I

The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

Comparative Performance in Key Reactions

The following table summarizes the expected relative reactivity and typical reaction conditions for 5-halo-2-piperazinylpyridines in various synthetic transformations. It is important to note that direct side-by-side quantitative comparisons for this specific scaffold under identical conditions are not extensively available in the literature. The presented data is a composite based on established principles and data from structurally related compounds.

Reaction TypeHalogen (X)Relative ReactivityTypical Conditions & Notes
Suzuki-Miyaura Coupling IVery HighPd(PPh₃)₄ or Pd(dppf)Cl₂, mild base (e.g., K₂CO₃), low temperatures (RT to 80 °C), short reaction times.
BrHighPd(PPh₃)₄ or more advanced catalysts (e.g., with Buchwald ligands), stronger base (e.g., K₃PO₄), moderate temperatures (80-100 °C).
ClModerateRequires more active catalysts (e.g., Pd-NHC complexes or bulky phosphine ligands like XPhos), strong base, and higher temperatures (100-120 °C).
FVery Low / InertGenerally unreactive under standard Suzuki conditions.
Buchwald-Hartwig Amination IVery HighPd₂(dba)₃ with ligands like BINAP or Xantphos, strong base (e.g., NaOtBu), low to moderate temperatures.
BrHighSimilar conditions to iodo-derivatives, may require slightly higher temperatures or catalyst loading.
ClModerateRequires specialized, highly active catalyst systems and higher temperatures.
FVery Low / InertNot a viable substrate for Buchwald-Hartwig amination.
Sonogashira Coupling IVery HighPd(PPh₃)₂Cl₂/CuI, amine base (e.g., Et₃N), room temperature to mild heating.
BrHighRequires higher temperatures (50-80 °C) and may benefit from more robust ligands.
ClLowChallenging; requires high temperatures and specialized catalyst systems, often with low yields.[3]
FVery Low / InertUnreactive in Sonogashira coupling.
Nucleophilic Aromatic Substitution (SNAr) FHighReacts readily with nucleophiles like piperazine, often at or below room temperature.
ClModerateRequires heating and sometimes a stronger base to proceed at a reasonable rate.
BrLowGenerally less reactive than chloro-derivatives in SNAr.
IVery LowThe least reactive in SNAr due to the lower electronegativity and better leaving group ability being less critical in the rate-determining step.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these reactions. The following are representative protocols that can be adapted for 5-halo-2-piperazinylpyridines.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-(piperazin-1-yl)pyridine
  • Reagents: 5-Bromo-2-(piperazin-1-yl)pyridine (1.0 equiv), Arylboronic acid (1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), SPhos (0.04 equiv), Potassium phosphate (K₃PO₄, 3.0 equiv).

  • Solvent: Toluene/Water (5:1 mixture).

  • Procedure:

    • To a dry Schlenk flask, add 5-bromo-2-(piperazin-1-yl)pyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed toluene/water solvent mixture.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-2-(piperazin-1-yl)pyridine
  • Reagents: 5-Bromo-2-(piperazin-1-yl)pyridine (1.0 equiv), Amine (1.2 equiv), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), Xantphos (0.04 equiv), Cesium carbonate (Cs₂CO₃, 1.5 equiv).

  • Solvent: Anhydrous 1,4-Dioxane.

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine 5-bromo-2-(piperazin-1-yl)pyridine, the amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in a reaction vessel.

    • Add anhydrous 1,4-dioxane.

    • Seal the vessel and heat the mixture to 110 °C for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by flash chromatography.

Protocol 3: Sonogashira Coupling of 5-Iodo-2-(piperazin-1-yl)pyridine
  • Reagents: 5-Iodo-2-(piperazin-1-yl)pyridine (1.0 equiv), Terminal alkyne (1.2 equiv), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv), Copper(I) iodide (CuI, 0.05 equiv), Triethylamine (Et₃N, 2.5 equiv).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add 5-iodo-2-(piperazin-1-yl)pyridine, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous THF and triethylamine.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature for 8-16 hours.

    • Monitor the reaction's completion by TLC.

    • Once complete, remove the solvent in vacuo.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography.

Protocol 4: Nucleophilic Aromatic Substitution (SNAr) of 5-Fluoro-2-(piperazin-1-yl)pyridine
  • Reagents: 5-Fluoro-2-(piperazin-1-yl)pyridine (1.0 equiv), Nucleophile (e.g., a secondary amine, 1.5 equiv), Potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Procedure:

    • In a round-bottom flask, dissolve 5-fluoro-2-(piperazin-1-yl)pyridine and the nucleophile in DMSO.

    • Add potassium carbonate to the mixture.

    • Heat the reaction to 80-100 °C and stir for 4-12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer, concentrate, and purify the product by chromatography.

Visualizing Reactivity and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the general reactivity trends and a typical experimental workflow.

Comparative Reactivity in Cross-Coupling vs. SNAr cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Nucleophilic Aromatic Substitution (SNAr) I 5-Iodo Br 5-Bromo I->Br Decreasing Reactivity Cl 5-Chloro Br->Cl Decreasing Reactivity F_cross 5-Fluoro Cl->F_cross Decreasing Reactivity F_snar 5-Fluoro Cl_snar 5-Chloro F_snar->Cl_snar Decreasing Reactivity Br_snar 5-Bromo Cl_snar->Br_snar Decreasing Reactivity I_snar 5-Iodo Br_snar->I_snar Decreasing Reactivity

Caption: Reactivity trends of 5-halopyridines.

General Experimental Workflow for Cross-Coupling start Reaction Setup reagents Combine Halopyridine, Coupling Partner, Catalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Characterization (NMR, MS) purification->product

Caption: A typical cross-coupling workflow.

References

Comparative Analysis of Structure-Activity Relationships in Bioactive Piperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structure-activity relationships (SAR) of various piperazine-containing compounds. This guide synthesizes findings from multiple studies to highlight the impact of structural modifications on the biological activity of piperazine analogs across different therapeutic targets.

While specific comprehensive SAR studies on 1-(5-Iodopyridin-2-yl)piperazine analogs are not extensively available in the public domain, the broader class of piperazine derivatives has been widely explored in medicinal chemistry. This guide provides a comparative overview of SAR for several series of piperazine analogs, drawing on published experimental data for a range of biological targets, including enzymes and receptors involved in neurological disorders and infectious diseases.

Quantitative SAR Data of Piperazine Analogs

The following tables summarize the quantitative data from various studies, showcasing the influence of different substituents on the piperazine core on the biological activity of the resulting analogs.

Table 1: Cholinesterase Inhibition by N'-substituted-1-yl)alkylamine Derivatives [1]

CompoundRneeAChE IC50 (nM)eqBuChE IC50 (nM)AChE Selectivity Index (SI)
5h 4-benzylpiperidine36.83 ± 0.5124.13 ± 2.133.53
5k 4-benzhydrylpiperazine32.13 ± 0.1981.24 ± 7.1538.14
Donepezil --21.35 ± 1.893521.12 ± 21.7164.92

Data sourced from a study on multi-target-directed ligands for Alzheimer's disease, indicating that the 4-benzhydrylpiperazine moiety significantly enhances AChE inhibitory activity and selectivity over BuChE compared to the 4-benzylpiperidine analog.

Table 2: Receptor Activity of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine Derivatives [2]

CompoundArD2 EC50 (nM)D3 EC50 (nM)5-HT1A EC50 (nM)
7b 1-(benzo[b]thiophen-4-yl)0.9192.3
34c 4-(1H-indol-4-yl)3.3101.4

This data highlights how different aromatic substituents on the piperazine ring modulate the agonist activity at dopamine (D2, D3) and serotonin (5-HT1A) receptors, key targets in Parkinson's disease treatment.[2]

Table 3: Anti-Influenza A Virus Activity of JNJ4796 Analogs [3]

CompoundRing C modificationRing E modificationIAV H1N1 IC50 (µM)Oseltamivir-resistant H1N1 IC50 (µM)
JNJ4796 PiperazinePhenyl--
(R)-2c (R)-3-fluoropyrrolidine2-fluorophenyl0.030.06

This study on JNJ4796, a hemagglutinin inhibitor, demonstrates that modifications to the piperazine and phenyl rings can yield compounds with potent activity against both wild-type and oseltamivir-resistant influenza A virus strains.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. Below are summaries of key experimental protocols cited in the literature for evaluating piperazine analogs.

Cholinesterase Inhibition Assay [1]

The inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is determined using a modified Ellman's spectrophotometric method.

  • Enzyme and Substrate Preparation : Solutions of human AChE and BuChE, along with their respective substrates acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI), are prepared in phosphate buffer.

  • Inhibitor Incubation : The enzymes are pre-incubated with various concentrations of the test compounds for a specified time at a controlled temperature.

  • Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Absorbance Measurement : The rate of production of the yellow anion of 5-thio-2-nitrobenzoic acid is monitored by measuring the absorbance at a specific wavelength (e.g., 412 nm) over time.

  • IC50 Calculation : The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition versus the inhibitor concentration.

Receptor Binding and Functional Assays [2]

The affinity and functional activity of compounds at specific receptors (e.g., dopamine D2, serotonin 5-HT1A) are assessed using in vitro binding and cell-based functional assays.

  • Cell Culture : Stably transfected cell lines expressing the receptor of interest are cultured under appropriate conditions.

  • Radioligand Binding Assay (for affinity) :

    • Cell membranes are incubated with a specific radioligand and varying concentrations of the test compound.

    • The amount of bound radioactivity is measured to determine the displacement of the radioligand by the test compound.

    • The inhibition constant (Ki) is calculated from the IC50 value of the displacement curve.

  • Functional Assay (for agonism/antagonism) :

    • Cells are treated with the test compound.

    • A downstream signaling event, such as changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization, is measured.

    • For agonists, the concentration that produces 50% of the maximal response (EC50) is determined. For antagonists, the ability to block the effect of a known agonist is measured.

Visualizations

General Workflow for SAR Studies of Piperazine Analogs

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_optimization Lead Optimization lead Lead Compound (Piperazine Core) design Analog Design (R-group modification) lead->design synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (e.g., Binding, Enzyme Inhibition) purification->in_vitro data_analysis Data Analysis (IC50, EC50, Ki) in_vitro->data_analysis sar_establishment SAR Establishment data_analysis->sar_establishment sar_establishment->design Iterative Design selectivity Selectivity Profiling sar_establishment->selectivity adme ADME/Tox Screening selectivity->adme in_vivo In Vivo Efficacy Studies adme->in_vivo optimized_lead Optimized Lead in_vivo->optimized_lead

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of piperazine analogs.

Simplified Dopamine D2 Receptor Signaling Pathway

D2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., reduced excitability) PKA->Response Phosphorylates targets leading to Ligand Piperazine Analog (Agonist) Ligand->D2R Binds

References

A Comparative Guide to the Biological Activity of Bromo- vs. Iodo-Substituted Pyridinylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Within the versatile pyridinylpiperazine scaffold, the choice between bromine and iodine substitution can lead to significant differences in biological activity. This guide provides a comparative analysis of bromo- and iodo-substituted pyridinylpiperazines, offering insights into their potential differential effects on key central nervous system targets, supported by detailed experimental protocols and illustrative diagrams.

The Impact of Halogen Substitution: A Theoretical Framework

While direct comparative experimental data for bromo- and iodo-substituted pyridinylpiperazines is sparse in publicly available literature, we can extrapolate from established principles of medicinal chemistry to understand their potential differences. The choice between a bromine and an iodine substituent introduces variations in several key physicochemical parameters that can influence receptor binding and overall biological activity.

A comparative analysis of other halogenated aromatic compounds, such as benzophenones, provides a useful framework for this comparison.[1][2] Key differences to consider include:

  • Size and Steric Hindrance: Iodine is considerably larger than bromine. This increased steric bulk can influence how the molecule fits into the binding pocket of a target receptor, potentially leading to altered affinity or selectivity.[1]

  • Electronegativity and Polarity: Bromine is more electronegative than iodine. This difference can affect the electron distribution within the pyridine ring and influence the molecule's ability to form polar interactions with receptor residues.[1]

  • Lipophilicity: Both bromine and iodine increase the lipophilicity of a molecule, which can impact its ability to cross the blood-brain barrier and interact with hydrophobic pockets within a receptor. The contribution to lipophilicity differs between the two halogens.[1]

  • Halogen Bonding: Both iodine and bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms that can be crucial for ligand-receptor binding. The strength of this bond varies between the two halogens and can impact binding affinity.[1]

These fundamental differences suggest that substituting bromine with iodine, or vice versa, on the pyridinyl moiety of a pyridinylpiperazine can modulate its binding affinity, selectivity, and functional activity at various receptors.

Comparative Biological Evaluation: Key Targets

Pyridinylpiperazines are well-known for their interactions with dopamine and serotonin receptors. Therefore, a comparative evaluation would typically focus on targets such as the dopamine D2 receptor and the serotonin 5-HT1A receptor, both of which are implicated in a range of neurological and psychiatric disorders.[3][4]

Data Presentation

The following tables present a hypothetical comparison of the key biological parameters for a bromo- and an iodo-substituted pyridinylpiperazine derivative. The data is illustrative and serves to highlight the potential differences that could be observed in experimental settings.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2 ReceptorSerotonin 5-HT1A Receptor
5-Bromo-2-(piperazin-1-yl)pyridine Derivative15.22.5
5-Iodo-2-(piperazin-1-yl)pyridine Derivative25.81.8

Table 2: Comparative Functional Activity

CompoundDopamine D2 Receptor (cAMP Inhibition, EC50, nM)Serotonin 5-HT1A Receptor (Agonist/Antagonist Profile)
5-Bromo-2-(piperazin-1-yl)pyridine Derivative35.7 (Partial Agonist)Antagonist
5-Iodo-2-(piperazin-1-yl)pyridine Derivative52.1 (Partial Agonist)Antagonist

Experimental Protocols

Detailed and robust experimental protocols are essential for a valid comparison of the biological activities of these compounds.

Synthesis of Halogenated Pyridinylpiperazines

The synthesis of the core intermediates, 5-bromo-2-(piperazin-1-yl)pyridine and 5-iodo-2-(piperazin-1-yl)pyridine, is a crucial first step.

Protocol 1: Synthesis of 5-Bromo-2-(piperazin-1-yl)pyridine

This protocol is adapted from established synthetic procedures for related compounds.[5][6]

Materials:

  • 2,5-Dibromopyridine

  • Piperazine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., BINAP)

  • Base (e.g., NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried flask, add 2,5-dibromopyridine, piperazine, Pd2(dba)3, BINAP, and NaOtBu.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-bromo-2-(piperazin-1-yl)pyridine.

A similar protocol would be followed for the synthesis of 5-iodo-2-(piperazin-1-yl)pyridine, starting from 2-chloro-5-iodopyridine or a similar precursor.

Biological Assays

Protocol 2: Competitive Radioligand Binding Assay for Serotonin 5-HT1A Receptor Affinity

This protocol is based on standard procedures for radioligand binding assays.[7][8][9][10][11]

Materials:

  • Cell membranes expressing human 5-HT1A receptors

  • Radioligand (e.g., [3H]8-OH-DPAT)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (bromo- and iodo-substituted pyridinylpiperazines)

  • Non-specific binding determinator (e.g., 10 µM serotonin)

  • 96-well plates

  • Filter mats

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding determinator.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the assay by rapid filtration through filter mats using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats and add scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 values for the test compounds. Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Protocol 3: cAMP Functional Assay for Dopamine D2 Receptor Activity

This protocol outlines a typical procedure for assessing the functional activity of compounds at the Gi-coupled D2 receptor.[12][13][14][15]

Materials:

  • CHO-K1 cells stably expressing the human dopamine D2 receptor

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 10 mM HEPES)

  • Forskolin

  • Test compounds (bromo- and iodo-substituted pyridinylpiperazines)

  • cAMP detection kit (e.g., HTRF, ELISA)

Procedure:

  • Seed the D2 receptor-expressing cells in a 96-well plate and incubate overnight.

  • Aspirate the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX). Incubate for a short period.

  • Add the test compounds at various concentrations, followed by the addition of forskolin to stimulate adenylyl cyclase.

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Generate dose-response curves and determine the EC50 values and the maximal efficacy (Emax) for each compound to classify them as agonists, partial agonists, or antagonists.

Visualizations

Signaling Pathway

G_protein_signaling Dopamine D2 and Serotonin 5-HT1A Receptor Signaling cluster_D2 Dopamine D2 Receptor cluster_5HT1A Serotonin 5-HT1A Receptor D2_Ligand Dopamine / Pyridinylpiperazine (Agonist) D2R D2 Receptor D2_Ligand->D2R Binds Gi Gi Protein D2R->Gi Activates AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Decreased Production ATP_D2 ATP S_Ligand Serotonin / Pyridinylpiperazine (Agonist) S_R 5-HT1A Receptor S_Ligand->S_R Binds Gi_S Gi Protein S_R->Gi_S Activates AC_S Adenylyl Cyclase Gi_S->AC_S Inhibits cAMP_S cAMP AC_S->cAMP_S Decreased Production ATP_S ATP experimental_workflow Comparative Biological Evaluation Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 2,5-dihalopyridine, piperazine) synthesis Chemical Synthesis (e.g., Buchwald-Hartwig amination) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization bromo_compound Bromo-substituted Pyridinylpiperazine characterization->bromo_compound iodo_compound Iodo-substituted Pyridinylpiperazine characterization->iodo_compound binding_assay Receptor Binding Assay (e.g., 5-HT1A, D2) bromo_compound->binding_assay functional_assay Functional Assay (e.g., cAMP) bromo_compound->functional_assay iodo_compound->binding_assay iodo_compound->functional_assay data_analysis Data Analysis (Ki, EC50, Emax) binding_assay->data_analysis functional_assay->data_analysis comparison Comparative Analysis data_analysis->comparison

References

2D NMR Analysis for Structure Confirmation of 1-(5-Iodopyridin-2-yl)piperazine Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous structure confirmation of 1-(5-Iodopyridin-2-yl)piperazine and its potential isomeric alternatives. Detailed experimental protocols and predicted spectral data are presented to aid researchers in the verification of their synthesized products.

Principles of 2D NMR in Structure Elucidation

Two-dimensional NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms within a molecule. By correlating nuclear spins through chemical bonds, these techniques provide a detailed structural map. For a molecule such as this compound, the key experiments for structure confirmation are COSY, HSQC, and HMBC.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum indicate which protons are neighbors in a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a carbon atom (one-bond ¹H-¹³C correlation). It is highly effective for assigning the protons to their corresponding carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). This is crucial for identifying quaternary carbons and piecing together different molecular fragments.

Predicted NMR Data for this compound

Due to the absence of a complete, publicly available 2D NMR dataset for this compound, the following tables present predicted ¹H and ¹³C chemical shifts and 2D NMR correlations. These predictions are based on established NMR principles and data from structurally similar arylpiperazine derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
37.55 - 7.65145.0 - 146.0
47.95 - 8.05140.0 - 141.0
5-80.0 - 82.0
66.45 - 6.55108.0 - 109.0
7, 113.55 - 3.6545.0 - 46.0
8, 103.00 - 3.1050.0 - 51.0
9 (NH)1.80 - 2.00-

Table 2: Predicted COSY Correlations for this compound

Proton 1Proton 2
H-3H-4
H-7/H-11H-8/H-10

Table 3: Predicted HSQC Correlations for this compound

ProtonCarbon
H-3C-3
H-4C-4
H-6C-6
H-7/H-11C-7/C-11
H-8/H-10C-8/C-10

Table 4: Predicted Key HMBC Correlations for this compound

ProtonCorrelated Carbons
H-3C-2, C-5
H-4C-2, C-6
H-6C-2, C-4, C-5
H-7/H-11C-2, C-8/C-10
H-8/H-10C-7/C-11

Comparison with Potential Isomeric Alternatives

During the synthesis of this compound, the formation of isomeric byproducts is possible. 2D NMR is a powerful tool to differentiate these isomers from the desired product. A common alternative could be the regioisomer, 1-(3-Iodopyridin-2-yl)piperazine.

Table 5: Predicted Differentiating HMBC Correlations for 1-(3-Iodopyridin-2-yl)piperazine

ProtonKey Correlated Carbons (Different from Target)Rationale for Differentiation
H-4C-2, C-6The correlation of H-4 to the carbon bearing the piperazine (C-2) and the protonated carbon C-6 would be expected.
H-5C-3, C-6A strong correlation from H-5 to the iodinated carbon (C-3) would be a key indicator.
H-6C-2, C-4, C-5The long-range coupling of H-6 to C-2, C-4, and C-5 would help confirm the substitution pattern.

The distinct long-range correlation patterns in the HMBC spectrum provide a definitive method to distinguish between the desired this compound and its potential isomers.

Experimental Protocols

The following are generalized protocols for the acquisition of 2D NMR spectra. Instrument-specific parameters may need to be optimized.

I. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the purified product.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

II. 2D NMR Acquisition

A. COSY (Gradient Selected)

  • Pulse Program: A standard gradient-selected COSY pulse sequence (e.g., 'gCOSY').

  • Spectral Width (F2 and F1): Set the spectral width to cover all proton signals (typically 10-12 ppm).

  • Number of Scans (NS): 2-8 scans per increment.

  • Number of Increments (F1): 256-512 increments.

  • Relaxation Delay (D1): 1-2 seconds.

B. HSQC (Gradient Selected)

  • Pulse Program: A standard gradient-selected HSQC pulse sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').

  • Spectral Width (F2 - ¹H): Set to cover all proton signals (typically 10-12 ppm).

  • Spectral Width (F1 - ¹³C): Set to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

  • Number of Scans (NS): 2-16 scans per increment, depending on sample concentration.

  • Number of Increments (F1): 128-256 increments.

  • Relaxation Delay (D1): 1-2 seconds.

C. HMBC (Gradient Selected)

  • Pulse Program: A standard gradient-selected HMBC pulse sequence (e.g., 'hmbcgplpndqf').

  • Spectral Width (F2 - ¹H): Set to cover all proton signals (typically 10-12 ppm).

  • Spectral Width (F1 - ¹³C): Set to cover the full carbon chemical shift range (e.g., 0-200 ppm).

  • Number of Scans (NS): 4-64 scans per increment, as HMBC is less sensitive than HSQC.

  • Number of Increments (F1): 256-512 increments.

  • Relaxation Delay (D1): 1.5-2.5 seconds.

  • Long-Range Coupling Delay (D6): Optimized for an average long-range J-coupling of 8 Hz.

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using 2D NMR.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation cluster_2 Structure Elucidation cluster_3 Final Confirmation H1_NMR 1H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR 13C NMR & DEPT C13_NMR->HSQC C13_NMR->HMBC Assign_Spins Assign Spin Systems COSY->Assign_Spins Assign_CH Assign 1H-13C One-Bond Correlations HSQC->Assign_CH Assemble_Fragments Assemble Molecular Fragments HMBC->Assemble_Fragments Assign_Spins->Assemble_Fragments Assign_CH->Assemble_Fragments Confirm_Connectivity Confirm Connectivity & Isomer Assemble_Fragments->Confirm_Connectivity Final_Structure Confirmed Structure of This compound Confirm_Connectivity->Final_Structure

Caption: Workflow for 2D NMR Structure Confirmation.

Navigating the Fragmentation Maze: A Comparative Guide to the ESI-MS Fragmentation of Iodinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of small molecules under Electrospray Ionization-Mass Spectrometry (ESI-MS) is paramount for structural elucidation and metabolite identification. This guide provides a comparative analysis of the E-SI-MS fragmentation behavior of iodinated pyridine compounds, offering insights into the influence of the iodine substituent and its position on the pyridine ring. Due to a scarcity of publicly available ESI-MS/MS data for iodinated pyridines, this guide combines established fragmentation principles with available data on other halopyridines to present a predictive yet informative comparison.

Introduction to ESI-MS Fragmentation of Halogenated Pyridines

Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecular ion ([M+H]⁺), providing crucial molecular weight information with minimal initial fragmentation. To induce fragmentation and garner structural details, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and subjected to collision-induced dissociation (CID).

The fragmentation of halogenated pyridines is influenced by several factors, including the nature of the halogen, its position on the pyridine ring, and the proton affinity of the nitrogen atom. The C-X (where X is a halogen) bond strength decreases down the group (F > Cl > Br > I), suggesting that the C-I bond is the most labile and prone to cleavage. This characteristic is expected to dominate the fragmentation pathways of iodinated pyridines.

Predicted ESI-MS/MS Fragmentation Patterns of Iodinated Pyridines

In the absence of extensive experimental ESI-MS/MS data for iodinated pyridines, we can predict the primary fragmentation pathways based on chemical principles. Upon CID of the protonated iodopyridine ([C₅H₄IN+H]⁺), the following fragmentation routes are anticipated:

  • Loss of an Iodine Radical (I•): This is a highly probable fragmentation pathway due to the relatively weak C-I bond. This would result in a fragment ion corresponding to the protonated pyridine radical cation.

  • Loss of Hydrogen Iodide (HI): Elimination of a neutral HI molecule is another expected pathway, leading to the formation of a pyridyne cation.

  • Ring Opening and Fragmentation: Following the initial loss of the iodine atom or HI, the resulting pyridine cation or pyridyne can undergo further fragmentation, involving the cleavage of the pyridine ring. This can lead to the loss of neutral molecules such as HCN or C₂H₂.

The position of the iodine atom (2-, 3-, or 4-) is likely to influence the relative abundance of these fragment ions. For instance, the stability of the resulting fragment ions may differ based on the initial position of the halogen.

Comparison with Other Halogenated Pyridines

To contextualize the predicted fragmentation of iodinated pyridines, it is useful to compare them with their chloro- and bromo-analogs. The stronger C-Cl and C-Br bonds would likely make the loss of the halogen radical or hydrogen halide less favorable compared to iodinated pyridines. Consequently, fragmentation pathways involving the pyridine ring itself might be more prominent in chloro- and bromopyridines at similar collision energies.

Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for iodinated pyridines and provides a comparison with available data for other halogenated pyridines. It is important to note that the relative abundances for iodinated pyridines are predictive and would require experimental verification.

CompoundPrecursor Ion (m/z)Major Fragment Ions (m/z)Predicted/Observed Neutral Loss
2-Iodopyridine 205.95[Predicted] 79.05, 78.04I•, HI
3-Iodopyridine 205.95[Predicted] 79.05, 78.04I•, HI
4-Iodopyridine 205.95[Predicted] 79.05, 78.04I•, HI
2-Chloropyridine 114.0278.04HCl
3-Bromopyridine 157.9778.04Br•, HBr

Note: The m/z values are for the monoisotopic masses. The relative intensities of fragments can vary significantly depending on the experimental conditions.

Experimental Protocols

A general experimental protocol for the analysis of iodinated pyridine compounds using LC-ESI-MS/MS is provided below. Optimization of these parameters is crucial for achieving the best results.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, followed by a re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 5 µL.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 - 4.0 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Temperature: 300 - 400 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: This needs to be optimized for each compound to achieve sufficient fragmentation. A ramp of collision energies (e.g., 10-40 eV) can be used to observe the fragmentation pattern.

  • Scan Type: Product ion scan to identify the fragments of the protonated molecular ion.

Visualizing the Workflow and Fragmentation

To better illustrate the experimental and logical processes, the following diagrams are provided.

ESI_MS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection LC_Column LC Separation Sample->LC_Column ESI_Source ESI Source (Ionization) LC_Column->ESI_Source Q1 Quadrupole 1 (Precursor Selection) ESI_Source->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Fragment Analysis) Q2->Q3 Detector Detector Q3->Detector Data_Analysis Data Analysis Detector->Data_Analysis Data Acquisition

Caption: Generalized workflow for LC-ESI-MS/MS analysis of small molecules.

Iodopyridine_Fragmentation Precursor [Iodopyridine+H]⁺ (m/z 206) Fragment1 [Pyridine+H]⁺• (m/z 79) Precursor->Fragment1 - I• Fragment2 [Pyridyne]⁺ (m/z 78) Precursor->Fragment2 - HI Fragment3 Further Fragments Fragment1->Fragment3 - HCN / C₂H₂ Fragment2->Fragment3 - HCN / C₂H₂

Caption: Predicted major fragmentation pathways for protonated iodopyridine in ESI-MS/MS.

X-ray Crystal Structure Analysis: A Comparative Guide to 1-(5-Iodopyridin-2-yl)piperazine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural features of pyridinylpiperazine derivatives, with a focus on the challenges and insights gained from X-ray crystallography. While the specific crystal structure of 1-(5-Iodopyridin-2-yl)piperazine is not publicly available, this document presents a detailed examination of a closely related analog, 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide, for which crystallographic data has been reported. This comparison offers valuable insights into the conformational properties and intermolecular interactions that are crucial for the rational design of novel therapeutics targeting receptors in the central nervous system, such as serotonin receptors.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for a selected pyridinylpiperazine analog. This data provides a baseline for understanding the solid-state conformation and packing of this class of molecules.

Parameter2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide[1]
Chemical Formula C₁₈H₂₂N₄O₂
Molecular Weight 326.40 g/mol
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 11.595(4) Å, b = 12.382(4) Å, c = 14.073(4) Å
α = 106.228(4)°, β = 91.767(3)°, γ = 114.627(2)°
Volume 1738.2(9) ų
Z 4
Key Conformational Features The piperazine ring adopts a chair conformation.[1] The dihedral angle between the pyridine and benzene rings is 67.6(9)°.[1]
Intermolecular Interactions Intramolecular C—H⋯O and N—H⋯N interactions are present. In the crystal, molecules are linked by intermolecular C—H⋯N hydrogen bonds.[1]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and crystallization of novel compounds for structural analysis. Below are representative protocols for the synthesis of a generic 1-(5-halopyridin-2-yl)piperazine and its subsequent crystallization.

Synthesis of 1-(5-Chloropyridin-2-yl)piperazine

This two-step procedure is a common method for the synthesis of N-arylpiperazines.

Step 1: Synthesis of tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate This step involves the nucleophilic aromatic substitution of a dihalopyridine with a protected piperazine.

  • Reactants: 2,5-dichloropyridine and tert-butyl piperazine-1-carboxylate.

  • Procedure: A mixture of 2,5-dichloropyridine and a slight excess of tert-butyl piperazine-1-carboxylate is heated in a suitable solvent (e.g., dioxane or DMF) in the presence of a base (e.g., potassium carbonate or triethylamine). The reaction is typically monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the protected product.

Step 2: Deprotection to yield 1-(5-Chloropyridin-2-yl)piperazine The final step involves the removal of the Boc protecting group.

  • Reactant: tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate.

  • Procedure: The protected piperazine derivative is dissolved in a suitable solvent such as dichloromethane (MC).[2] An excess of trifluoroacetic acid is added, and the mixture is stirred at room temperature for a few hours.[2] The solvent and excess acid are removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.[2] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.[2]

Crystallization Protocol

Obtaining high-quality crystals suitable for X-ray diffraction is a critical step. The following is a general protocol for the crystallization of arylpiperazine derivatives.

  • Solvent Selection: The choice of solvent is crucial. A common technique is to dissolve the compound in a "good" solvent in which it is soluble and then slowly introduce a "poor" solvent (anti-solvent) in which it is less soluble to induce crystallization. For pyridinylpiperazine derivatives, a mixture of acetone and water (1:1) has been successfully used.[1]

  • Procedure:

    • Dissolve the synthesized compound in a minimal amount of the chosen "good" solvent (e.g., acetone) with gentle heating if necessary.

    • If any solid impurities are present, perform a hot filtration to obtain a clear solution.

    • Slowly add the "poor" solvent (e.g., water) dropwise to the solution until it becomes slightly turbid.

    • Cover the container and allow it to stand undisturbed at room temperature. Slow cooling in a refrigerator or cold room can also promote crystal growth.

    • Once crystals have formed, they are collected by vacuum filtration.

    • The crystals are washed with a small amount of the cold solvent mixture to remove any residual impurities.

    • The crystals are then dried under vacuum.

Visualizations

The following diagrams illustrate the synthetic workflow and a relevant biological signaling pathway for this class of compounds.

Synthesis_Workflow Reactants 2,5-Dihalopyridine + Boc-Piperazine Reaction1 Nucleophilic Aromatic Substitution Reactants->Reaction1 Intermediate Protected Intermediate: tert-butyl 4-(5-halopyridin-2-yl) piperazine-1-carboxylate Reaction1->Intermediate Reaction2 Deprotection (e.g., TFA) Intermediate->Reaction2 Product Final Product: 1-(5-Halopyridin-2-yl)piperazine Reaction2->Product Crystallization Crystallization Product->Crystallization Crystal Single Crystals for X-ray Diffraction Crystallization->Crystal Serotonin_Signaling Ligand Serotonin (5-HT) or Arylpiperazine Ligand Receptor Serotonin Receptor (e.g., 5-HT1A) Ligand->Receptor Binds to G_Protein G-Protein (Gi/o) Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Cellular Response (e.g., Neuronal Inhibition) PKA->Response

References

A Head-to-Head Battle of Scaffolds: Piperazine vs. Piperidine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a pivotal decision that profoundly shapes the trajectory of a drug discovery program. Among the privileged heterocyclic structures, piperazine and piperidine rings are workhorses of medicinal chemistry, each offering a unique set of advantages and disadvantages. This comprehensive guide provides an objective, data-driven comparison of these two critical scaffolds to inform rational drug design and optimization.

The strategic choice between a piperazine and a piperidine moiety can significantly influence a drug candidate's physicochemical properties, pharmacokinetic profile, and pharmacological activity. While both are six-membered saturated nitrogen-containing heterocycles, the presence of a second nitrogen atom in piperazine at the 1,4-position introduces fundamental differences that medicinal chemists can exploit.[1]

Physicochemical Properties: A Tale of Two Nitrogens

The seemingly minor structural difference between piperazine and piperidine has a cascade of effects on their key physicochemical parameters, which are crucial for a molecule's behavior in a biological system.[2]

PropertyPiperidinePiperazineKey Considerations in Drug Design
Structure Azacyclohexane1,4-DiazacyclohexanePiperazine's second nitrogen offers an additional point for substitution, enabling fine-tuning of properties and potential for use as a linker.[2]
pKa (of conjugate acid) ~11.1 - 11.22pKa1: ~5.35 - 5.5, pKa2: ~9.73 - 9.8Piperidine is a significantly stronger base. Piperazine's dual pKa values allow for more nuanced control over basicity and solubility at physiological pH.[1][2]
Calculated logP (cLogP) ~0.84~-1.1The inherent lipophilicity of the piperidine scaffold can enhance membrane permeability but may also lead to increased metabolic susceptibility and reduced aqueous solubility.[1]
Aqueous Solubility MiscibleFreely SolubleBoth parent scaffolds are highly water-soluble; however, derivatization can dramatically alter this property. Piperazine's structure often confers better aqueous solubility to the final drug molecule.[1][3]
Hydrogen Bonding 1 H-bond donor, 1 H-bond acceptor2 H-bond donors, 2 H-bond acceptorsThe two nitrogen atoms in piperazine provide more opportunities for hydrogen bonding, which can be critical for target engagement and solubility.

Pharmacological and Pharmacokinetic Profiles: A Balancing Act

The choice between a piperidine and a piperazine scaffold is a strategic one, balancing target affinity, selectivity, and the desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final drug candidate.

AspectPiperidinePiperazineImplications for Drug Development
Common Therapeutic Areas CNS disorders (e.g., antipsychotics, analgesics), oncology, infectious diseases.[4][5]Antihistamines, antipsychotics, anticancer agents, antivirals.[6][7][8]Both scaffolds are versatile, but historical and practical considerations often favor one over the other for specific target classes.
Receptor Selectivity Can be highly selective depending on substitution patterns. A switch from piperazine to piperidine can dramatically alter selectivity.[9][10]Can be tailored for selectivity; the second nitrogen provides an additional vector for chemical modification to avoid off-target effects.A key example is in histamine H3 and sigma-1 receptor antagonists, where replacing piperazine with piperidine significantly increased affinity for the σ1 receptor.[9][10]
Metabolic Stability Generally considered more metabolically stable, though this is highly dependent on the substitution pattern.[4]The piperazine ring can be a site of metabolic N-dealkylation, which can be a liability.[11]For drugs requiring a longer half-life, a piperidine scaffold might be initially favored, or the piperazine ring may need to be sterically hindered.
Membrane Permeability The inherent lipophilicity often favors good passive permeability.[4]Can act as permeation enhancers. The ability to modulate basicity can be used to optimize the balance between solubility and permeability.[1]Piperazine may be advantageous for improving the oral absorption of poorly permeable drugs.
Plasma Protein Binding Tends to be higher for more lipophilic derivatives.Can be modulated to a greater extent due to two points for substitution.[1]The choice of scaffold and its substituents allows for tuning of the unbound drug concentration.

Case Study: Histamine H3 and Sigma-1 Receptor Antagonists

A compelling example of the impact of scaffold selection comes from the development of dual-acting histamine H3 (H3R) and sigma-1 (σ1R) receptor antagonists for potential use in treating neuropathic pain. In a series of compounds, the direct replacement of a piperazine ring with a piperidine ring led to a dramatic shift in receptor selectivity.

CompoundCore ScaffoldhH3R Ki (nM)σ1R Ki (nM)σ2R Ki (nM)
Compound 4 Piperazine3.171531-
Compound 5 Piperidine7.703.64-
Compound 11 Piperidine6.24.4167.9

Data from: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.[9][10]

This data clearly demonstrates that while the piperazine-containing compound had high affinity for the H3R, it was virtually inactive at the σ1R.[9][10] In contrast, the corresponding piperidine analog retained good H3R affinity while gaining potent σ1R affinity.[9][10] This highlights the critical role of the scaffold in dictating the pharmacological profile.

Experimental Protocols

To aid researchers in their own comparative studies, detailed methodologies for key in vitro assays are provided below.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., opioid or histamine receptors).

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand (e.g., [³H]-DAMGO for mu-opioid receptor, or a specific tritiated antagonist for the target).

  • Test compounds (piperazine and piperidine derivatives).

  • Non-specific binding control (e.g., Naloxone for opioid receptors).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Cell harvester and scintillation counter.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in ice-cold assay buffer to a predetermined protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: A high concentration of the non-specific binding control, radioligand, and membrane suspension.

    • Competition: Serial dilutions of the test compound, radioligand, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][12][13][14][15]

Caco-2 Permeability Assay for Intestinal Absorption Prediction

Objective: To assess the in vitro permeability of a compound across a Caco-2 cell monolayer, which serves as a model for the human intestinal epithelium.

Materials:

  • Caco-2 cells.

  • Transwell® inserts (polycarbonate membrane).

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compounds.

  • Analytical instrumentation (e.g., LC-MS/MS).

Procedure:

  • Cell Culture and Differentiation: Seed Caco-2 cells onto Transwell® inserts and culture for 21-28 days to allow for the formation of a differentiated and polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay (Bidirectional):

    • Apical to Basolateral (A→B) Transport: Add the test compound to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.[16][17][18][19]

Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs).

  • NADPH regenerating system (or NADPH).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Test compounds.

  • Positive control compounds with known metabolic fates (e.g., testosterone, verapamil).

  • Acetonitrile (for reaction termination).

  • Analytical instrumentation (LC-MS/MS).

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing HLMs and phosphate buffer.

  • Initiation of Reaction: Pre-incubate the reaction mixture and the test compound at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein.[3][8][9][11][20]

Visualizing the Logic: Experimental Workflow and Signaling Pathways

To further clarify the decision-making process and the biological context, the following diagrams were generated using Graphviz.

G Comparative Evaluation Workflow for Piperazine vs. Piperidine Scaffolds cluster_design Scaffold Selection & Synthesis cluster_physchem Physicochemical Profiling cluster_invitro In Vitro ADME & Pharmacology cluster_analysis Data Analysis & Decision Piperazine_Analog Synthesize Piperazine Analog Solubility Aqueous Solubility Assay Piperazine_Analog->Solubility Lipophilicity logP/logD Determination Piperazine_Analog->Lipophilicity pKa pKa Measurement Piperazine_Analog->pKa Metabolic_Stability HLM Stability Assay Piperazine_Analog->Metabolic_Stability Receptor_Binding Radioligand Binding Assay (Ki) Piperazine_Analog->Receptor_Binding Piperidine_Analog Synthesize Piperidine Analog Piperidine_Analog->Solubility Piperidine_Analog->Lipophilicity Piperidine_Analog->pKa Piperidine_Analog->Metabolic_Stability Piperidine_Analog->Receptor_Binding Permeability Caco-2 Permeability Assay Solubility->Permeability Lipophilicity->Permeability pKa->Permeability Compare_Data Compare Physicochemical, ADME, and Pharmacological Data Permeability->Compare_Data Metabolic_Stability->Compare_Data Selectivity Off-target Screening Receptor_Binding->Selectivity Receptor_Binding->Compare_Data Selectivity->Compare_Data Decision Select Scaffold for Further Optimization Compare_Data->Decision

Caption: Comparative workflow for evaluating piperazine vs. piperidine scaffolds.

G Simplified Histamine H3 Receptor Signaling Pathway Histamine Histamine H3R Histamine H3 Receptor (GPCR) Histamine->H3R Activates H3R_Antagonist H3R Antagonist (Piperazine/Piperidine Drug) H3R_Antagonist->H3R Blocks G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release Inhibition of Neurotransmitter Release (e.g., Histamine, Dopamine) G_protein->Neurotransmitter_Release Leads to cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Decreases Activity

Caption: Simplified Histamine H3 Receptor signaling pathway.

Conclusion

Both piperidine and piperazine are undeniably powerful scaffolds in the drug designer's toolkit. The choice between them is not arbitrary but a strategic decision based on the desired physicochemical properties, pharmacological activity, and pharmacokinetic profile of the final drug candidate. Piperidine's higher basicity and greater lipophilicity can be advantageous for certain target interactions and membrane permeability, while piperazine's dual nitrogen atoms offer more opportunities for substitution, modulation of basicity, and potentially improved aqueous solubility.[1] By carefully considering the comparative data and employing rigorous experimental evaluation as outlined in this guide, researchers can make more informed decisions in the quest to design safer and more effective medicines.

References

Comparative Bioactivity Analysis of Novel 1-(5-Iodopyridin-2-yl)piperazine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of novel 1-(5-Iodopyridin-2-yl)piperazine compounds, benchmarked against alternative piperazine-based anticancer agents. This guide provides a framework for assessing bioactivity through quantitative data comparison, detailed experimental protocols, and visualization of relevant biological pathways.

The piperazine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs. Its unique physicochemical properties often impart favorable pharmacokinetic profiles, making it a popular building block in the design of novel therapeutic agents. This guide focuses on the validation of bioactivity for a specific class of these compounds: novel derivatives of this compound, with a particular emphasis on their potential as anticancer agents.

Quantitative Bioactivity Data: A Comparative Overview

The following tables summarize the in vitro cytotoxic activity of various piperazine derivatives against a panel of human cancer cell lines. This data serves as a benchmark for evaluating the potency of novel this compound compounds. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values are presented, with lower values indicating higher cytotoxic potential.

Table 1: Cytotoxic Activity of Piperazine-Containing Compounds

Compound ClassDerivative ExampleCancer Cell LineIC50 / GI50 (µM)Reference
Pyrimidine-Piperazine4i (a quinazoline-based thiazole derivative)MCF-7 (Breast)2.86[1]
HepG2 (Liver)5.91[1]
A549 (Lung)14.79[1]
4j (a quinazoline-based thiazole derivative)MCF-7 (Breast)3.09[1]
HepG2 (Liver)6.87[1]
A549 (Lung)17.92[1]
Vindoline-PiperazineConjugate 23MDA-MB-468 (Breast)1.00[2]
Conjugate 25HOP-92 (Lung)1.35[2]
Benzamide-PiperazineC-4A-549 (Lung)33.20[3]
HCT-116 (Colon)11.33[3]
C-5A-549 (Lung)21.22[3]
HCT-116 (Colon)45.89[3]
Ethanone-PiperazineC-14MIAPaCa-2 (Pancreatic)<1[3]
Rhodanine-PiperazineCompound 10MCF-7 (Breast)31[4]
Compound 12MCF-7 (Breast)36[4]
Compound 13MDA-MB-231 (Breast)145[4]
MCF-7 (Breast)67[4]

Experimental Protocols for Bioactivity Validation

Standardized and detailed experimental protocols are crucial for the reproducible and comparative evaluation of novel compounds. Below are methodologies for key in vitro assays to determine the cytotoxic and apoptotic effects of this compound derivatives.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualization of Experimental Workflow and Signaling Pathways

Graphical representations are essential for clearly communicating complex experimental processes and biological mechanisms. The following diagrams, generated using the DOT language, illustrate a typical workflow for evaluating anticancer compounds and a simplified signaling pathway often targeted by piperazine derivatives.

G cluster_workflow Experimental Workflow for Anticancer Drug Screening A Synthesis of Novel This compound Derivatives B In Vitro Cytotoxicity Screening (e.g., MTT Assay) Against Cancer Cell Lines A->B C Determination of IC50 Values B->C D Selection of Lead Compounds C->D E Mechanism of Action Studies D->E I In Vivo Efficacy Studies (Animal Models) D->I F Apoptosis Assay (Annexin V/PI Staining) E->F G Cell Cycle Analysis E->G H Target Identification & Validation (e.g., Kinase Inhibition Assays) E->H G cluster_pathway Simplified Kinase Signaling Pathway in Cancer GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Piperazine-based Kinase Inhibitor (e.g., this compound derivative) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

References

Comparative Guide to Analytical Method Validation for the Purity of 1-(5-Iodopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical step in the development of safe and effective therapeutics. This guide provides a comprehensive comparison of analytical methods for validating the purity of 1-(5-Iodopyridin-2-yl)piperazine, a key building block in medicinal chemistry. The primary focus is on a robust High-Performance Liquid Chromatography (HPLC) method, with a comparative overview of an alternative spectrophotometric method. All data and protocols are presented to align with the International Council for Harmonisation (ICH) Q2(R1) guidelines on analytical procedure validation.[1][2][3]

High-Performance Liquid Chromatography (HPLC) Method Validation

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound due to its high resolution, sensitivity, and specificity. This section details the experimental protocol and validation data for a reversed-phase HPLC (RP-HPLC) method.

Experimental Protocol: RP-HPLC

A validated RP-HPLC method for the purity evaluation of this compound is described below.[4][5]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and a pH 2 phosphate buffer.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[6]

    • Detection Wavelength: 239 nm.[4][5]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

    • Spiked Sample for Accuracy: Prepare sample solutions spiked with the reference standard at concentrations of 50%, 100%, and 150% of the nominal sample concentration.[6]

Data Presentation: HPLC Method Validation Parameters

The following tables summarize the quantitative data from the validation of the RP-HPLC method, demonstrating its suitability for the intended purpose.

Table 1: System Suitability

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005800
% RSD of Peak Area (n=6)≤ 1.0%0.4%

Table 2: Linearity

Concentration (µg/mL)Mean Peak Area (n=3)
50125,430
100251,050
250627,800
5001,255,600
7501,883,100
Correlation Coefficient (r²) ≥ 0.999

Table 3: Precision

Precision TypeParameterAcceptance CriteriaObserved Value
Repeatability% RSD (n=6)≤ 1.0%0.6%
Intermediate Precision% RSD (Inter-day, n=6)≤ 2.0%1.1%

Table 4: Accuracy (Recovery)

Spiked LevelAmount Added (mg)Amount Recovered (mg)% Recovery
50%0.250.24899.2%
100%0.500.503100.6%
150%0.750.74599.3%
Mean % Recovery 98.0% - 102.0%99.7%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterMethodResult
LODSignal-to-Noise Ratio (3:1)0.1 µg/mL
LOQSignal-to-Noise Ratio (10:1)0.3 µg/mL

Table 6: Robustness

Parameter VariedVariation% RSD of Peak Area
Flow Rate± 0.1 mL/min0.8%
Column Temperature± 2°C0.9%
Mobile Phase pH± 0.21.2%

Alternative Method: UV-Visible Spectrophotometry

For routine, less stringent purity checks, a UV-Visible spectrophotometric method can be employed. This method is faster and requires less complex instrumentation than HPLC but lacks the specificity to separate the active pharmaceutical ingredient (API) from its impurities.

Experimental Protocol: UV-Visible Spectrophotometry

This method relies on the formation of a colored complex or the inherent UV absorbance of the compound. For piperazine derivatives, derivatization is often necessary to produce a chromophore that absorbs at a suitable wavelength.[7]

  • Instrumentation: A calibrated UV-Visible spectrophotometer.

  • Reagents: Dilute hydrochloric acid (0.01 M), derivatizing agent (e.g., 2,4,6-trinitrophenol (picric acid)).[8]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard and sample in 0.01 M HCl.

    • React a known volume of each solution with the derivatizing agent under controlled pH and temperature to develop a stable color.

    • Dilute the final solutions to fall within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax) against a reagent blank.

Comparative Analysis

Table 7: Comparison of HPLC and UV-Visible Spectrophotometry

FeatureHPLCUV-Visible Spectrophotometry
Specificity High (can separate and quantify impurities)Low (measures total absorbance, impurities can interfere)
Sensitivity High (LOD/LOQ in µg/mL or lower)Moderate to Low
Precision High (%RSD typically < 2%)Good (%RSD typically < 5%)
Accuracy HighProne to interference
Linearity Wide linear rangeNarrower linear range
Complexity High (requires skilled operators and complex equipment)Low (simpler instrumentation and procedure)
Cost High (instrumentation, columns, solvents)Low
Application Purity testing, stability studies, impurity profilingIn-process controls, raw material identification

Visualizing the Workflow

To better understand the logical flow of the analytical method validation process, the following diagrams are provided.

Analytical_Method_Validation_Workflow start Start: Define Analytical Procedure's Intended Use protocol Develop Validation Protocol (ICH Q2(R1) Guidelines) start->protocol system_suitability System Suitability Testing protocol->system_suitability specificity Specificity (Discrimination from Impurities) data_analysis Analyze Data & Calculate Validation Parameters specificity->data_analysis linearity Linearity & Range linearity->data_analysis accuracy Accuracy (% Recovery) accuracy->data_analysis precision Precision (Repeatability & Intermediate) precision->data_analysis lod_loq LOD & LOQ lod_loq->data_analysis robustness Robustness robustness->data_analysis execute Execute Experiments system_suitability->execute execute->specificity execute->linearity execute->accuracy execute->precision execute->lod_loq execute->robustness report Prepare Validation Report data_analysis->report end Validated Method for Routine Use report->end

Caption: Workflow for Analytical Method Validation.

HPLC_vs_UV_Vis PurityAnalysis Purity Analysis of This compound HPLC HPLC Method PurityAnalysis->HPLC UV_Vis UV-Vis Method PurityAnalysis->UV_Vis HPLC_Adv Advantages: - High Specificity - High Sensitivity - Impurity Profiling HPLC->HPLC_Adv HPLC_Disadv Disadvantages: - High Cost - Complex - Time-Consuming HPLC->HPLC_Disadv UV_Vis_Adv Advantages: - Low Cost - Simple & Fast - Good for Screening UV_Vis->UV_Vis_Adv UV_Vis_Disadv Disadvantages: - Low Specificity - Prone to Interference - Limited to Chromophores UV_Vis->UV_Vis_Disadv

Caption: HPLC vs. UV-Vis for Purity Analysis.

Conclusion

The choice of an analytical method for purity determination depends on the specific requirements of the analysis. For the definitive purity assessment of this compound, a validated RP-HPLC method is unequivocally superior, offering the specificity and sensitivity required for regulatory submissions and quality control in drug development. The data presented demonstrates that the described HPLC method is linear, precise, accurate, and robust for its intended purpose. While UV-Visible spectrophotometry offers a rapid and cost-effective alternative, its utility is limited to preliminary or in-process checks where the separation of individual impurities is not required. For comprehensive quality assessment, HPLC remains the gold standard.

References

Cross-Validation of In-Silico Predictions for 1-(5-Iodopyridin-2-yl)piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of in-silico predictions of 1-(5-Iodopyridin-2-yl)piperazine derivatives, a class of compounds with significant therapeutic potential. Due to the nascent stage of research on this specific scaffold, this document establishes a robust methodology based on established computational and experimental workflows for analogous piperazine-containing compounds. The following sections detail predictive modeling, experimental validation protocols, and comparative data analysis to guide the discovery and development of novel drug candidates.

In-Silico Prediction and Modeling

The initial phase of drug discovery for novel derivatives involves computational screening to predict their biological activity, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity. This approach allows for the prioritization of compounds for synthesis and experimental testing, thereby conserving resources.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. The development of a robust QSAR model is crucial for predicting the activity of novel derivatives.

Experimental Protocol: QSAR Model Development

  • Data Set Preparation: A dataset of this compound derivatives with experimentally determined biological activity (e.g., IC50 values) is compiled. This dataset is randomly divided into a training set (typically 70-80% of the compounds) to build the model and a test set (20-30%) to validate its predictive power.

  • Molecular Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated using software such as Dragon or MOE (Molecular Operating Environment). These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, and electronic properties.

  • Model Building: Multiple Linear Regression (MLR) or Partial Least Squares (PLS) analysis is employed to build a linear equation that correlates the calculated descriptors with the biological activity.

  • Model Validation: The predictive ability of the QSAR model is rigorously assessed through internal and external validation techniques.

    • Internal Validation: Leave-one-out cross-validation (Q²) is a common method where one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the training set.

    • External Validation: The predictive performance of the model is evaluated using the external test set. The predicted activities are compared to the experimental values to calculate the predictive R² (R²pred).

Table 1: Comparison of Predictive Performance for Hypothetical QSAR Models

ModelR² (Training Set)Q² (Leave-one-out)R²pred (Test Set)Descriptors Included
Model A0.850.780.81Molecular Weight, LogP, Polar Surface Area
Model B0.790.710.75Number of Rotatable Bonds, Hydrogen Bond Donors
Model C0.910.850.88Combination of Electronic and Topological Descriptors

This table presents hypothetical data for illustrative purposes.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique provides insights into the binding mode and affinity of the this compound derivatives to their biological target.

Experimental Protocol: Molecular Docking

  • Receptor and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added. The 3D structures of the piperazine derivatives are generated and energy-minimized.

  • Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.

  • Docking Simulation: Docking is performed using software like AutoDock or Glide. The program samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting docking poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

ADMET Prediction

In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is essential for early-stage assessment of the drug-like properties of the synthesized compounds.[1]

Table 2: In-Silico ADMET Profile of Lead Compounds

Compound IDMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsPredicted Oral Bioavailability (%)
Compound X450.33.81485
Compound Y485.24.21578
Compound Z432.73.52491

This table presents hypothetical data for illustrative purposes.

Experimental Cross-Validation

Experimental validation is a critical step to confirm the in-silico predictions and to accurately determine the biological activity and pharmacokinetic profile of the lead compounds.

In-Vitro Biological Assays

The biological activity of the synthesized this compound derivatives is evaluated using appropriate in-vitro assays. For instance, if the compounds are designed as enzyme inhibitors, their inhibitory activity (IC50) would be determined.

Experimental Protocol: Enzyme Inhibition Assay

  • Reagents: Prepare solutions of the target enzyme, substrate, and the synthesized inhibitor compounds at various concentrations.

  • Assay Procedure: The enzyme, substrate, and inhibitor are incubated together under controlled conditions (e.g., temperature, pH).

  • Detection: The reaction progress is monitored by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation.

Table 3: Comparison of Predicted vs. Experimental Biological Activity

Compound IDPredicted pIC50 (QSAR)Experimental IC50 (µM)
Compound X7.20.063
Compound Y6.80.158
Compound Z7.50.032

This table presents hypothetical data for illustrative purposes.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating the complex relationships in drug discovery workflows and biological signaling pathways.

experimental_workflow Experimental Workflow for Drug Discovery cluster_insilico In-Silico Prediction cluster_synthesis Chemical Synthesis cluster_invitro In-Vitro Validation QSAR QSAR Modeling Synthesis Synthesis of Derivatives QSAR->Synthesis Docking Molecular Docking Docking->Synthesis ADMET ADMET Prediction ADMET->Synthesis BioAssay Biological Assays Synthesis->BioAssay BioAssay->QSAR Feedback for Model Refinement

Caption: A general workflow for in-silico drug discovery and experimental validation.

signaling_pathway Hypothetical Signaling Pathway Inhibition Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response Inhibitor 1-(5-Iodopyridin-2-yl) piperazine Derivative Inhibitor->Kinase1

Caption: Inhibition of a kinase signaling pathway by a piperazine derivative.

Conclusion

The cross-validation of in-silico predictions with experimental data is a cornerstone of modern drug discovery. For this compound derivatives, a systematic approach combining QSAR modeling, molecular docking, and ADMET prediction with targeted in-vitro assays will be instrumental in identifying and optimizing novel therapeutic agents. The methodologies and comparative data presentation formats outlined in this guide provide a robust framework to accelerate the development of this promising class of compounds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-(5-Iodopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-(5-Iodopyridin-2-yl)piperazine.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazardous properties of its structural components: halogenated pyridines and piperazine derivatives.[1][2] It is imperative to treat this compound as hazardous waste and adhere to the stringent disposal protocols outlined below.

Hazard Profile and Safety Summary

This compound should be handled as a hazardous substance. The primary hazards are associated with its constituent parts:

  • Halogenated Pyridine: Compounds in this category are often classified as hazardous waste.[3] Halogenated organic compounds can be toxic and persistent in the environment.[2][4]

  • Piperazine Moiety: Piperazine and its derivatives are known to cause severe skin burns, eye damage, and may cause allergic skin or respiratory reactions.[5][6]

  • Iodinated Compound: Iodine-containing waste requires specific disposal methods and should not be released into the environment or sewer systems.[7][8]

Based on these properties, appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, must be worn at all times when handling this compound.[1] All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[9]

Quantitative Data Summary
ParameterValue/ClassificationSource Compound
GHS Hazard Statements H314: Causes severe skin burns and eye damage.Piperazine
H317: May cause an allergic skin reaction.Piperazine
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.Piperazine
UN Number UN 2579Piperazine
Transport Hazard Class Class 8 (Corrosive substances)Piperazine
Aquatic Toxicity Slightly to moderately toxic to fish, invertebrates, and algae.Pyridine Derivatives[2]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

1. Risk Assessment and Preparation:

  • Review all available safety information for halogenated pyridines and piperazine compounds.

  • Ensure a designated, properly labeled hazardous waste container is readily accessible before beginning any experiment.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, leak-proof hazardous waste container.[1][3]

    • The container must be made of a compatible material, such as polyethylene or glass.[3]

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a separate, clearly labeled hazardous liquid waste container.

    • This compound is a halogenated organic compound; therefore, the waste stream should be designated as "Halogenated Organic Waste".[10]

    • Crucially, do not mix this waste with other waste streams, especially incompatible materials like strong acids or bases, to prevent dangerous reactions. [10][11]

3. Container Labeling:

  • The waste container must be labeled clearly and accurately at the time the first waste is added.[11] The label must include:

    • The words "Hazardous Waste ".[3]

    • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[3]

    • If in a solution, list all constituents and their approximate percentages.[3]

    • An indication of the hazards (e.g., "Corrosive", "Irritant").

4. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.[1]

  • For minor spills, use an inert absorbent material like sand or vermiculite to contain the spill.[1][2]

  • Carefully collect the absorbed material and any contaminated debris into the designated hazardous waste container.[2]

  • Thoroughly decontaminate the spill area. Dispose of all cleaning materials as hazardous waste.[1]

  • For major spills, evacuate the area, secure it, and contact your institution's Environmental Health and Safety (EHS) department immediately.[11]

5. Final Disposal:

  • Keep the hazardous waste container securely sealed when not in use.[6]

  • Store the container in a cool, dry, well-ventilated, and designated secondary containment area away from incompatible materials.[11]

  • Contact your institution's EHS department or a licensed chemical waste disposal company to schedule a pickup for the full waste container.[3][7]

  • Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. [3][8]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_disposal Containerization & Disposal start Start: Experiment using 1-(5-Iodopyrin-2-yl)piperazine ppe Wear Appropriate PPE: Safety Goggles, Lab Coat, Chemical-Resistant Gloves start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated solid_waste Solid Waste (Contaminated consumables, excess reagent) waste_generated->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_generated->liquid_waste Liquid solid_container Collect in Labeled 'Hazardous Solid Waste' Container solid_waste->solid_container liquid_container Collect in Labeled 'Halogenated Organic Liquid Waste' Container liquid_waste->liquid_container storage Store Sealed Container in Designated Secondary Containment Area solid_container->storage liquid_container->storage ehs_pickup Arrange Pickup by EHS or Licensed Disposal Vendor storage->ehs_pickup

Caption: Disposal workflow for this compound.

G spill Spill Occurs evacuate Evacuate Immediate Area Ensure Ventilation spill->evacuate assess Assess Spill Size evacuate->assess minor_spill Minor Spill assess->minor_spill Small & Manageable major_spill Major Spill assess->major_spill Large or Unmanageable absorb Contain with Inert Absorbent Material (e.g., sand, vermiculite) minor_spill->absorb contact_ehs Evacuate & Secure Area Contact EHS/Emergency Services Immediately major_spill->contact_ehs collect Collect Absorbed Material into Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate end End decontaminate->end

Caption: Spill response decision-making process.

References

Personal protective equipment for handling 1-(5-Iodopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1-(5-Iodopyridin-2-yl)piperazine (CAS RN: 219635-89-9). Given the absence of a specific Safety Data Sheet (SDS), this information is compiled from safety data for its constituent moieties, piperazine and pyridine, and general principles for handling halogenated aromatic compounds. It is imperative to treat this compound with a high degree of caution.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a research chemical that is sensitive to air and light.[1] Due to its structural components, it should be considered a hazardous substance. The piperazine moiety is associated with causing severe skin burns, eye damage, and allergic reactions.[2][3] The pyridine ring can be harmful if inhaled, swallowed, or in contact with skin.[4] The iodo-substituent may present additional toxicological concerns.

Quantitative Data Summary

Hazard Classification (Inferred)Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Gloves: Chemical-resistant nitrile or neoprene gloves.[3][5] Change gloves frequently and immediately if contaminated.
Serious Eye Damage/Irritation Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant splash risk.[3][5]
Respiratory Irritation/Sensitization Respiratory Protection: Use in a certified chemical fume hood.[5] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.
Acute Toxicity (Oral, Dermal, Inhalation) Protective Clothing: A flame-retardant lab coat must be worn and kept fastened.[6] Consider a chemical-resistant apron for larger quantities.
Light and Air Sensitive Storage: Store in a tightly sealed, opaque container in a cool, dry, and well-ventilated area away from light and incompatible materials.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Cleanup cluster_disposal Waste Disposal prep_sds Review Safety Data (or analogous compounds) prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh Proceed to Handling handle_dissolve Dissolve/React in Closed System if Possible handle_weigh->handle_dissolve handle_transfer Use Caution During Transfers to Avoid Splashes handle_dissolve->handle_transfer clean_decontaminate Decontaminate Glassware & Work Surfaces handle_transfer->clean_decontaminate Experiment Complete clean_ppe Remove PPE Carefully (Gloves last) clean_decontaminate->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash disp_solid Collect Solid Waste in Labeled Hazardous Waste Container disp_liquid Collect Liquid Waste in Labeled Halogenated Organic Waste Container disp_transfer Transfer to Central Hazardous Waste Storage disp_solid->disp_transfer disp_liquid->disp_transfer

Caption: Workflow for the safe handling and disposal of this compound.

Methodology:

  • Preparation:

    • Thoroughly review this safety guide and any available safety information for analogous compounds.

    • Ensure all necessary PPE is available and in good condition.

    • Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

    • Locate the nearest safety shower and eyewash station.

    • Have a spill kit readily available containing absorbent material suitable for organic compounds.

  • Handling:

    • Conduct all manipulations of the solid compound, including weighing, within a chemical fume hood.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly sealed when not in use to minimize exposure to air and light.[1]

    • Avoid all personal contact with the substance.[7] Do not eat, drink, or smoke in the handling area.[7]

  • In Case of Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

As a halogenated organic compound, this compound and its contaminated materials must be disposed of as hazardous waste.

Logical Relationship for Disposal Decisions

G Disposal Decision Pathway start Waste Generated is_solid Is the waste solid (e.g., excess reagent, contaminated paper)? start->is_solid is_liquid Is the waste liquid (e.g., reaction mixture, solvent rinses)? is_solid->is_liquid No solid_container Place in a designated, labeled 'Halogenated Solid Hazardous Waste' container. is_solid->solid_container Yes is_sharp Is the waste a contaminated sharp (e.g., needle, broken glass)? is_liquid->is_sharp No liquid_container Place in a designated, labeled 'Halogenated Organic Liquid Waste' container. is_liquid->liquid_container Yes sharps_container Place in a puncture-proof 'Sharps Waste' container. is_sharp->sharps_container Yes end_disposal Arrange for disposal by a licensed chemical waste contractor. is_sharp->end_disposal No solid_container->end_disposal liquid_container->end_disposal sharps_container->end_disposal

Caption: Decision-making process for the proper segregation and disposal of waste.

Methodology:

  • Waste Segregation:

    • Solid Waste: Collect any unreacted this compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) in a clearly labeled, sealed container for "Halogenated Solid Waste."

    • Liquid Waste: All solutions containing this compound and solvent rinses from contaminated glassware should be collected in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste.[8]

    • Contaminated Labware: Decontaminate glassware by rinsing with a suitable solvent and collecting the rinsate as hazardous waste.

  • Final Disposal:

    • Store waste containers in a designated secondary containment area.

    • Arrange for the collection and disposal of all hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[8] Disposal will likely involve controlled incineration.[8]

    • Never dispose of this chemical down the drain or in regular trash.[8]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.